1,2,3,4-Tetra-O-acetyl-L-fucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-DTYUZISYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2,3,4-Tetra-O-acetyl-L-fucopyranose chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fully protected derivative of L-fucose, a deoxyhexose sugar of significant biological importance. The acetylation of its hydroxyl groups enhances its stability and solubility in organic solvents, making it a crucial intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] This compound serves as a pivotal precursor for creating glycosyl donors used in the stereoselective formation of fucosidic linkages. Its applications are extensive, particularly in pharmaceutical development and glycobiology, where fucosylated structures are known to play critical roles in cell signaling, immune responses, and cancer progression.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and use, and visual diagrams of relevant biological and synthetic pathways.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol [2][3] |
| Appearance | White to off-white powder or solid[1] |
| Melting Point | 90-95 °C[3] (Note: values can range up to 119.5 °C depending on purity and isomeric form)[4][5] |
| Boiling Point | 371.4 °C at 760 mmHg[4][5] |
| Density | 1.26 ± 0.1 g/cm³[4][5] |
| Optical Rotation | [α]D20 = -118 ± 6° (c=1 in CHCl₃) for the α-anomer |
| Solubility | Sparingly soluble in acetone and dichloromethane; slightly soluble in chloroform.[5] |
| Storage Temperature | 2-8°C[3] |
| CAS Number | 64913-16-2 (for α-anomer)[3] |
Biological Significance: Fucosylation Pathways
This compound is a synthetic precursor to molecules that influence biological fucosylation. In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized via two primary pathways: the de novo pathway and the salvage pathway. Peracetylated fucose analogs can enter the cell, where they are de-acetylated by esterases and subsequently utilized by the salvage pathway, acting as metabolic inhibitors of fucosylation.[6][7]
The diagram below illustrates the key enzymatic steps in both the de novo synthesis from GDP-mannose and the salvage pathway that utilizes free L-fucose.[2][8][9]
Caption: GDP-L-Fucose Biosynthesis via De Novo and Salvage Pathways.
Experimental Protocols
Synthesis of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
This protocol is adapted from a general method for the acid-catalyzed peracetylation of sugars, optimized to suppress the formation of undesired furanosyl isomers for L-fucose.[10]
-
Materials:
-
L-Fucose
-
Acetic anhydride (Ac₂O)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
Suspend L-fucose (1.0 eq) in acetic anhydride (5.0-10.0 eq).
-
Cool the stirred suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a catalytic amount of sulfuric acid (e.g., 0.02 eq) to the mixture.
-
Allow the reaction to stir at -20 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by pouring the mixture into ice-cold saturated NaHCO₃ solution to neutralize the excess acetic anhydride and sulfuric acid.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose as a white solid.
-
Conversion to 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide (Glycosyl Donor)
For use in glycosylation reactions, the tetra-acetylated fucose is often converted into a more reactive glycosyl donor, such as a fucosyl bromide. This protocol is based on standard procedures for the formation of glycosyl halides.[11]
-
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33% solution)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of HBr in acetic acid (approx. 2.0 eq of HBr) dropwise with stirring.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is fully converted.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and pour it into ice-cold water.
-
Separate the organic layer and wash it carefully with ice-cold water, followed by cold saturated NaHCO₃ solution until the aqueous layer is no longer acidic, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The resulting fucosyl bromide is typically unstable and should be used immediately in the subsequent glycosylation step without further purification.
-
Synthetic Workflow: From L-Fucose to Fucosylated Glycoconjugate
The diagram below outlines the logical workflow for the synthesis of a fucosylated compound, starting from L-fucose. It highlights the role of this compound as a key protected intermediate that is activated to a glycosyl donor for the final coupling reaction.
Caption: General Synthetic Workflow for Fucoside Synthesis.
Conclusion
This compound stands out as a highly versatile and indispensable intermediate in carbohydrate chemistry. Its well-defined physical properties and the stability afforded by the acetyl protecting groups facilitate its use in multi-step syntheses of complex, biologically active molecules. Understanding its chemical characteristics and the protocols for its synthesis and subsequent conversion into active glycosyl donors is fundamental for researchers in drug discovery and glycobiology aiming to explore the vast functional landscape of fucosylated glycans.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetra-O-acetyl-L-fucopyranose is a key acetylated derivative of L-fucose, a deoxy hexose sugar. Its per-acetylated structure enhances its stability and solubility in organic solvents, making it a crucial intermediate and building block in glycoscience.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a summary of its applications, serving as a vital resource for professionals in chemical synthesis, glycobiology, and pharmaceutical development.[1]
Core Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its application in synthesis and research. These properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₂₀O₉ | [2][3][4][5][6] |
| Molecular Weight | 332.30 g/mol | [2][3][4][5][6] |
| Appearance | White to off-white crystalline powder/solid. | [5][7] |
| Melting Point | 90 - 119.5 °C | [3][4][5][7][8] |
| Boiling Point | 371.4 °C at 760 mmHg | [3][8] |
| Density | 1.26 ± 0.1 g/cm³ (at 20°C) | [3][8] |
| Specific Optical Rotation | [α]D²⁰: -115° to -125° (c=1 in CHCl₃) | [7] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH), Acetone (Sparingly), Chloroform (Slightly). | [3][5] |
Experimental Protocols
Accurate determination of physical properties is critical for compound identification and purity assessment. Standard protocols for key measurements are detailed below.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range at a depressed temperature suggests the presence of impurities.[8]
Methodology:
-
Sample Preparation: A small quantity of the dry this compound is finely powdered. The open end of a glass capillary tube (sealed at one end) is pushed into the powder.[2][7] The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[2][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) and attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]
-
Data Recording: Two temperatures are recorded:
-
Reporting: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.
Specific Optical Rotation Measurement
Optical rotation is an intrinsic property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.[9]
Methodology:
-
Solution Preparation: An accurately weighed sample of the compound (e.g., 1.0 g) is dissolved in a specific solvent (for this compound, typically Chloroform) in a volumetric flask to a known volume (e.g., 100 mL). This creates a solution with a precise concentration (c), expressed in g/mL.[4][5]
-
Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature, usually 20°C or 25°C.[5][10] The zero point is calibrated using a blank cell filled only with the pure solvent.[10]
-
Sample Measurement: The prepared solution is transferred to a polarimeter sample tube of a known path length (l), typically 1 decimeter (dm). Air bubbles must be avoided. The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[5] Multiple readings are taken and averaged to ensure precision.[10]
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.[5]
-
-
Reporting: The specific rotation is reported with the temperature and wavelength used, e.g., [α]D²⁰. A negative sign (-) indicates levorotatory rotation (counterclockwise).[11]
Visualized Workflows and Applications
General Characterization Workflow
The following diagram outlines a standard workflow for the synthesis and subsequent physical characterization of a protected carbohydrate such as this compound.
Caption: Synthesis and Characterization Workflow.
Key Application Areas
This compound is not an end-product itself but a versatile building block. Its primary value lies in its utility for synthesizing more complex molecules for various scientific and industrial applications.[1][12]
Caption: Applications of the core compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. medpharma12.com [medpharma12.com]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. digicollections.net [digicollections.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | Measles Who [who-measles.org]
An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key carbohydrate derivative with significant applications in glycobiology and pharmaceutical development. This document details the synthesis, physicochemical properties, and in-depth spectroscopic analysis of the α-anomer, the major product of L-fucose acetylation.
Introduction
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a fully protected derivative of L-fucose, a deoxyhexose sugar that plays a crucial role in various biological processes, including cell recognition, signaling, and inflammation. The acetylation of the hydroxyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex oligosaccharides, glycoconjugates, and fucosylated compounds for research and therapeutic purposes. Its applications are particularly notable in cancer research and immunology, where fucose-containing glycans are often involved in pathological processes.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 90-95 °C |
| Optical Rotation [α]²⁰_D | -118 ± 6° (c=1 in CHCl₃) |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) |
Synthesis of this compound
The primary method for the synthesis of this compound involves the peracetylation of L-fucose using acetic anhydride in the presence of a base, typically pyridine. This reaction yields a mixture of α and β anomers, with the α-anomer being the major product.
Experimental Protocol: Acetylation of L-Fucose
Materials:
-
L-fucose
-
Acetic anhydride
-
Anhydrous pyridine
-
Dichloromethane
-
5% Sulfuric acid (H₂SO₄)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-fucose in a mixture of acetic anhydride and anhydrous pyridine.
-
Cool the reaction mixture in an ice bath and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (approximately 3 hours).
-
Pour the reaction mixture into ice-water.
-
Once the ice has melted, extract the organic product with dichloromethane (3x).
-
Combine the organic extracts and wash successively with 5% H₂SO₄ (3x) and distilled water (1x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless syrup.
-
The α-anomer can be selectively crystallized by vapor diffusion of hexanes into an ethyl acetate solution of the crude product mixture.
The ¹H NMR of the crude product typically shows a high diastereomeric ratio, with the α-anomer being the predominant isomer.
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 | ~6.3 | d | J₁,₂ = ~4.0 |
| H-2 | ~5.0 | dd | J₁,₂ = ~4.0, J₂,₃ = ~10.0 |
| H-3 | ~5.5 | dd | J₂,₃ = ~10.0, J₃,₄ = ~3.0 |
| H-4 | ~5.3 | d | J₃,₄ = ~3.0 |
| H-5 | ~4.1 | q | J₅,₆ = ~6.5 |
| H-6 (CH₃) | ~1.2 | d | J₅,₆ = ~6.5 |
| OAc-CH₃ | 2.0-2.2 | s | - |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | ~90 |
| C-2 | ~68 |
| C-3 | ~69 |
| C-4 | ~71 |
| C-5 | ~66 |
| C-6 (CH₃) | ~16 |
| OAc-C=O | 169-171 |
| OAc-CH₃ | 20-21 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+Na]⁺ | 355.100 | Sodium adduct of the molecular ion |
| [M+H]⁺ | 333.118 | Protonated molecular ion |
The fragmentation of peracetylated sugars in mass spectrometry often involves the sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the pyranose ring. A detailed analysis of the fragment ions can help to confirm the structure.
Visualizations
Chemical Structure
Caption: Chemical structure of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose.
Experimental Workflow for Structure Elucidation
Caption: Workflow for synthesis and structural analysis.
Metabolic Salvage Pathway of Acetylated Fucose
Acetylated fucose analogues are utilized by cells through the salvage pathway. They can passively diffuse across the cell membrane, after which they are de-esterified by intracellular esterases to release free fucose. This fucose is then phosphorylated and converted to GDP-fucose, the activated sugar nucleotide donor for fucosyltransferases.
Caption: Cellular uptake and metabolism of acetylated fucose.
Conclusion
The structure of this compound can be unambiguously determined through a combination of chemical synthesis and modern spectroscopic techniques. This in-depth guide provides the necessary theoretical and practical information for researchers and professionals working with this important carbohydrate derivative. The provided data and protocols serve as a valuable resource for the synthesis, characterization, and application of this compound in various fields of scientific research and development.
A Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a pivotal acetylated derivative of L-fucose, a deoxyhexose sugar of significant biological importance. Its per-acetylated structure enhances its stability and solubility in organic solvents, making it an essential building block in glycoscience and a valuable intermediate for the synthesis of complex fucosylated oligosaccharides, glycoconjugates, and glycolipids.[1] This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in biomedical research, particularly in drug development, cancer research, and immunology. Furthermore, it delves into the biological signaling pathways of its parent monosaccharide, L-fucose, which are often studied using this acetylated precursor.
Physicochemical Properties and Identification
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a white to off-white crystalline solid.[1][2][3] The acetylation of the hydroxyl groups increases its lipophilicity compared to the parent L-fucose, facilitating its use in organic synthesis.
Table 1: Physicochemical Data for 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀O₉ | [2][4] |
| Molecular Weight | 332.30 g/mol | [3][4][5] |
| CAS Number | 64913-16-2 (for α-anomer) | [4][5] |
| 24332-95-4 (for L-fucopyranose tetraacetate) | [2] | |
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Melting Point | 90-95 °C | [5] |
| Optical Rotation | [α]²⁰D = -118 ± 6° (c=1 in CHCl₃) | [2] |
| Purity | ≥95-98% | [2][5] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [3] |
| Storage | 2-8 °C | [5] |
Synthesis and Characterization
General Experimental Protocol for Synthesis
The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is typically achieved through the per-acetylation of L-fucose. While a specific, detailed protocol for this exact compound was not found in the provided search results, a general method can be adapted from standard procedures for the acetylation of monosaccharides, such as the synthesis of acetylated D-glucuronolactone or D-mannose derivatives.[6][7]
Materials:
-
L-Fucose
-
Acetic anhydride
-
Anhydrous sodium acetate or pyridine as a catalyst
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure (General Method):
-
Reaction Setup: L-fucose is dissolved or suspended in a suitable solvent, such as pyridine, which can also act as a catalyst and acid scavenger. Alternatively, acetic anhydride can be used with a catalytic amount of anhydrous sodium acetate.
-
Acetylation: Acetic anhydride is added to the mixture, often at a cooled temperature (e.g., 0 °C) to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to overnight until the reaction is complete (monitored by Thin Layer Chromatography).[6]
-
Work-up: The reaction mixture is quenched by the slow addition of water or ice to hydrolyze excess acetic anhydride. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]
-
Final Product: The resulting crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure this compound.
Characterization
The synthesized product is typically characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Data for Characterization
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the four acetyl methyl protons (typically in the δ 1.9-2.2 ppm range), the C6-methyl protons (doublet), and the pyranose ring protons at their respective chemical shifts and coupling constants. |
| ¹³C NMR | The spectrum should display signals for the four acetyl carbonyl carbons (around δ 170 ppm), the four acetyl methyl carbons (around δ 20-21 ppm), and the six carbons of the fucopyranose ring. |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a peak corresponding to the molecular ion plus an adduct (e.g., [M+Na]⁺). |
| Purity (HPLC/GC) | Chromatographic analysis should indicate a high degree of purity (typically ≥98%).[2] |
Applications in Research and Drug Development
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose serves as a crucial intermediate in several areas of research and development:
-
Glycobiology: It is a fundamental building block for the chemical synthesis of complex fucosylated glycans, which are essential for studying their biological roles in cell recognition, signaling, and adhesion.[1]
-
Pharmaceutical Development: The compound is used to synthesize fucosylated glycoproteins and glycoconjugates, which can improve the stability, solubility, and bioavailability of therapeutic agents.[1]
-
Cancer Research and Immunology: Fucosylation is a critical post-translational modification that is often altered in cancer and inflammatory diseases. This acetylated fucose derivative is used to synthesize probes and inhibitors to study the enzymes involved in fucosylation (fucosyltransferases) and to investigate the role of fucosylated antigens in cancer progression and immune responses.[1]
Role in Biological Signaling Pathways
As a precursor to L-fucose, this compound is instrumental in studying the biological effects of fucosylation and free L-fucose. Below are key signaling pathways where L-fucose plays a significant role.
The L-Fucose Salvage Pathway
Cells can obtain the activated sugar donor, GDP-L-fucose, through two main routes: the de novo pathway (from GDP-mannose) and the salvage pathway, which utilizes free L-fucose.[8] The salvage pathway is a critical mechanism for recycling fucose from degraded glycoproteins or from extracellular sources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. scbt.com [scbt.com]
- 5. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]
- 6. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key carbohydrate derivative for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in significant biological signaling pathways.
Physicochemical Properties
This compound is a fucopyranose derivative with acetate groups protecting the hydroxyl groups at positions 1, 2, 3, and 4. This acetylation enhances its stability and solubility in organic solvents, making it a versatile intermediate in the synthesis of various glycoconjugates and oligosaccharides.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 332.30 g/mol | [2][3][4] |
| Molecular Formula | C₁₄H₂₀O₉ | [4] |
| Appearance | Solid | |
| Melting Point | 90-95 °C | |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following section outlines the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the general method for the per-O-acetylation of monosaccharides.
Materials:
-
L-fucose
-
Acetic anhydride
-
Pyridine (or a solid catalyst like iodine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve L-fucose in a mixture of acetic anhydride and pyridine at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with water, 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The structure and purity of the synthesized compound can be confirmed by ¹H NMR spectroscopy. The spectrum will show characteristic signals for the acetyl methyl protons (around 2.0-2.2 ppm) and the sugar ring protons.
-
¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with characteristic signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the sugar ring carbons.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Role in Biological Signaling Pathways
Fucosylation, the process of adding fucose to molecules, plays a critical role in various biological processes, including cell signaling.[5] Aberrant fucosylation is often associated with diseases like cancer.[5] Acetylated fucose derivatives like this compound are valuable tools for studying these pathways as they can be metabolized by cells and incorporated into glycans.
Fucosylation has been shown to modulate several key signaling pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of EGFR is crucial for its proper function and downstream signaling, which regulates cell proliferation and survival.[6]
-
Transforming Growth Factor-beta (TGF-β) Signaling: Fucosylation of TGF-β receptors can influence ligand binding and subsequent signaling cascades that are involved in cell growth, differentiation, and apoptosis.[5][6]
-
Notch Signaling: O-fucosylation of Notch receptors is essential for their interaction with ligands, a critical step in the regulation of cell fate decisions during development.[7]
-
MAPK Signaling Pathway: Loss of fucosylation has been shown to suppress the activation of the ERK1/2 and p38 MAPK signaling pathways, which are involved in carcinoma invasion.[3]
The following diagram illustrates the central role of fucosylation in modulating these critical cellular signaling pathways.
Caption: Fucosylation's role in major signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose from L-fucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a pivotal carbohydrate derivative. Acetylated sugars like this are extensively used in glycobiology and pharmaceutical development.[1][2] The acetyl groups serve as protecting groups in complex oligosaccharide synthesis and can enhance the stability, solubility, and cell permeability of the parent sugar.[1][3] This compound is a key building block for synthesizing fucosylated glycoconjugates, which are integral to studying cell signaling, immune responses, and cancer research.[1]
The primary synthetic route involves the per-O-acetylation of L-fucose, a straightforward esterification of its hydroxyl groups. The most common and effective method employs acetic anhydride as the acetylating agent with pyridine serving as both a basic catalyst and a solvent.[4][5]
Reaction Principle and Mechanism
The synthesis is an esterification reaction where the four hydroxyl groups of L-fucose are converted to acetate esters. Acetic anhydride ((CH₃CO)₂O) is the source of the acetyl groups. The reaction is typically catalyzed by a base, such as pyridine.
Pyridine plays a dual role in the mechanism:
-
Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.
-
Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself, accelerating the reaction.
The overall reaction is as follows:
L-Fucose + 4 Acetic Anhydride → this compound + 4 Acetic Acid
Caption: Logical relationship of reactants, catalyst, and products in the acetylation of L-fucose.
Experimental Protocol
This protocol details a standard laboratory procedure for the per-O-acetylation of L-fucose using acetic anhydride and pyridine.[4][5]
1. Materials and Reagents:
-
L-Fucose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
3. Reaction Procedure:
-
Dissolve L-fucose (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of fucose) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (8.0 equiv., ~2.0 equiv. per hydroxyl group) to the stirred solution at 0°C.[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (L-fucose) is completely consumed.[4]
4. Work-up and Purification:
-
Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of dry methanol (MeOH) to consume excess acetic anhydride.[4]
-
Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate the residue with toluene multiple times to remove residual pyridine.[4]
-
Dissolve the resulting residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a solvent system such as hexane/ethyl acetate, to obtain the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis of acetylated L-fucose.
Quantitative Data
The following table summarizes the reagents and typical quantitative results for the synthesis. Yields for per-O-acetylation of similar hexoses are reported to be in the range of 58-66%.[6]
| Parameter | L-Fucose | Acetic Anhydride | Pyridine | Product |
| Molecular Weight | 164.16 g/mol | 102.09 g/mol | 79.10 g/mol | 332.30 g/mol |
| Equivalents | 1.0 | 8.0 (~2.0 per -OH) | Solvent / Catalyst | - |
| Typical Yield | - | - | - | ~60-70% |
| Physical Form | Solid | Colorless liquid | Colorless liquid | Solid |
| Melting Point | 144-145 °C | -51 °C | -42 °C | 90-95 °C |
Catalytic Role of Pyridine
The diagram below illustrates the nucleophilic catalysis pathway, which enhances the rate of acetylation. Pyridine first acts as a nucleophile, attacking acetic anhydride to form the highly electrophilic N-acetylpyridinium ion. This intermediate is then readily attacked by a hydroxyl group of L-fucose.
Caption: Simplified signaling pathway of pyridine's catalytic role in the acetylation reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | Vitaceae [vitaceae.org]
- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biological Activity of Acetylated Fucopyranose Derivatives: A Technical Guide for Researchers
December 2025
Introduction
Fucopyranose, a deoxyhexose sugar, is a fundamental component of many biologically important glycans. Its derivatives, particularly those that are acetylated, have garnered significant attention in the scientific community for their diverse and potent biological activities. The acetylation of fucopyranose derivatives often enhances their cell permeability, allowing them to be more effectively utilized within cellular systems. This technical guide provides an in-depth overview of the biological activities of acetylated fucopyranose derivatives, with a focus on their anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action: Fucosylation Inhibition
A primary mechanism by which many biologically active acetylated fucopyranose derivatives exert their effects is through the inhibition of fucosylation. Fucosylation is the enzymatic process of adding fucose residues to glycans, a crucial post-translational modification that modulates protein function and is involved in various physiological and pathological processes.
Per-O-acetylated fucose analogs are designed as "pro-drugs" that can readily cross cell membranes due to their increased lipophilicity. Once inside the cell, non-specific esterases remove the acetyl groups, releasing the fucose analog. This analog can then enter the fucose salvage pathway, where it is converted into a GDP-fucose analog. This unnatural GDP-fucose can then inhibit fucosylation through two main mechanisms:
-
Competitive Inhibition: The GDP-fucose analog acts as a competitive inhibitor of fucosyltransferases (FUTs), preventing the transfer of fucose to glycan acceptors.
-
Feedback Inhibition: The accumulation of the GDP-fucose analog can act as a feedback inhibitor of the de novo pathway of GDP-fucose biosynthesis.
The following diagram illustrates this general mechanism of action.
Caption: Mechanism of fucosylation inhibition by acetylated fucopyranose derivatives.
Biological Activities of Acetylated Fucopyranose Derivatives
Anticancer Activity
The aberrant fucosylation of cell surface glycans is a hallmark of many cancers and is associated with tumor progression, metastasis, and drug resistance. Consequently, inhibitors of fucosylation, including acetylated fucopyranose derivatives, have emerged as promising anticancer agents.
Quantitative Anticancer Activity Data
The following table summarizes the available quantitative data on the anticancer activity of various acetylated or cell-permeable fluorinated fucopyranose derivatives. It is important to note that many of these studies utilize per-O-acetylated forms of fluorinated fucose analogs to enhance cellular uptake.
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 (Colon Cancer) | 43 | [1] |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 (Colon Cancer) | 58 | [1] |
| Peracetylated 6-fluoro-L-fucose | HCT116 (Colon Cancer) | 159 | [1] |
| 5-Acetylated Tangeretin (5-ATAN) | PC-3 (Prostate Cancer) | 5.1 | [2] |
| Tangeretin (TAN) | PC-3 (Prostate Cancer) | 17.2 | [2] |
| 5-Demethyltangeretin (5-DTAN) | PC-3 (Prostate Cancer) | 11.8 | [2] |
Signaling Pathways Implicated in Anticancer Activity
Fucosylation inhibitors have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that fucoidan, a complex sulfated polysaccharide rich in fucose, can suppress tumor growth by inhibiting the PI3K/Akt/GSK3β signaling pathway.[3] While not a simple acetylated derivative, this points to the broader role of fucose-containing structures and their mimetics in modulating this pathway.
Caption: Simplified PI3K/Akt signaling pathway modulated by fucosylation inhibitors.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is crucial for cell proliferation and migration. Treatment of breast cancer cells with the fucosylation inhibitor 2-fluorofucose (2-FF) has been shown to decrease the activation of ERK1/2 and p38 MAPK.[1][4]
Caption: Simplified MAPK signaling pathway affected by fucosylation inhibition.
Antiviral Activity
Certain fucopyranose derivatives and fucose-containing polysaccharides have demonstrated antiviral activity against a range of viruses. The mechanism often involves interfering with the virus's ability to attach to and enter host cells, a process that can be mediated by cell surface glycans. While extensive quantitative data for simple acetylated fucopyranose derivatives is limited, the broader class of fucose-containing compounds shows promise. For example, fucoidans have been reported to have activity against viruses such as HIV, HSV, and influenza virus.[5]
Quantitative Antiviral Activity Data
Currently, there is a lack of specific EC50 values in the public domain for simple acetylated fucopyranose derivatives against a wide range of viruses. Research in this area is ongoing.
Anti-inflammatory Activity
The inflammatory response is a complex biological process that, when dysregulated, can contribute to various chronic diseases. Fucose-containing compounds have been investigated for their anti-inflammatory properties. For instance, fucoidans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6]
Quantitative Anti-inflammatory Activity Data
Specific IC50 values for simple acetylated fucopyranose derivatives in anti-inflammatory assays are not widely reported in the literature. However, a study on isonicotinic acid derivatives showed that an acetylated compound had anti-inflammatory activity, though it was less potent than its butyryl analog.[7]
Signaling Pathways Implicated in Anti-inflammatory Activity
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of fucosylation in metastatic breast cancer cells has been shown to reduce NF-κB activity by increasing the levels of its inhibitor, IκBα.[8][9]
Caption: Simplified NF-κB signaling pathway and its modulation by fucosylation inhibitors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of acetylated fucopyranose derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Workflow for MTT Assay
Caption: General workflow of the MTT cell viability assay.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Acetylated fucopyranose derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the acetylated fucopyranose derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12]
Materials and Reagents:
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Acetylated fucopyranose derivative (test compound)
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well sterile culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the acetylated fucopyranose derivative in culture medium.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Add the compound dilutions to the respective wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application:
-
After the adsorption period, remove the inoculum.
-
Add the overlay medium containing the respective concentrations of the test compound to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value from a dose-response curve.
-
Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[13][14]
Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Acetylated fucopyranose derivative (test compound)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
24-well or 96-well sterile culture plates
Procedure:
-
Cell Seeding:
-
Seed the macrophage cells in a 24-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Pre-treatment:
-
Prepare dilutions of the acetylated fucopyranose derivative in culture medium.
-
Treat the cells with the compound dilutions for a specific pre-incubation period (e.g., 1-2 hours).
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration that induces a robust cytokine response (e.g., 100 ng/mL). Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Incubate the plate for a suitable time to allow for cytokine production (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of the desired cytokines in the supernatants using ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
Acetylated fucopyranose derivatives represent a promising class of compounds with a range of biological activities, primarily driven by their ability to inhibit fucosylation. Their anticancer potential is supported by their effects on key signaling pathways such as PI3K/Akt and MAPK. While their antiviral and anti-inflammatory activities are areas of active investigation, the modulation of the NF-κB pathway suggests a strong rationale for their further development in these therapeutic areas. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological potential of novel acetylated fucopyranose derivatives. Future research should focus on expanding the quantitative structure-activity relationship data for these compounds and further elucidating their precise molecular mechanisms of action in various disease models.
References
- 1. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fucosylation in human invasive ductal carcinoma reduces E‐selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo anti-inflammatory activities of a fucose-rich fucoidan isolated from Saccharina japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide fundamentally involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The strategic placement of fucose residues on glycans is crucial for their function, and aberrations in fucosylation are linked to various diseases, notably cancer. The chemical synthesis of fucosylated glycans and glycoconjugates is a cornerstone of glycobiology research, enabling detailed structure-function studies and the development of novel therapeutics. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose serves as a key intermediate in these synthetic endeavors. Its acetylated form enhances stability and solubility, making it a versatile precursor for the generation of various fucosyl donors used in glycosylation reactions. This technical guide provides an in-depth overview of the role of this compound in glycobiology, detailing its synthesis, its conversion into active fucosyl donors, and its application in the synthesis of complex fucosylated structures. Furthermore, this guide includes detailed experimental protocols and quantitative data to facilitate its practical application in the laboratory.
Introduction to L-Fucose in Glycobiology
L-fucose is a unique monosaccharide in mammalian glycans due to its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] It is typically found at the non-reducing end of N-linked and O-linked glycans, as well as glycolipids.[1] Fucosylated glycans are integral components of important biological recognition motifs, such as the Lewis antigens (e.g., Lewis X, sialyl Lewis X) and blood group antigens. These structures mediate critical cellular interactions in processes like inflammation, immune cell trafficking, and microbial pathogenesis.[2] Dysregulation of fucosylation is a well-established hallmark of cancer, where altered fucosylated structures on the cell surface contribute to tumor progression and metastasis.[3]
The chemical synthesis of defined fucosylated oligosaccharides and glycoconjugates is essential for elucidating the precise roles of fucose in these processes and for developing targeted diagnostics and therapeutics. This compound is a crucial building block in this context, offering a stable and soluble starting material for chemical glycosylation.[3][4]
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₉ | [3] |
| Molecular Weight | 332.30 g/mol | |
| Melting Point | 90-95 °C | |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 95-98% (GC) | [3] |
| Storage Temperature | 2-8 °C |
The synthesis of this compound is typically achieved by the per-O-acetylation of L-fucose. A common method involves the use of acetic anhydride in the presence of a base such as pyridine or sodium acetate.[5][6]
Role as a Fucosyl Donor Precursor in Glycosylation
This compound is not a direct glycosylating agent. It must first be converted into a reactive fucosyl donor by introducing a suitable leaving group at the anomeric (C-1) position. The acetyl groups at other positions serve as protecting groups to prevent unwanted reactions during glycosylation.
Conversion to Fucosyl Donors
A common strategy involves the conversion of the peracetylated fucose into a fucosyl halide, such as a fucosyl bromide. This is typically achieved by treating the acetylated sugar with a solution of hydrogen bromide in acetic acid.[7] Other types of fucosyl donors that can be synthesized from the acetylated precursor include fucosyl trichloroacetimidates and thioglycosides.[8]
Caption: Conversion of this compound to a reactive donor for glycosylation.
Glycosylation Reactions
Once the reactive fucosyl donor is generated, it can be used to fucosylate a glycosyl acceptor, which can be a monosaccharide, oligosaccharide, or an amino acid residue on a peptide. The reaction is typically promoted by a Lewis acid or a heavy metal salt. The stereochemical outcome of the glycosylation (α or β linkage) is influenced by the nature of the protecting groups, the solvent, and the reaction conditions. The presence of a participating protecting group at the C-2 position, such as an acetyl group, generally favors the formation of a 1,2-trans-glycosidic linkage.
Applications in Glycobiology and Drug Development
The ability to synthesize complex fucosylated structures using precursors like this compound has significant implications for research and therapeutic development.
-
Structure-Function Studies: Synthetic fucosylated glycans are invaluable tools for studying the binding interactions between glycans and glycan-binding proteins (lectins), such as selectins involved in inflammation.
-
Cancer Research: The synthesis of tumor-associated carbohydrate antigens, many of which are fucosylated, allows for the development of cancer diagnostics and immunotherapies, including cancer vaccines.[9]
-
Drug Delivery: Glycosylation of drugs can improve their pharmacokinetic properties, such as solubility and stability. Fucosylation can be used to target drugs to specific cells or tissues that express fucose-binding lectins.[3]
-
Metabolic Glycoengineering: Peracetylated fucose analogs can be fed to cells and incorporated into cellular glycans through the salvage pathway. This allows for the study of the effects of altered fucosylation on cellular processes and for the production of glycoproteins with modified fucosylation patterns.[10]
Quantitative Data
The following tables summarize quantitative data related to the synthesis and application of this compound and its derivatives.
Table 1: Synthesis and Properties of this compound
| Parameter | Value | Reference |
| Typical Yield (from L-fucose) | Not explicitly found, but acetylation is generally high-yielding. | |
| Purity | ≥ 95% | |
| Melting Point | 90-95 °C | |
| Optical Rotation [α]D | -118 ± 6 ° (c=1 in CHCl₃) | [3] |
Table 2: Application in Glycosylation Reactions
| Reaction | Fucosyl Donor | Acceptor | Product | Yield | Reference |
| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-N-acetyllactosamines | 13% (overall) | [11] |
| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-α-1,3-N-acetylglucosamine | 23% | [12] |
| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-α-1,6-N-acetylglucosamine | 56% | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for O-acetylation of carbohydrates using acetic anhydride and pyridine.[5]
Materials:
-
L-fucose
-
Anhydrous pyridine
-
Acetic anhydride
-
Methanol (dry)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve L-fucose (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (approximately 5.0 equiv. to acetylate all four hydroxyl groups) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of dry methanol at 0 °C.
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Conversion to Fucosyl Bromide and Glycosylation (General Procedure)
This protocol outlines a general procedure for the preparation of a fucosyl bromide and its subsequent use in a glycosylation reaction.[7]
Part A: Preparation of Fucosyl Bromide Caution: Hydrogen bromide is corrosive. Handle in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HBr in acetic acid.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, the solution containing the fucosyl bromide is typically used immediately in the next step without isolation due to its instability.
Part B: Glycosylation Reaction
Materials:
-
Fucosyl bromide solution (from Part A)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (e.g., 4 Å)
-
Promoter (e.g., silver triflate, silver carbonate)
Procedure:
-
To a solution of the glycosyl acceptor and activated molecular sieves in anhydrous dichloromethane under an inert atmosphere, cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the promoter to the mixture.
-
Slowly add the freshly prepared fucosyl bromide solution to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine or by filtering off the silver salts).
-
Dilute the reaction mixture with dichloromethane and wash with appropriate aqueous solutions (e.g., sodium bicarbonate, water).
-
Dry the organic layer, concentrate, and purify the fucosylated product by chromatography.
Signaling Pathways and Logical Relationships
The role of fucosylation in signaling is exemplified by the function of sialyl Lewis X (sLeX) in selectin-mediated cell adhesion during inflammation.
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NEW ROUTE TO OBTAIN A FUCOSE DONOR FOR THE SYNTHESIS OF THE LEWIS Y EPITOPE. [convencion.uclv.cu]
- 9. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 10. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of alpha-L-fucosyl-N-acetyllactosamines and 3'-O-alpha-L-fucosyllactose utilizing alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Fucose Tetraacetate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose tetraacetate, a peracetylated derivative of the deoxy sugar L-fucose, has emerged as a valuable tool in glycobiology and biomedical research. Its enhanced cell permeability compared to its parent monosaccharide makes it an effective metabolic precursor for studying the roles of fucosylation in various cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of L-fucose tetraacetate. It includes a detailed modern experimental protocol for its preparation, a summary of its key physicochemical properties, and an exploration of its application in studying cellular signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway.
Discovery and History
The earliest documented synthesis of a tetraacetate of L-fucose can be traced back to 1934. In a paper titled "The Free Aldehyde Form of Fucose Tetraacetate," the synthesis was achieved through the acetylation of L-fucose ethyl mercaptal using acetic anhydride in pyridine. This early work laid the foundation for the chemical manipulation of L-fucose and its derivatives, opening avenues for studying its biological significance.
Historically, the primary method for acetylating sugars involved the use of acetic anhydride with a catalyst, often a base like pyridine or sodium acetate. These early methods, while effective, often required stringent conditions and careful purification to isolate the desired anomer. Over the decades, advancements in organic synthesis have led to more refined and efficient protocols for producing L-fucose tetraacetate with high purity and yield, making it more accessible for research purposes.
Physicochemical Properties of L-Fucose Tetraacetate
L-fucose tetraacetate is a white crystalline solid that is soluble in a variety of organic solvents. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₉ | [1] |
| Molecular Weight | 332.30 g/mol | [1] |
| Melting Point | 90-95 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Optical Rotation [α]D²⁰ | -118 ± 6° (c=1 in CHCl₃) | [2] |
| CAS Number | 64913-16-2 (α-anomer) | [1] |
Synthesis of L-Fucose Tetraacetate
The synthesis of L-fucose tetraacetate is typically achieved through the peracetylation of L-fucose. The following protocol is a modern adaptation of the classical method using acetic anhydride and pyridine.
Experimental Protocol: Synthesis of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
Materials:
-
L-Fucose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: Dissolve L-fucose (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of fucose) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (4.5 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose.
Application in Studying Cellular Signaling Pathways
Peracetylated monosaccharides, such as L-fucose tetraacetate, are valuable tools for studying the effects of glycosylation on cellular processes. The acetyl groups increase the hydrophobicity of the sugar, facilitating its diffusion across the cell membrane.[3] Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the free monosaccharide, in this case, L-fucose. This L-fucose can then enter the salvage pathway for fucosylation, leading to the formation of GDP-fucose, the donor substrate for fucosyltransferases. By supplementing cells with L-fucose tetraacetate, researchers can effectively increase the intracellular pool of L-fucose and study the downstream effects of altered fucosylation on various signaling pathways.[3]
Fucosylation and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Recent studies have highlighted the importance of fucosylation in modulating TGF-β signaling. Specifically, the fucosylation of TGF-β receptors has been shown to be essential for the proper transduction of the signal, particularly in the context of epithelial-mesenchymal transition (EMT) in colorectal cancer cells.
The diagram below illustrates the general workflow for investigating the effect of L-fucose tetraacetate on the TGF-β signaling pathway.
References
- 1. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]
- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key intermediate in glycobiology and pharmaceutical development. Due to the acetylation of its hydroxyl groups, this fucopyranose derivative exhibits enhanced solubility in various organic solvents compared to its parent monosaccharide, L-fucose. This document consolidates available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and illustrates the metabolic context in which acetylated fucose derivatives are utilized. This guide is intended to be a valuable resource for researchers working with this compound in organic synthesis, drug formulation, and metabolic glycoengineering.
Introduction
This compound is a protected form of L-fucose, a deoxyhexose sugar that plays a critical role in numerous biological processes, including cell adhesion, immune responses, and cancer metastasis. The acetylation of the hydroxyl groups renders the molecule more lipophilic, thereby increasing its solubility in organic solvents.[1] This property is highly advantageous for its use in organic synthesis, particularly in glycosylation reactions where non-aqueous solvent systems are often employed. Furthermore, its ability to permeate cell membranes makes it a valuable tool in metabolic glycoengineering studies to investigate the effects of fucosylation on cellular processes.[2][3]
Solubility of this compound
A thorough review of available literature and technical data sheets indicates the solubility of this compound in a range of common organic solvents. However, precise quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) is not extensively reported in publicly accessible sources. The available information is summarized qualitatively in the table below.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description |
| Acetone | Sparingly Soluble[4] |
| Chloroform | Slightly Soluble[4] |
| Dichloromethane (DCM) | Sparingly Soluble[4] |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethyl acetate (EtOAc) | Soluble |
| Methanol (MeOH) | Soluble |
Note: The term "soluble" in this context is based on vendor-provided information and may not reflect specific quantitative values.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is adaptable and can be scaled as needed.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., chloroform, ethyl acetate)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.
-
Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to rest in the temperature bath for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Once the solvent is completely evaporated, place the dish or vial in an oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish or vial containing the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualization of Metabolic Glycoengineering Workflow
This compound and other acetylated monosaccharides are valuable tools in metabolic glycoengineering. They can be supplied to cells, where they are deacetylated by intracellular esterases and then enter the salvage pathway for glycan synthesis. This allows for the study of fucosylation or the introduction of modified fucose analogs into cellular glycoconjugates.
Caption: Metabolic pathway of acetylated fucose in a cell.
Conclusion
This compound is a versatile and valuable compound in glycobiology and drug development, largely owing to its enhanced solubility in organic solvents. While precise quantitative solubility data remains a gap in the current literature, this guide provides a consolidated view of its qualitative solubility and a practical, generalized protocol for its experimental determination. The illustrated workflow for metabolic glycoengineering highlights one of the key applications of this compound, enabling researchers to probe the intricate roles of fucosylation in biological systems. Further quantitative studies on the solubility of this compound in a wider range of solvents would be a valuable contribution to the field.
References
- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 2. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose for Researchers and Drug Development Professionals
An In-depth Review of a Key Glycochemical Building Block
This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a pivotal acetylated monosaccharide for research and development in glycobiology, medicinal chemistry, and drug discovery. This document details its commercial availability, key chemical properties, synthesis, and application in glycosylation reactions. Furthermore, it explores the critical role of fucosylation in cellular signaling, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) pathway, a key target in oncology.
Commercial Availability and Specifications
This compound is readily available from several commercial suppliers. The following table summarizes the offerings from prominent vendors, providing key specifications to aid in the selection of research-grade material.
| Supplier | Product Name | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Temperature |
| Chem-Impex | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose | 64913-16-2 | ≥ 98% (GC) | C₁₄H₂₀O₉ | 332.3 | White to off-white powder | 2-8°C |
| TCI Chemicals | 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | 64913-16-2 | >98.0% (HPLC) | C₁₄H₂₀O₉ | 332.30 | White to Almost white powder to crystal | 2-8°C |
| Sigma-Aldrich | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose | 64913-16-2 | 95% | C₁₄H₂₀O₉ | 332.30 | Solid | 2-8°C |
| Synthose | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose | 64913-16-2 | Min. 98% (¹H-NMR) | C₁₄H₂₀O₉ | 332.30 | White Crystalline Solid | 0-8°C |
The Role of Fucosylation in EGFR Signaling
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that modulates the function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). Core fucosylation, the addition of an α-1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is particularly important for EGFR signaling. The fucosyltransferase FUT8 is responsible for this modification.[1] The presence of core fucose on EGFR is essential for high-affinity binding of its ligand, epidermal growth factor (EGF).[1] This interaction triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][2] Dysregulation of fucosylation has been implicated in various cancers, making the enzymes of the fucosylation pathway and fucosylated molecules themselves potential therapeutic targets.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use as a glycosyl donor in a fucosylation reaction.
Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of monosaccharides.[3]
Materials:
-
L-fucose
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve L-fucose (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of fucose).
-
Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (5.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.
Fucosylation of a Hydroxyl Acceptor using this compound
This protocol describes a general procedure for a Lewis acid-catalyzed glycosylation reaction.
Materials:
-
This compound (glycosyl donor)
-
A suitable hydroxyl-containing acceptor molecule (e.g., a protected monosaccharide, amino acid, or small molecule)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the Lewis acid catalyst
-
Molecular sieves (4 Å, activated)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, add activated 4 Å molecular sieves. Add a solution of this compound (1.0 equivalent) and the hydroxyl acceptor (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes.
-
Initiation of Glycosylation: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates). Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Upon completion, quench the reaction by adding triethylamine to neutralize the Lewis acid.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the celite with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fucosylated product.
This technical guide provides foundational information for researchers and drug development professionals working with this compound. The provided protocols and pathway information are intended to serve as a starting point for further investigation and application in the synthesis of complex glycans and the study of their biological roles.
References
A Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetra-O-acetyl-L-fucopyranose (C₁₄H₂₀O₉, Molar Mass: 332.30 g/mol ) is a fully protected derivative of L-fucose, a deoxyhexose sugar. The acetylation of the hydroxyl groups increases the compound's solubility in organic solvents and makes it a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical chemical shifts and fragmentation patterns observed for similar acetylated monosaccharides.
Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 | 6.0 - 6.4 | d | ~3-4 |
| H-2 | 5.2 - 5.5 | dd | ~3-4, ~10-11 |
| H-3 | 5.0 - 5.3 | dd | ~10-11, ~3-4 |
| H-4 | 5.3 - 5.6 | d | ~3-4 |
| H-5 | 4.0 - 4.3 | q | ~6-7 |
| CH₃ (H-6) | 1.1 - 1.3 | d | ~6-7 |
| CH₃ (acetyl) | 1.9 - 2.2 | s | - |
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 90 - 95 |
| C-2 | 68 - 72 |
| C-3 | 67 - 71 |
| C-4 | 70 - 74 |
| C-5 | 65 - 69 |
| C-6 | 15 - 18 |
| C=O (acetyl) | 169 - 172 |
| CH₃ (acetyl) | 20 - 22 |
Table 3: Expected Infrared (IR) Spectroscopic Data
| Frequency (cm⁻¹) | Functional Group | Description |
| ~2980-2850 | C-H | Alkyl stretching |
| ~1740-1750 | C=O | Ester carbonyl stretching |
| ~1370 | C-H | Methyl bending |
| ~1230 | C-O | Ester C-O stretching |
| ~1050 | C-O | Pyranose ring C-O stretching |
Table 4: Expected Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)
| m/z | Ion | Description |
| 355.1 | [M+Na]⁺ | Sodium adduct of the parent molecule |
| 333.1 | [M+H]⁺ | Protonated parent molecule |
| 273.1 | [M-OAc+H]⁺ | Loss of an acetyl group |
| 213.1 | [M-2OAc+H]⁺ | Loss of two acetyl groups |
| 153.1 | [M-3OAc+H]⁺ | Loss of three acetyl groups |
| 111.0 | [C₅H₇O₂]⁺ | Fragment from the pyranose ring |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for acetylated sugars like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning the acetyl groups.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (N₂) flow of 1-2 L/min, drying gas (N₂) flow of 8-10 L/min, and a source temperature of 100-150 °C.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a carbohydrate derivative.
Caption: General workflow for the spectroscopic analysis of a pure compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses to confirm the structure and purity of their specific samples.
Methodological & Application
Application Notes and Protocols for the Synthesis of Fucosylated Oligosaccharides Using L-Fucose Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides are complex carbohydrates that play pivotal roles in a multitude of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] Their intricate structures are crucial for mediating interactions between cells and pathogens, and they are implicated in the modulation of key signaling pathways such as the Notch and NF-κB pathways.[3][4] The precise synthesis of these molecules is therefore of significant interest for research and the development of novel therapeutics.
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of fucosylated oligosaccharides, with a focus on the use of L-fucose tetraacetate as a precursor for a fucosyl donor. It also includes a summary of quantitative data for different synthetic approaches and visual representations of relevant biological pathways.
Data Presentation: Synthesis of Fucosylated Oligosaccharides
The following tables summarize quantitative data from various chemical and enzymatic synthesis methods for fucosylated oligosaccharides, providing a comparative overview of their efficiencies.
Table 1: Chemical Synthesis of Fucosylated Oligosaccharides
| Fucosyl Donor Precursor | Acceptor | Product | Promoter/Catalyst | Yield (%) | Reference |
| Peracetylated Fucose | Allyl Alcohol | Allyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | BF3·Et2O | High (not specified) | [5] |
| Peracetylated Fucose | Lactose Derivative | 3-Fucosyllactose | NIS/TfOH | 92 | |
| Peracetylated Fucose | Galactose Derivative | Fucosylated Disaccharide | Not Specified | 18-25 |
Table 2: Enzymatic Synthesis of Fucosylated Oligosaccharides
| Enzyme | Fucosyl Donor | Acceptor | Product | Yield (%) | Reference |
| α-L-Fucosidase (L. rhamnosus GG) | pNP-Fuc | D-Lactose | Fucosyllactose | 21 | [6] |
| α-L-Fucosidase (L. rhamnosus GG) | pNP-Fuc | D-Lactulose | Fucosyl-lactulose | 25 | [6] |
| α-L-Fucosidase (Thermotoga maritima) | pNP-Fuc | Lactose | Fucosyllactose | 32.5 | |
| α-L-Fucosidase (mutant AlfC) | Fucosyl-fluoride | N-acetylglucosamine | Fucosyl-α-(1-6)-N-acetyl-d-glucosamine | 56 | |
| α1,2-Fucosyltransferase (FucT2) | GDP-L-fucose | Galactose | 2'-Fucosylgalactose | High (17.74 g/L) | [7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of a Fucosylated Disaccharide using a Peracetylated Fucose Donor
This protocol describes a general method for the chemical synthesis of a fucosylated disaccharide. It is based on the principle of activating a fucosyl donor, derived from L-fucose tetraacetate, for coupling with a suitable acceptor molecule.
Materials:
-
L-fucose tetraacetate
-
Thiophenol
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride etherate (BF3·Et2O)
-
Sodium methoxide in methanol
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium cyanoborohydride (NaBH3CN)
-
Trimethylamine-borane complex
-
Acetic anhydride
-
Pyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Acceptor molecule (e.g., a protected monosaccharide with a free hydroxyl group)
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Fucosyl Donor (Thioglycoside): a. Dissolve L-fucose tetraacetate and thiophenol in anhydrous DCM. b. Cool the solution to 0°C and add BF3·Et2O dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. e. Purify the resulting peracetylated fucosyl thioglycoside by silica gel chromatography.
-
Deprotection and Selective Protection of the Fucosyl Donor: a. Deacetylate the fucosyl thioglycoside using sodium methoxide in methanol. b. After deprotection, selectively protect the 3- and 4-hydroxyl groups using benzaldehyde dimethyl acetal and a catalytic amount of p-TSA. c. Benzylate the free 2-hydroxyl group. d. Remove the benzylidene protecting group using a reducing agent like NaBH3CN and trimethylamine-borane complex. e. Acetylate the now free 3- and 4-hydroxyl groups using acetic anhydride in pyridine to obtain the desired fucosyl donor.
-
Glycosylation Reaction: a. Dissolve the fucosyl donor and the acceptor molecule in anhydrous DCM. b. Add molecular sieves and stir at room temperature. c. Cool the mixture to the appropriate temperature (e.g., -20°C). d. Add NIS and a catalytic amount of TfOH. e. Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine. f. Filter the mixture, concentrate the filtrate, and purify the crude product by silica gel chromatography to obtain the protected fucosylated oligosaccharide.
-
Deprotection: a. Remove the protecting groups from the synthesized oligosaccharide using standard deprotection procedures (e.g., hydrogenolysis for benzyl groups, Zemplén deacetylation for acetyl groups) to yield the final fucosylated oligosaccharide.
Protocol 2: Enzymatic Synthesis of Fucosyllactose
This protocol outlines the enzymatic synthesis of fucosyllactose using an α-L-fucosidase.
Materials:
-
α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG)
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the fucosyl donor
-
D-Lactose as the acceptor
-
Sodium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing pNP-Fuc and D-Lactose in sodium phosphate buffer. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C). c. Initiate the reaction by adding the α-L-fucosidase.
-
Reaction and Monitoring: a. Incubate the reaction mixture with gentle agitation. b. Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC to quantify the formation of fucosyllactose and the consumption of substrates.
-
Reaction Termination and Product Extraction: a. Terminate the reaction by heating the mixture to denature the enzyme (e.g., 95°C for 5 minutes). b. Extract the unreacted pNP-Fuc and the by-product p-nitrophenol with ethyl acetate.
-
Purification: a. Purify the fucosyllactose from the aqueous phase using an appropriate method, such as size-exclusion chromatography or preparative HPLC.
-
Analysis: a. Confirm the identity and purity of the synthesized fucosyllactose using techniques like Mass Spectrometry and NMR.
Mandatory Visualizations
Signaling Pathways
Fucosylated oligosaccharides are key modulators of important cellular signaling pathways. The following diagrams illustrate the role of fucosylation in the Notch and NF-κB signaling pathways.
Caption: Chemical synthesis workflow for fucosylated oligosaccharides.
Caption: Role of fucosylation in Notch signaling pathway activation.
Caption: Modulation of NF-κB signaling by fucosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [scholarworks.indianapolis.iu.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Biosynthetic Routes for Producing Various Fucosyl-Oligosaccharides - ACS Synthetic Biology - Figshare [figshare.com]
Application Notes and Protocols for Glycosylation Reactions with 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. The synthesis of fucosylated glycoconjugates is therefore of significant interest in glycobiology and drug development. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is a versatile and stable glycosyl donor for the introduction of L-fucose moieties onto various aglycones. Its acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity, making it a valuable building block in carbohydrate chemistry.
These application notes provide a detailed protocol for the Lewis acid-catalyzed O-glycosylation of phenolic acceptors using this compound. The described methodology focuses on achieving stereoselective synthesis of α-L-fucosides, which are often the biologically relevant anomers.
Signaling Pathways and Logical Relationships
The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of promoter, and the solvent. In the case of glycosyl donors with a participating group (like an acetyl group) at the C-2 position, the formation of a dioxolenium ion intermediate typically leads to the formation of a 1,2-trans-glycoside. However, with L-fucose, where the C-2 acetyl group is axially oriented, the participation is less effective, often leading to the formation of the thermodynamically more stable α-glycoside (1,2-cis). The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) activates the anomeric acetyl group, facilitating its departure and the subsequent nucleophilic attack by the acceptor alcohol or phenol.
Experimental Workflow
The general workflow for the glycosylation of a phenolic acceptor with this compound is depicted below. The process involves the preparation of reactants, the glycosylation reaction itself under anhydrous conditions, followed by quenching, extraction, and purification of the desired fucoside.
Caption: General workflow for the synthesis of aryl α-L-fucosides.
Experimental Protocols
General Protocol for the Synthesis of Aryl α-L-Fucosides
This protocol is based on the successful synthesis of various substituted phenyl α-L-fucosides.[1]
Materials:
-
This compound (Glycosyl Donor)
-
Substituted Phenol (Glycosyl Acceptor)
-
Boron trifluoride etherate (BF₃·OEt₂) (Lewis Acid)
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and the substituted phenol (1.2-1.5 eq) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this stirred solution, add boron trifluoride etherate (2.0-3.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure aryl α-L-fucoside.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The stereochemistry of the anomeric linkage is typically determined by the coupling constant (J) between H-1 and H-2 in the ¹H NMR spectrum. For α-fucosides, this value is typically around 3-4 Hz.
Data Presentation
The following table summarizes the quantitative data for the glycosylation of various phenolic acceptors with this compound using BF₃·OEt₂ as a promoter.[1] The reactions exclusively yielded the α-anomer.
| Glycosyl Acceptor | Product | Yield (%) |
| 2-Bromophenol | 2-Bromophenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 40 |
| 2-Chlorophenol | 2-Chlorophenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 20 |
| 3-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 39 |
| 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 35 |
| 4-Methylphenol (p-cresol) | 4-Methylphenyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside | 70 |
Conclusion
The use of this compound as a glycosyl donor in combination with a Lewis acid promoter such as boron trifluoride etherate provides a reliable method for the synthesis of aryl α-L-fucosides. While the yields can be moderate, the reaction offers excellent α-stereoselectivity. This protocol serves as a valuable starting point for researchers and drug development professionals aiming to synthesize fucosylated compounds for various biological and therapeutic applications. Further optimization of reaction conditions, such as temperature, reaction time, and the specific Lewis acid used, may lead to improved yields for different glycosyl acceptors.
References
Application Notes and Protocols for 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose as a key starting material for the development of targeted drug delivery systems. Detailed protocols for the synthesis of fucosylated lipids, formulation of targeted liposomes, and characterization of these drug delivery vehicles are provided.
Introduction
This compound is a protected derivative of L-fucose, a monosaccharide that plays a crucial role in various biological recognition processes. In the pharmaceutical industry, this compound is a valuable building block for the synthesis of glycoproteins and glycoconjugates, which are essential for drug formulation and the development of advanced drug delivery systems.[1] The acetylation of the hydroxyl groups enhances the stability and solubility of L-fucose, facilitating its use in organic synthesis.[1] The primary application of this compound in drug delivery is as a precursor for creating fucosylated ligands that can be attached to the surface of nanocarriers, such as liposomes. These fucosylated drug delivery systems can then target specific cells and tissues that overexpress fucose-binding receptors, leading to enhanced therapeutic efficacy and reduced off-target side effects.
Principle of Fucose-Targeted Drug Delivery
Many cell types, particularly certain cancer cells and activated immune cells, exhibit an increased expression of fucose-specific lectins on their surface. By decorating the surface of drug-loaded nanoparticles with fucose moieties, these nanoparticles can selectively bind to and be internalized by the target cells through receptor-mediated endocytosis. This active targeting strategy can significantly increase the intracellular concentration of the therapeutic agent in the desired cells, improving its efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Fucosylated Cholesterol Conjugate
This protocol describes a modular approach for the synthesis of a fucose-cholesterol conjugate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction. This method allows for the efficient conjugation of a fucose moiety to a cholesterol anchor, which can then be incorporated into a liposomal drug delivery system.[2][3]
Materials:
-
This compound
-
Propargylamine
-
Cholesteryl chloroformate
-
Poly(ethylene glycol) (PEG) linker with terminal azide and amine groups
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvents (DCM, DMF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of Fucosyl Alkyne:
-
React this compound with propargylamine in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to introduce the alkyne group.
-
Purify the resulting fucosyl alkyne derivative by silica gel column chromatography.
-
-
Synthesis of Azido-PEG-Cholesterol:
-
React cholesteryl chloroformate with an amino-PEG-azide linker in the presence of a base (e.g., triethylamine) to form the cholesterol-PEG-azide conjugate.
-
Purify the product by precipitation or column chromatography.
-
-
Click Chemistry Conjugation:
-
Dissolve the fucosyl alkyne and the azido-PEG-cholesterol in a suitable solvent (e.g., DMF/DCM mixture).
-
Add CuBr and PMDETA to catalyze the cycloaddition reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the final fucose-PEG-cholesterol conjugate by column chromatography.
-
-
Deacetylation:
-
Treat the acetylated conjugate with a mild base (e.g., sodium methoxide in methanol) to remove the acetyl protecting groups from the fucose moiety.
-
Neutralize the reaction and purify the deacetylated fucose-PEG-cholesterol conjugate.
-
Protocol 2: Preparation of Fucose-Targeted Drug-Loaded Liposomes
This protocol outlines the preparation of doxorubicin-loaded liposomes functionalized with the synthesized fucose-cholesterol conjugate using the thin-film hydration method.[4][5][6]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Fucose-PEG-cholesterol conjugate (from Protocol 1)
-
Doxorubicin hydrochloride
-
Ammonium sulfate solution (250 mM)
-
Sepharose CL-4B column for purification
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform and methanol
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and the fucose-PEG-cholesterol conjugate in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Fucose-PEG-Cholesterol).
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an ammonium sulfate solution by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C). This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Drug Loading (Remote Loading):
-
Remove the external ammonium sulfate by gel filtration using a Sepharose CL-4B column equilibrated with PBS.
-
Incubate the purified liposomes with a doxorubicin hydrochloride solution at 60°C for 30 minutes. The pH gradient between the acidic interior (due to ammonium sulfate) and the neutral exterior drives the doxorubicin into the liposomes.
-
-
Purification of Drug-Loaded Liposomes:
-
Remove unloaded doxorubicin by a second gel filtration step.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm filter.
-
Protocol 3: Characterization of Fucosylated Liposomes
This protocol describes the key characterization techniques to assess the quality and properties of the prepared fucosylated liposomes.[7][8]
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in PBS and measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument. For zeta potential, dilute the sample in deionized water and measure the surface charge.
-
Expected Results: A narrow size distribution with a PDI below 0.2 indicates a homogenous population of liposomes. The zeta potential provides information about the surface charge and stability of the liposomes.
2. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
To determine the total drug concentration, disrupt a known volume of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
To determine the amount of unencapsulated drug, separate the liposomes from the aqueous phase using a mini-spin column.
-
Quantify the drug concentration in both samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or by HPLC with a standard curve.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis Method
-
Procedure:
-
Place a known concentration of the drug-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the cumulative drug release percentage against time to obtain the drug release profile. This can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][10]
4. Quantification of Fucosylation:
-
Method: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)[9]
-
Procedure:
-
Immobilize a fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL) onto resin beads.
-
Label the fucosylated liposomes with a fluorescent tag.
-
Incubate the fluorescently labeled liposomes with the lectin-coated beads.
-
After washing away unbound liposomes, quantify the amount of bound liposomes by measuring the fluorescence intensity.
-
Compare the fluorescence intensity to a standard curve of known concentrations of fucosylated liposomes to determine the degree of fucosylation.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of fucosylated drug delivery systems.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes [1][11]
| Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposomes | 185.3 ± 3.1 | 0.195 ± 0.02 | -32.5 ± 1.2 | 70.2 ± 4.1 |
| Fucosylated Liposomes | 201.7 ± 2.3 | 0.218 ± 0.02 | -36.9 ± 0.7 | 74.5 ± 3.9 |
Table 2: In Vitro Drug Release Kinetics [1]
| Formulation | Release at 24h (pH 7.4) | Release at 24h (pH 5.5) | Release Model |
| Conventional Liposomes | ~35% | ~55% | Higuchi |
| Fucosylated Liposomes | ~30% | ~50% | Higuchi |
Visualizations
Signaling Pathway of Fucose-Targeted Drug Delivery
Caption: Receptor-mediated endocytosis of a fucosylated drug delivery system.
Experimental Workflow for Fucosylated Liposome Preparation
Caption: Workflow for preparing and characterizing fucosylated liposomes.
Logical Relationship of Characterization Parameters
Caption: Interrelation of key characterization parameters for fucosylated liposomes.
References
- 1. Development and Characterization of Liposomal Doxorubicin Hydrochloride with Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery [mdpi.com]
- 7. Comprehensive Physico-chemical Characterization of Liposomal Doxorubicin | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Fucosylated Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of fucosylated glycopeptides. This powerful methodology combines the precision of chemical peptide synthesis with the specificity of enzymatic glycosylation to produce homogeneous glycopeptides, which are invaluable tools for research and therapeutic development.
Introduction
Fucosylated glycopeptides play critical roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The fucose moiety is often a key component of recognition epitopes. The inherent heterogeneity of glycoproteins from natural sources makes detailed structure-function studies challenging. Chemoenzymatic synthesis provides a robust solution by enabling the production of structurally defined fucosylated glycopeptides in high purity and yield.
This approach typically involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Chemical synthesis of the peptide backbone, often incorporating an initial monosaccharide (e.g., N-acetylglucosamine, GlcNAc) at the desired glycosylation site.
-
Enzymatic Glycan Elongation (optional): Extension of the initial monosaccharide with other sugars using specific glycosyltransferases to build a core glycan structure.
-
Enzymatic Fucosylation: Transfer of a fucose residue to the glycopeptide using a specific fucosyltransferase.
-
Purification and Characterization: Purification of the final fucosylated glycopeptide and confirmation of its structure and purity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GlcNAc-Peptide
This protocol describes the synthesis of a peptide with a GlcNAc-asparagine residue using Fmoc-based chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Asn(GlcNAc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the glycosylation site, use Fmoc-Asn(GlcNAc)-OH.
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude GlcNAc-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Enzymatic Fucosylation of a Glycopeptide
This protocol describes the addition of a fucose residue to a purified GlcNAc-peptide using a fucosyltransferase, such as FUT8 for core fucosylation.
Materials:
-
Purified GlcNAc-peptide
-
Recombinant fucosyltransferase (e.g., human FUT8)
-
Guanosine diphosphate fucose (GDP-Fucose)
-
HEPES buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂)
-
Bovine serum albumin (BSA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
GlcNAc-peptide (1 mM)
-
GDP-Fucose (1.5 mM)
-
HEPES buffer (50 mM, pH 7.5)
-
MnCl₂ (10 mM)
-
BSA (0.1 mg/mL)
-
Fucosyltransferase (e.g., FUT8, 0.5 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by mass spectrometry to observe the mass shift corresponding to the addition of a fucose residue (146 Da).
-
Quenching: Quench the reaction by adding an equal volume of cold ethanol or by heating at 95°C for 5 minutes.
-
Purification: Purify the fucosylated glycopeptide from the reaction mixture using RP-HPLC.
Protocol 3: Purification and Characterization
A. RP-HPLC Purification:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is typically used, but this may need to be optimized for the specific glycopeptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.
B. Mass Spectrometry Characterization:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Analysis: Determine the molecular weight of the purified product to confirm the addition of the fucose moiety. The observed mass should match the theoretical mass of the fucosylated glycopeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the site of glycosylation.
Data Presentation
The following tables summarize representative quantitative data for the chemoenzymatic synthesis of a model fucosylated glycopeptide.
Table 1: Solid-Phase Peptide Synthesis of GlcNAc-Peptide
| Parameter | Value |
| Peptide Sequence | Ac-Y-A-N(GlcNAc)-G-T-NH₂ |
| Resin | Rink Amide |
| Scale | 0.1 mmol |
| Crude Yield | 75 mg |
| Purity (crude) | ~60% |
| Purified Yield | 35 mg (47%) |
| Purity (purified) | >95% |
Table 2: Enzymatic Fucosylation Reaction
| Parameter | Value |
| Substrate | Ac-Y-A-N(GlcNAc)-G-T-NH₂ |
| Enzyme | Recombinant Human FUT8 |
| GDP-Fucose | 1.5 equivalents |
| Reaction Time | 18 hours |
| Conversion Rate | >90% (by MS) |
| Purified Yield | 85% |
| Final Purity | >98% |
Table 3: Mass Spectrometry Analysis
| Glycopeptide | Theoretical Mass (Da) | Observed Mass (Da) |
| GlcNAc-Peptide | 753.3 | 753.4 |
| Fucosylated Glycopeptide | 899.4 | 899.5 |
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of a fucosylated glycopeptide.
Caption: Enzymatic fucosylation of a glycopeptide catalyzed by a fucosyltransferase.
Protocol for the Deacetylation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose to L-Fucopyranose
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-fucose is a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, signaling, and inflammation. It is a key component of many glycoconjugates, such as glycoproteins and glycolipids. The synthesis of L-fucose and its derivatives is often essential for research in glycobiology and for the development of novel therapeutics. A common synthetic strategy involves the use of protecting groups, such as acetyl groups, to mask the hydroxyl functionalities during intermediate steps. The final step in such a synthesis is the removal of these protecting groups to yield the desired unprotected sugar. This document provides a detailed protocol for the deacetylation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose to afford L-fucopyranose using the widely accepted Zemplén deacetylation method.
The Zemplén deacetylation is a base-catalyzed transesterification reaction that utilizes a catalytic amount of sodium methoxide in methanol.[1][2] This method is highly efficient and typically provides the deacetylated product in high to quantitative yields.[3] The reaction is generally clean and proceeds under mild conditions at room temperature.[1]
Data Presentation
The following table summarizes the expected quantitative data for the deacetylation of peracetylated hexopyranoses using the Zemplén method. While a specific yield for this compound is not extensively reported, yields for analogous peracetylated sugars are consistently high.
| Starting Material | Product | Catalyst | Solvent | Reaction Time | Typical Yield |
| This compound | L-Fucopyranose | Sodium Methoxide (catalytic) | Methanol | 0.5 - 4 hours | >90% (quantitative)[3] |
| Penta-O-acetyl-β-D-glucopyranose | D-Glucose | Sodium Methoxide (0.1 eq) | Methanol | 2 hours | 92%[3] |
| Per-O-acetylated N-acetylglucosamine | N-acetylglucosamine | Sodium Methoxide (catalytic) | Methanol | Not specified | High[4] |
Experimental Protocols
This section details the methodology for the deacetylation of this compound via the Zemplén deacetylation reaction.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt% or prepared in situ from sodium metal)[2]
-
Dowex® 50WX8 or Amberlite® IR-120 (H+ form) ion-exchange resin[2]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 7:2:1)
-
TLC visualization reagent (e.g., ceric ammonium molybdate stain)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
-
pH paper or pH meter
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Flush the flask with an inert gas (Argon or Nitrogen).
-
-
Initiation of Deacetylation:
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[2] Alternatively, freshly prepared sodium methoxide from sodium metal in anhydrous methanol can be used.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, L-fucopyranose, is significantly more polar than the starting material. A suitable mobile phase for TLC is a mixture of ethyl acetate, methanol, and water.
-
The reaction is typically complete within 30 minutes to 4 hours, as indicated by the complete consumption of the starting material.[2]
-
-
Work-up:
-
Once the reaction is complete, add acidic ion-exchange resin (H+ form) to the reaction mixture to neutralize the sodium methoxide.[2]
-
Stir the mixture until the pH of the solution becomes neutral (pH ~7). The progress of neutralization can be checked with pH paper.[2]
-
Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with methanol to ensure complete recovery of the product.[2]
-
-
Purification:
-
Combine the filtrate and the methanolic washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude L-fucopyranose can be purified by silica gel column chromatography if necessary, although the product is often obtained in high purity after the work-up. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used.
-
-
Product Characterization:
-
The purified L-fucopyranose can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for the deacetylation of this compound.
Caption: Simplified mechanism of Zemplén deacetylation.
References
Application Notes and Protocols for the Purification of Fucosylated Compounds by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated compounds, a class of molecules where fucose is attached to a glycan structure, play a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. The precise biological function of these molecules is often dependent on their structure, making the isolation and purification of specific fucosylated compounds a critical step in research and drug development. Column chromatography is an indispensable technique for this purpose, offering a range of methodologies to separate these compounds based on their unique physicochemical properties.
This document provides detailed application notes and protocols for the purification of fucosylated compounds using various column chromatography techniques, including Lectin Affinity Chromatography, Ion-Exchange Chromatography, Hydrophobic Interaction Chromatography, and Activated Carbon Chromatography.
I. Lectin Affinity Chromatography (LAC)
Lectin affinity chromatography is a powerful method that utilizes the specific binding affinity of lectins for certain carbohydrate structures. The Aleuria aurantia lectin (AAL) is particularly useful for purifying fucosylated compounds as it recognizes and binds to fucose residues.[1][2][3][4]
Experimental Protocol: Purification of Fucosylated Glycoproteins using AAL-Agarose
This protocol describes the enrichment of fucosylated glycoproteins from a complex protein mixture.
1. Materials:
-
Affinity Matrix: Aleuria aurantia lectin (AAL) immobilized on agarose beads.[3]
-
Empty Column: e.g., Tricorn 5/50 column.[3]
-
Binding/Equilibration Buffer: 10 mM HEPES-NaOH, pH 7.5.[3]
-
Washing Buffer: 10 mM HEPES-NaOH, pH 7.5.
-
Elution Buffer: 20 mM L-fucose in Binding/Equilibration Buffer.[3]
-
Sample: Protease digest of a sample protein or a mixture of glycoproteins.
-
Desalting Column: C18 reverse-phase column.[3]
2. Procedure:
- Column Packing: Pack the empty column with AAL-agarose slurry according to the manufacturer's instructions.
- Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding/Equilibration Buffer at a flow rate of 0.5-1 mL/min. Monitor the absorbance at 280 nm until a stable baseline is achieved.
- Sample Loading: Apply the prepared sample to the column at a flow rate of 0.2-0.5 mL/min. Collect the flow-through fraction for analysis of unbound proteins.
- Washing: Wash the column with 10-15 CV of Washing Buffer to remove non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
- Elution: Elute the bound fucosylated glycoproteins by applying the Elution Buffer. Collect fractions of 1-2 mL.
- Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and for the presence of the target fucosylated glycoprotein (e.g., SDS-PAGE, Western blot, or mass spectrometry).
- Desalting (Optional): For applications sensitive to fucose, pool the fractions containing the purified glycoprotein and desalt using a C18 reverse-phase column.[3]
Quantitative Data
| Technique | Sample | Ligand | Recovery | Purity | Reference |
| Lectin Affinity Chromatography | Asialoglycoprotein from human erythrocyte membranes | Aleuria aurantia lectin (AAL) | 66% | High fucose content | [2] |
| Lectin Affinity Chromatography | Glycopeptides | Aleuria aurantia lectin (AAL) | - | Enriched for fucosylated glycans | [3] |
Experimental Workflow: Lectin Affinity Chromatography
References
- 1. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Characterizing Fucosylated Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar residue to glycoproteins and glycolipids, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of various diseases, particularly cancer, making the precise characterization and quantification of fucosylated products essential for biomarker discovery, therapeutic development, and understanding disease pathogenesis.[1] This document provides detailed application notes and protocols for the key analytical techniques used to characterize fucosylated products.
I. Mass Spectrometry (MS) for Fucosylation Analysis
Mass spectrometry has become the cornerstone for the detailed structural analysis of fucosylated glycans and glycoproteins due to its high sensitivity, specificity, and ability to provide detailed structural information.[1]
Application Note:
Mass spectrometry-based approaches can be broadly categorized into the analysis of released glycans and the analysis of intact glycopeptides. For released glycan analysis, N-glycans are enzymatically cleaved from the protein backbone, purified, and then analyzed by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for rapid profiling or Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for in-depth structural elucidation.[1] Analysis of intact glycopeptides provides site-specific fucosylation information. Stable isotope labeling methods, such as using L-Fucose-¹³C-₁, can be employed for precise quantitative comparisons of fucosylation levels between different samples.[2]
Quantitative Data Summary:
| Technique | Parameter | Typical Value/Range | Reference(s) |
| MALDI-TOF MS | Detection Limit (labeled glycans) | 20 fmol | [3] |
| Mass Accuracy | < 5 ppm (with internal calibration) | ||
| LC-ESI-MS/MS | Quantitative Range | 3-4 orders of magnitude | [4] |
| Reproducibility (CV%) | < 15% | [4] | |
| ¹³C Isotope Labeling | Quantitative Accuracy | High | [2][5] |
Experimental Workflow: Mass Spectrometry-Based Fucosylation Analysis
Detailed Protocol: N-Glycan Release and MALDI-TOF MS Analysis
1. N-Glycan Release from Glycoproteins: [1]
-
Materials: Glycoprotein sample (20-500 µg), 0.6 M TRIS buffer (pH 8.5), Dithiothreitol (DTT), Iodoacetamide (IAA), PNGase F, 5% acetic acid, C18 Sep-Pak column.
-
Procedure:
-
Lyophilize the glycoprotein sample.[1]
-
Dissolve the sample in TRIS buffer and add DTT to a final concentration of 10 mM. Incubate at 60°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.
-
Dialyze the sample against 50 mM ammonium bicarbonate to remove excess reagents.
-
Add PNGase F (2-5 µl) and incubate at 37°C overnight to release N-linked glycans.[1]
-
Stop the reaction by adding a few drops of 5% acetic acid.[1]
-
Purify the released glycans using a C18 Sep-Pak column to remove peptides and other contaminants. The glycans will be in the flow-through and wash fractions.[1]
-
Lyophilize the purified glycans.[1]
-
2. MALDI-TOF MS Analysis of Released N-Glycans: [1]
-
Materials: Lyophilized N-glycan sample, MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB]), reconstitution solvent (e.g., 50% acetonitrile/0.1% formic acid), MALDI target plate.
-
Procedure:
-
Reconstitute the dried glycan sample in a minimal volume of Milli-Q water.[1]
-
Prepare a saturated solution of the MALDI matrix in the reconstitution solvent.
-
Mix the glycan sample and matrix solution in a 1:1 ratio.
-
Spot 1 µl of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[1]
-
Acquire mass spectra in the positive ion mode.[1]
-
II. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic technique for the separation of released and labeled glycans. When coupled with fluorescence (FLR) and mass spectrometry (MS) detection, it provides both quantitative and structural information.[6]
Application Note:
HILIC separates glycans based on their hydrophilicity. Smaller, more polar glycans are retained longer on the column. This technique is particularly well-suited for separating isomeric glycan structures. For enhanced sensitivity, glycans are often derivatized with a fluorescent label, such as 2-aminobenzamide (2-AB) or procainamide, prior to HILIC analysis.[6][7] The use of novel labeling reagents like RapiFluor-MS can significantly increase both fluorescence and MS sensitivity.[8]
Quantitative Data Summary:
| Technique | Parameter | Typical Value/Range | Reference(s) |
| HILIC-FLR | Detection Limit (2-AB labeled) | 50-100 fmol | [6] |
| Dynamic Range | 2-3 orders of magnitude | ||
| HILIC-FLR-MS (RapiFluor-MS) | Sensitivity Increase (vs. 2-AB) | >100-fold (MS), >2-fold (FLR) | [9] |
| Sample Preparation Time | ~30 minutes | [8] |
Experimental Workflow: HILIC-based Glycan Analysis
Detailed Protocol: HILIC-FLR-MS Analysis of Labeled N-Glycans
1. N-Glycan Release and Labeling (using RapiFluor-MS Kit): [8]
-
Materials: GlycoWorks RapiFluor-MS N-Glycan Kit, glycoprotein sample.
-
Procedure:
2. HILIC-FLR-MS Analysis: [7][10]
-
Instrumentation: UPLC/UHPLC system with a fluorescence detector and coupled to a QTOF mass spectrometer.
-
Column: HILIC column (e.g., ACQUITY UPLC Glycan BEH Amide).[10]
-
Mobile Phases:
-
Gradient: A typical gradient involves decreasing the percentage of Mobile Phase B over time to elute the glycans.
-
FLR Detection: Set excitation and emission wavelengths appropriate for the fluorescent label (e.g., for procainamide, Ex: 310 nm, Em: 370 nm).
-
MS Detection: Acquire data in positive ion mode, scanning a mass range appropriate for fucosylated glycans (e.g., m/z 500-2200).[11]
III. Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility in a capillary filled with an electrolyte solution.[9]
Application Note:
CE offers high efficiency, short analysis times, and requires minimal sample volume.[11] For glycan analysis, CE is often coupled with laser-induced fluorescence (LIF) detection, which provides high sensitivity. N-glycans are typically derivatized with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), to enable both electrophoretic mobility and sensitive detection.[11] CE is particularly powerful in separating isomeric glycan structures.[12]
Quantitative Data Summary:
| Technique | Parameter | Typical Value/Range | Reference(s) |
| CE-LIF | Resolution | High (capable of separating isomers) | [12] |
| Sample Volume | Nanoliter range | [9] | |
| Analysis Time | < 30 minutes | [11] |
Experimental Workflow: Capillary Electrophoresis Glycan Analysis
Detailed Protocol: Capillary Electrophoresis of APTS-Labeled N-Glycans
1. N-Glycan Release and APTS Labeling: [11]
-
Materials: Glycoprotein sample, PNGase F, 8-aminopyrene-1,3,6-trisulfonate (APTS), sodium cyanoborohydride.
-
Procedure:
-
Release N-glycans from the glycoprotein using PNGase F as described in the MS protocol.
-
Derivatize the released N-glycans with APTS via reductive amination. This involves incubating the dried glycans with APTS and a reducing agent (sodium cyanoborohydride) in a mild acidic buffer.
-
-
Instrumentation: Capillary electrophoresis system with a laser-induced fluorescence detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).[9]
-
Electrolyte Solution: A buffer appropriate for glycan separation (e.g., sodium borate).[9]
-
Procedure:
-
Condition a new capillary by flushing with 0.1 M NaOH, followed by 0.1 M HCl, and then water.[13]
-
Fill the capillary with the electrolyte solution.
-
Inject the APTS-labeled glycan sample.
-
Apply a high voltage across the capillary to initiate electrophoretic separation.
-
Detect the migrating glycans using the LIF detector.
-
IV. Lectin-Based Assays
Lectins are proteins that bind specifically to carbohydrate structures. This property is exploited in various formats to detect and enrich for fucosylated products.[14]
Application Note:
Lectin affinity chromatography is a powerful technique for the selective enrichment of fucosylated glycoproteins or glycopeptides from complex mixtures.[14] Lectins such as Aleuria aurantia lectin (AAL) and Lens culinaris agglutinin (LCA) have specific affinities for fucose residues.[3][15] Enriched fractions can then be analyzed by other techniques like MS. Lectin-based ELISAs and microarrays offer a higher-throughput approach for the quantitative analysis of fucosylation on specific proteins.[15]
Quantitative Data Summary:
| Technique | Parameter | Typical Value/Range | Reference(s) |
| Lectin Affinity Chromatography | Enrichment Efficiency | High (e.g., 92-97% for fucosylated structures) | [16] |
| Specificity | Dependent on the lectin used | [17] | |
| Lectin-based ELISA | Throughput | High | [15] |
| Quantification | Relative | [15] |
Experimental Workflow: Lectin Affinity Chromatography
Detailed Protocol: Lectin Affinity Chromatography for Fucosylated Glycopeptide Enrichment
1. Column Preparation and Equilibration: [3]
-
Materials: Lectin-immobilized agarose beads (e.g., AAL-agarose), chromatography column, equilibration buffer (e.g., 10 mM HEPES, pH 7.5), elution buffer (e.g., 20 mM L-fucose in equilibration buffer).[3]
-
Procedure:
-
Pack the lectin-immobilized beads into the column.
-
Wash the column with several column volumes of elution buffer followed by equilibration buffer.[3]
-
2. Sample Loading and Enrichment: [3]
-
Procedure:
-
Apply the protease-digested peptide sample to the equilibrated column.
-
Collect the flow-through fraction, which contains non-fucosylated peptides.
-
Wash the column extensively with equilibration buffer to remove any remaining unbound peptides.
-
3. Elution and Downstream Analysis: [3]
-
Procedure:
-
Elute the bound fucosylated glycopeptides by applying the elution buffer containing L-fucose.
-
Collect the eluted fractions.
-
Desalt the eluted glycopeptides using a C18 column before MS analysis.[3]
-
V. Signaling Pathways Regulated by Fucosylation
Fucosylation plays a crucial role in modulating various signaling pathways, with the Notch signaling pathway being one of the most well-characterized examples.
Application Note:
Protein O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for the proper function of Notch receptors.[18][19] Fucose residues on the epidermal growth factor-like (EGF) repeats of Notch are required for its interaction with its ligands (e.g., Delta and Jagged) and for the subsequent signaling cascade that regulates cell fate decisions during development.[20] Dysregulation of Notch signaling due to aberrant fucosylation is implicated in various developmental disorders and cancers.
Signaling Pathway Diagram: Notch Signaling and Fucosylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Profiling glycoprotein n-linked oligosaccharide by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography and capillary electrophoresis in glycomic and glycoproteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 15. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 18. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose as a Precursor for Radiolabeling with [¹⁸F]Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in the synthesis of [¹⁸F]fluoro-L-fucose derivatives for positron emission tomography (PET) imaging. Two primary radiosynthesis strategies are presented: a nucleophilic substitution pathway and an electrophilic addition pathway.
Introduction
L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and inflammation. Altered fucosylation is a hallmark of several diseases, most notably cancer, making fucosylated structures attractive targets for diagnostic imaging. PET imaging with ¹⁸F-labeled fucose analogs, such as 2-deoxy-2-[¹⁸F]fluoro-L-fucose ([¹⁸F]2-FLF) and 6-[¹⁸F]fluoro-L-fucose ([¹⁸F]6-FLF), offers a non-invasive method to visualize and quantify changes in fucosylation in vivo.
This compound is a readily available and stable precursor that can be efficiently converted into suitable intermediates for radiolabeling with the positron-emitting radionuclide fluorine-18 (t½ = 109.7 min). The acetyl protecting groups enhance solubility in organic solvents used during chemical modifications and are readily removed under standard deprotection conditions.
Radiolabeling Strategies
Two principal routes for the introduction of ¹⁸F onto the L-fucose scaffold are detailed below. The choice of method may depend on the available radiochemistry infrastructure and the desired regioisomer.
-
Nucleophilic [¹⁸F]Fluorination: This is the most common and generally higher-yielding approach for producing ¹⁸F-labeled radiotracers. It involves the synthesis of a precursor with a good leaving group, such as a trifluoromethanesulfonyl (triflate) group, at the desired position for fluorination. The triflate is then displaced by nucleophilic [¹⁸F]fluoride.
-
Electrophilic [¹⁸F]Fluorination: This method utilizes an electrophilic fluorinating agent, such as [¹⁸F]acetyl hypofluorite, which adds across a double bond. For this purpose, an unsaturated sugar derivative, a glycal, is required as the precursor.
The following sections provide detailed protocols for the synthesis of the necessary precursors from this compound and the subsequent radiolabeling procedures.
Protocol 1: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose via Nucleophilic Substitution
This protocol describes the conversion of this compound into a triflated precursor, followed by nucleophilic [¹⁸F]fluorination to yield 2-deoxy-2-[¹⁸F]fluoro-L-fucose.
Part A: Synthesis of the Triflate Precursor (1,3,4-Tri-O-acetyl-2-O-triflyl-β-L-mannopyranose Analogue)
This multi-step synthesis is analogous to the well-established preparation of the mannose triflate precursor for [¹⁸F]FDG synthesis.
Experimental Protocol:
-
Deacetylation of this compound:
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until complete deacetylation to L-fucose is observed.
-
Neutralize the reaction with an acidic resin, filter, and evaporate the solvent to obtain L-fucose.
-
-
Selective Acetylation to 1,3,4-Tri-O-acetyl-β-L-fucopyranose:
-
This step requires selective protection of the hydroxyl groups, leaving the C2-hydroxyl free for triflation. This can be a challenging multi-step process often involving the formation of orthoesters and subsequent hydrolysis, analogous to the synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose from D-mannose. A detailed, multi-step procedure would be required here, which is beyond the scope of a brief protocol but would follow established carbohydrate chemistry principles.
-
-
Triflation of the C2-Hydroxyl Group:
-
Dissolve the 1,3,4-tri-O-acetyl-L-fucopyranose intermediate in anhydrous dichloromethane containing dry pyridine.
-
Cool the mixture to -15°C.
-
Add trifluoromethanesulfonic anhydride dropwise with vigorous stirring under an inert atmosphere (e.g., Argon).
-
Allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the triflate precursor.
-
Part B: Automated Radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose
Experimental Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The water is removed from the [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution.
-
-
Nucleophilic Fluorination:
-
A solution of the triflate precursor in anhydrous acetonitrile is added to the dried [K/Kryptofix 2.2.2]⁺ ¹⁸F⁻ complex.
-
The reaction mixture is heated at 85-95°C for 5-10 minutes.
-
-
Hydrolysis of Acetyl Protecting Groups:
-
After cooling, the reaction mixture is treated with aqueous hydrochloric acid (e.g., 1 M HCl) and heated at 100-120°C for 5-10 minutes to remove the acetyl groups.
-
-
Purification:
-
The crude product is neutralized and purified using a sequence of solid-phase extraction (SPE) cartridges, typically including a C18 reverse-phase cartridge to remove unreacted precursor and a neutral alumina cartridge to remove any remaining fluoride and other impurities.
-
Quality Control
-
Radiochemical Purity: Determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
Chemical Purity: Assessed by HPLC with UV detection.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the final product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
Bacterial Endotoxins: Measured using a Limulus Amebocyte Lysate (LAL) test.
Quantitative Data (Analogous to [¹⁸F]FDG Synthesis)
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 40-60% |
| Radiochemical Purity | >95% |
| Synthesis Time | 30-40 minutes |
| Molar Activity | >37 GBq/µmol |
Diagram of Nucleophilic [¹⁸F]Fluorination Workflow
Caption: Workflow for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose.
Protocol 2: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose via Electrophilic Addition
This protocol outlines the preparation of an L-fucal precursor followed by electrophilic [¹⁸F]fluorination.
Part A: Synthesis of the L-Fucal Precursor (3,4-di-O-acetyl-L-fucal)
Experimental Protocol:
-
Peracetylation of L-fucose:
-
L-fucose (obtained from deacetylation of this compound as described in Protocol 1, Part A, step 1) is treated with acetic anhydride in the presence of a catalyst (e.g., perchloric acid) to yield per-O-acetylated L-fucose.
-
-
Formation of the Glycosyl Bromide:
-
The per-O-acetylated L-fucose is dissolved in a suitable solvent (e.g., chloroform) and treated with a solution of hydrogen bromide in acetic acid or with phosphorus tribromide and water to form the corresponding acetylated fucopyranosyl bromide.
-
-
Reductive Elimination to L-fucal:
-
The crude glycosyl bromide is then subjected to reductive elimination using activated zinc dust in the presence of a copper(II) salt (e.g., copper(II) sulfate) in a solvent mixture such as acetic acid and water.
-
The reaction is stirred until the starting material is consumed.
-
The reaction mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The resulting 3,4-di-O-acetyl-L-fucal is purified by column chromatography.
-
Part B: Radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose
Experimental Protocol:
-
Preparation of [¹⁸F]Acetyl Hypofluorite:
-
Gaseous [¹⁸F]F₂ is produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]F₂ is then passed through a solid-phase reagent, such as a mixture of sodium acetate on a solid support, to generate [¹⁸F]acetyl hypofluorite. Alternatively, it can be generated in situ by bubbling [¹⁸F]F₂ through a solution of sodium acetate in glacial acetic acid.
-
-
Electrophilic Fluorination:
-
A solution of 3,4-di-O-acetyl-L-fucal in a suitable solvent (e.g., freon or acetic acid) is treated with the [¹⁸F]acetyl hypofluorite at room temperature.
-
-
Hydrolysis:
-
The reaction mixture is then subjected to acid hydrolysis (e.g., with 2N HCl) to remove the acetyl protecting groups.
-
-
Purification:
-
The final product is purified using a series of SPE cartridges, typically including a charcoal column, an ion-retardation resin, and an alumina column, to yield an injectable solution of 2-deoxy-2-[¹⁸F]fluoro-L-fucose.
-
Quantitative Data (Analogous to [¹⁸F]FDG Synthesis)
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 15-25% |
| Radiochemical Purity | >95% |
| Synthesis Time | 50-60 minutes |
Diagram of Electrophilic [¹⁸F]Fluorination Workflow
Caption: Workflow for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-fucose via electrophilic addition.
Concluding Remarks
The protocols provided herein offer two robust pathways for the synthesis of ¹⁸F-labeled L-fucose derivatives for PET imaging, starting from the commercially available this compound. The nucleophilic route is generally favored due to its higher radiochemical yields and the use of the more readily available [¹⁸F]fluoride. However, the electrophilic route provides a viable alternative. The successful implementation of these protocols will enable researchers to produce valuable radiotracers for the investigation of fucosylation in health and disease, with potential applications in oncology, immunology, and other areas of biomedical research. It is imperative that all syntheses are conducted in appropriately equipped radiochemistry facilities by trained personnel, adhering to all relevant safety and regulatory guidelines.
Application Notes and Protocols for Scaling Up Glycosylation Reactions with Acetylated Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that significantly influences the stability, efficacy, and safety of many biotherapeutics. The use of acetylated sugar donors is common in chemical glycosylation due to their stability and the directing effect of the C2-acetamido group, which often favors the formation of the desired β-glycosidic linkage. However, scaling up these reactions from the laboratory bench to industrial production presents significant challenges, including achieving high yields and stereoselectivity, developing robust purification methods, and managing the cost of reagents.[1][2][3]
These application notes provide an overview of current methods for scaling up glycosylation reactions involving acetylated sugars, detailed experimental protocols for key techniques, and a discussion of the challenges and considerations for successful large-scale synthesis.
Key Methods for Scaling Up Glycosylation Reactions
Several strategies have been developed to address the challenges of large-scale glycosylation. The choice of method often depends on the target oligosaccharide's complexity, the required scale, and economic considerations.
Automated Solid-Phase Oligosaccharide Synthesis (SPOS)
Automated Glycan Assembly (AGA), a form of SPOS, has emerged as a powerful technique for the rapid synthesis of complex oligosaccharides.[4][5] In this method, a growing glycan chain is covalently attached to an insoluble resin, which simplifies purification at each step to the removal of excess reagents by filtration and washing.[6][7] While challenges such as the need for a large excess of expensive glycosyl donors and difficulties in real-time reaction monitoring exist, AGA has been successfully scaled up.[6][8] For instance, syntheses are now routinely carried out on 12.5 µmol and 25 µmol scales, with the potential to reach the 50–100 µmol scale.[8]
References
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jhpor.com [jhpor.com]
- 3. The significance of glycosylation analysis in development of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Linker, loading, and reaction scale influence automated glycan assembly [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automating Glycan Assembly in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pushing the limits of automated glycan assembly: synthesis of a 50mer polymannoside - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC04380E [pubs.rsc.org]
Application Notes and Protocols: L-Fucose Tetraacetate in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose, a deoxyhexose sugar, is a critical component of many glycoconjugates, playing a pivotal role in a myriad of biological processes including cell-cell recognition, signal transduction, and immune responses.[1] Alterations in fucosylation are often associated with pathological conditions such as cancer and inflammation, making the study and synthesis of fucosylated glycoconjugates a significant area of research in drug development and diagnostics.
L-fucose tetraacetate is a peracetylated, cell-permeable derivative of L-fucose. Its protected hydroxyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Intracellularly, non-specific esterases can hydrolyze the acetyl groups, releasing L-fucose to be utilized by the cell's metabolic machinery. This property makes L-fucose tetraacetate a valuable tool for both in vitro and in vivo studies of fucosylation.
This document provides detailed application notes and experimental protocols for the use of L-fucose tetraacetate in the synthesis of glycoconjugates, covering both chemoenzymatic and chemical approaches.
Chemoenzymatic Synthesis of Glycoconjugates
The chemoenzymatic approach leverages the high specificity and efficiency of enzymes for the synthesis of complex glycoconjugates. In this workflow, L-fucose tetraacetate is first chemically deacetylated to L-fucose, which is then enzymatically converted to the activated sugar nucleotide donor, GDP-L-fucose. Subsequently, a fucosyltransferase transfers the fucose moiety to an acceptor molecule.
Workflow for Chemoenzymatic Fucosylation
Caption: Chemoenzymatic synthesis of glycoconjugates using L-fucose tetraacetate.
Experimental Protocols
Protocol 1: Deacetylation of L-Fucose Tetraacetate (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from L-fucose tetraacetate to yield L-fucose.
Materials:
-
L-fucose tetraacetate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Amberlite® IR120 H+ resin
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC mobile phase (e.g., ethyl acetate/methanol, 9:1 v/v)
-
Staining solution (e.g., p-anisaldehyde solution)
Procedure:
-
Dissolve L-fucose tetraacetate (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. The product, L-fucose, will have a much lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude L-fucose.
-
The crude L-fucose can be purified by silica gel chromatography if necessary, but is often of sufficient purity for subsequent enzymatic reactions.
Protocol 2: Enzymatic Synthesis of GDP-L-Fucose
This protocol outlines the conversion of L-fucose to GDP-L-fucose using a bifunctional fucokinase/GDP-fucose pyrophosphorylase (FKP).
Materials:
-
L-fucose (from Protocol 1)
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme
-
Centrifuge tubes (15 mL)
-
Incubator shaker
Procedure:
-
In a 15 mL centrifuge tube, prepare a reaction mixture containing:
-
L-fucose (1.0 eq)
-
ATP (1.2 eq)
-
GTP (1.2 eq)
-
Tris-HCl buffer (to a final volume of 5-10 mL)
-
MgCl₂ (to a final concentration of 10 mM)
-
Inorganic pyrophosphatase (e.g., 10 units)
-
FKP enzyme (e.g., 1 unit)
-
-
Incubate the reaction mixture at 37°C with gentle shaking for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture containing GDP-L-fucose can be used directly in the subsequent fucosyltransferase reaction or purified by anion-exchange chromatography.
Protocol 3: Fucosyltransferase-Mediated Glycosylation
This protocol describes the final step of transferring L-fucose from GDP-L-fucose to an acceptor molecule.
Materials:
-
GDP-L-fucose solution (from Protocol 2)
-
Acceptor molecule (e.g., a lactose derivative, a glycoprotein)
-
Appropriate buffer for the fucosyltransferase (e.g., Tris-HCl, HEPES)
-
Divalent cation (if required by the enzyme, e.g., MnCl₂)
-
Fucosyltransferase (FUT) enzyme (e.g., α-1,3/4-fucosyltransferase)
Procedure:
-
In a reaction vessel, combine the GDP-L-fucose solution (1.5-2.0 eq relative to the acceptor), the acceptor molecule (1.0 eq), and the appropriate buffer.
-
Add any required cofactors, such as MnCl₂ (to a final concentration of 5-10 mM).
-
Initiate the reaction by adding the fucosyltransferase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for 12-48 hours.
-
Monitor the formation of the fucosylated product by TLC, HPLC, or mass spectrometry.
-
Purify the resulting fucosylated glycoconjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC).
Quantitative Data
The yields of each step can vary depending on the specific substrates and enzymes used. The following table provides representative data from the literature for similar transformations.
| Step | Transformation | Typical Yield | Reference |
| 1 | Zemplén Deacetylation | >95% | General chemical knowledge |
| 2 & 3 | L-Fucose to Fucosylated Glycoconjugate (chemoenzymatic) | 60-85% | Based on multi-step enzymatic syntheses |
Chemical Synthesis of Glycoconjugates
Chemical synthesis offers a versatile alternative for creating fucosylated glycoconjugates, particularly for producing non-natural structures. A common strategy involves converting L-fucose tetraacetate into a reactive fucosyl donor, such as a fucosyl bromide or trichloroacetimidate, which is then used in a glycosylation reaction with an acceptor molecule.
Workflow for Chemical Fucosylation
Caption: Chemical synthesis of glycoconjugates using L-fucose tetraacetate.
Experimental Protocols
Protocol 4: Preparation of Acetobromo-α-L-fucose
This protocol describes the conversion of L-fucose tetraacetate to the corresponding fucosyl bromide, a reactive glycosyl donor.
Materials:
-
L-fucose tetraacetate
-
33% Hydrogen bromide (HBr) in glacial acetic acid
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-fucose tetraacetate (1.0 eq) in a minimal amount of anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of 33% HBr in glacial acetic acid (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash carefully with ice-cold water, followed by cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
The resulting acetobromo-α-L-fucose is typically used immediately in the next step without further purification due to its instability.
Protocol 5: Chemical Glycosylation with Fucosyl Bromide
This protocol provides a general method for the glycosylation of an acceptor alcohol with acetobromo-α-L-fucose.
Materials:
-
Acetobromo-α-L-fucose (from Protocol 4)
-
Acceptor alcohol (with a protected hydroxyl group, 1.0-1.2 eq)
-
Anhydrous solvent (e.g., DCM, acetonitrile)
-
Glycosylation promoter (e.g., silver triflate (AgOTf), mercury(II) cyanide)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the acceptor alcohol and freshly activated molecular sieves in the anhydrous solvent, add the glycosylation promoter.
-
Cool the mixture to the appropriate temperature (e.g., -40°C to 0°C).
-
Add a solution of acetobromo-α-L-fucose in the anhydrous solvent dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine), filter through Celite®, and wash the filtrate with saturated sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the protected fucosylated glycoconjugate by silica gel chromatography.
-
The final deprotection of the remaining protecting groups (including the acetates on the fucose moiety) can be achieved using standard methods (e.g., Zemplén deacetylation for acetates, hydrogenation for benzyl ethers).
Quantitative Data
The efficiency of chemical glycosylation is highly dependent on the nature of the donor, acceptor, and promoter system.
| Step | Transformation | Typical Yield | Reference |
| 4 | L-Fucose Tetraacetate to Fucosyl Bromide | ~90% (crude) | General chemical knowledge |
| 5 | Glycosylation with Fucosyl Bromide | 40-70% | Varies greatly with substrates |
Signaling Pathways Involving Fucosylated Glycoconjugates
Fucosylated glycans are key players in various signaling pathways. For instance, the fucosylated antigen Sialyl Lewis X is crucial for the selectin-mediated adhesion of leukocytes to endothelial cells during inflammation. Core fucosylation of N-glycans on growth factor receptors, such as EGFR, can modulate their signaling activity.
Caption: Role of fucosylated glycoconjugates in cell signaling.
Conclusion
L-fucose tetraacetate is a versatile precursor for the synthesis of fucosylated glycoconjugates. The choice between a chemoenzymatic and a purely chemical approach will depend on the desired final product, scalability, and the availability of enzymes and reagents. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological functions of these important biomolecules. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.
References
Application Notes: Enzymatic Labeling of Fucosylated Glycoproteins
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N- and O-linked glycans, is a critical post-translational modification that modulates a vast array of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it can influence tumor progression and metastasis.[1][2] This makes the study and quantification of fucosylated glycoproteins essential for researchers, scientists, and drug development professionals.
Metabolic labeling using acetylated fucose analogs provides a powerful method to investigate fucosylation in living cells. This technique relies on the cell's own metabolic machinery, specifically the fucose salvage pathway, to process and incorporate modified fucose sugars into newly synthesized glycoproteins.[3][4] Peracetylated fucose analogs, often bearing bioorthogonal handles like azides or alkynes, are used to enhance cell permeability.[5][6] Once inside the cell, cytosolic esterases remove the acetyl groups, and the fucose analog enters the salvage pathway to be converted into a GDP-fucose analog.[5][7] Fucosyltransferases (FUTs), such as FUT8 for core fucosylation, then transfer the modified fucose onto target glycans.[3][8] These chemically tagged glycoproteins can then be detected and visualized through highly specific bioorthogonal reactions, most commonly "click chemistry".[9][10]
Principle of the Method
The overall strategy involves three key stages:
-
Metabolic Incorporation: Peracetylated fucose analogs (e.g., tetraacetylated fucose alkyne or azide) are supplied to cells in culture. These analogs cross the cell membrane and are deacetylated. The cell's salvage pathway enzymes convert the fucose analog into its corresponding GDP-fucose nucleotide sugar donor.[11]
-
Enzymatic Transfer: Cellular fucosyltransferases recognize the GDP-fucose analog and transfer the modified fucose onto the N- or O-glycans of newly synthesized proteins as they traffic through the Golgi apparatus.[3][7]
-
Detection and Analysis: The incorporated bioorthogonal handle (alkyne or azide) allows for covalent ligation to a reporter probe (e.g., a fluorophore or biotin) via a click chemistry reaction.[10][12] The labeled glycoproteins can then be analyzed by various methods, including fluorescence microscopy, flow cytometry, or western blotting.[13]
Applications
-
Imaging and Visualization: Visualize the localization and dynamics of fucosylated glycoconjugates within cells and in vivo.[9]
-
Proteomic Profiling: Enrich and identify fucosylated glycoproteins for biomarker discovery and a deeper understanding of their roles in cellular processes.[10]
-
Quantitative Analysis: Compare fucosylation levels between different cell types or under various experimental conditions.[14]
-
Functional Studies: Investigate the role of fucosylation in cell signaling, cell-cell recognition, and disease progression.[1][9]
-
Drug Development: Screen for inhibitors of fucosylation, which is a promising target for cancer therapy.[2][15]
Quantitative Data Summary
The efficiency of metabolic labeling can depend on the specific fucose analog used, its concentration, and the cell type. The following tables summarize key quantitative parameters gathered from literature.
Table 1: Comparison of Common Fucose Analogs for Metabolic Labeling
| Fucose Analog | Bioorthogonal Handle | Typical Concentration | Incubation Time | Key Characteristics |
| Peracetylated 6-azidofucose (Ac4FucAz) | Azide | 25-100 µM | 24-48 hours | Successfully incorporated but can exhibit cytotoxicity in some cell lines.[3][4] |
| Peracetylated 6-alkynylfucose (6-Alk-Fuc) | Alkyne | 25-100 µM | 24-48 hours | Can inhibit the GDP-fucose de novo synthesis pathway, potentially reducing overall fucosylation.[3][15] |
| Peracetylated 7-alkynylfucose (7-Alk-Fuc) | Alkyne | 25-100 µM | 24-48 hours | Reported to have low toxicity and serve as a better substrate for various fucosyltransferases, leading to sensitive detection.[3][15] |
| 5-alkynylfucose (5-AlkFuc) | Alkyne | 50 µM | 72 hours | Shown to mediate strong inhibition of FUT8.[5] |
| 2-fluorofucose (2F-Fuc) | (Inhibitor) | 150 µM | 72 hours | Acts as an inhibitor of fucosyltransferases.[5] |
Table 2: Relative Labeling Efficiency and Cytotoxicity
| Fucose Analog | Cell Type(s) Studied | Relative Labeling Efficiency | Cytotoxicity |
| 6-Az-Fuc | Neuro2A | High | Moderate cytotoxicity observed in HEK293 and Neuro2A cells.[3] |
| 6-Alk-Fuc | Caco-2, Molt4, Namalwa | Labeling efficiency is highly cell-type dependent.[3] | Lower than 6-Az-Fuc.[3] |
| 7-Alk-Fuc | HEK293, A549 | Efficiently labels many cellular proteins; poorly incorporated into secreted proteins in some cell lines.[3] | Low toxicity reported.[15] |
Visualized Workflows and Pathways
Caption: Experimental workflow for metabolic labeling and detection of fucosylated glycoproteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks [technologynetworks.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Glycosylation Reactions with Acetylated Donors
Welcome to the technical support center for optimizing glycosylation reactions involving acetylated donors. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your glycosylation experiments with acetylated donors.
Q1: Why is my glycosylation reaction with an acetylated donor so sluggish, resulting in a low yield?
A1: Acetylated glycosyl donors are known to be "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups. This electronic effect destabilizes the formation of the crucial oxocarbenium ion intermediate, which is essential for the glycosylation reaction to proceed. Consequently, acetylated donors exhibit lower reactivity compared to "armed" donors that have electron-donating protecting groups like benzyl ethers.[1][2] This fundamental difference in reactivity is a key factor to consider when planning your glycosylation strategy.[1][2]
To address a sluggish reaction and improve your yield, consider the following troubleshooting steps:
-
Increase Activator/Promoter Concentration: Gradually increasing the amount of the Lewis acid promoter can enhance the activation of the disarmed donor.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate.[1] However, this must be done carefully to avoid promoting side reactions.[1]
-
Switch to a Stronger Activator: If you are using a mild Lewis acid, switching to a more potent one may be necessary to effectively activate the disarmed donor.[1]
Q2: My TLC shows multiple spots, and the final yield of the desired product is poor. What are the likely side reactions?
A2: The presence of multiple spots on your TLC plate often indicates the formation of byproducts, a common issue in glycosylation reactions with acetylated donors.[1] The primary culprits are often:
-
Oxazoline Formation: With N-acetylated donors (like N-acetylglucosamine), the N-acetyl group can participate in the reaction, attacking the anomeric center to form a stable 1,2-oxazoline byproduct.[3][4][5] This is a very common reason for low yields.[4][5]
-
Glycal Formation: Elimination reactions can lead to the formation of a glycal byproduct.[3]
-
Hydrolysis: If there is residual moisture in your reaction, the glycosyl donor can be hydrolyzed, leading to a lower yield of the desired glycoside.[1]
-
Aglycon Transfer: In the case of thioglycosides, intermolecular transfer of the aglycon can be a significant side reaction.[6]
Q3: How can I minimize the formation of the 1,2-oxazoline byproduct?
A3: Preventing oxazoline formation is a key challenge that can significantly improve your yield.[3] Here are some effective strategies:
-
Choice of N-Protecting Group: The most effective way to prevent oxazoline formation is to use a non-participating N-protecting group on your donor, such as an azido (N3) or a phthalimido (NPhth) group.[3]
-
Modify the N-acetyl group: Temporarily diacetylating the amine to form an imide can reduce the nucleophilicity of the nitrogen and suppress oxazoline formation.[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor the desired glycosylation over oxazoline formation.[3]
Q4: I am observing poor stereoselectivity in my reaction. How can I improve the formation of the desired anomer?
A4: Stereoselectivity is a critical aspect of glycosylation and is influenced by several factors:
-
Neighboring Group Participation: An acetyl group at the C-2 position can participate to form a cyclic acyloxonium ion, which blocks one face of the donor and directs the acceptor to attack from the opposite face, leading to the formation of a 1,2-trans-glycoside.[7][8]
-
Protecting Groups: The protecting groups on other positions of the donor can influence its conformation and reactivity, thereby affecting the stereochemical outcome.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the stereoselectivity. For instance, ethereal solvents like diethyl ether or THF can influence the outcome.[3]
-
Lewis Acid: The choice of Lewis acid can dictate the reaction pathway (SN1 vs. SN2), which in turn affects the stereoselectivity. For example, with galactosyl donors, TMSOTf can favor α-selectivity, while BF₃·Et₂O may lead to β-selectivity.[9]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the formation of the kinetic product.[3]
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the yield of glycosylation reactions with acetylated donors.
Table 1: Effect of Lewis Acid Promoter on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Temperature (°C) | Yield (%) | Reference |
| Peracetylated β-lactose | Allyl alcohol | BF₃·Et₂O | 0 to RT | High | [10] |
| Peracetylated β-lactose | Allyl alcohol | TMSOTf | 0 to RT | High | [10] |
| GlcNAc Donor 3 | 1-Butanol | TMSOTf | 40 | 67 | [11] |
| GlcNAc Donor 3 | 1-Butanol | TfOH | 40 | Lower than TMSOTf | [11] |
| GlcNAc Donor 3 | 1-Butanol | BF₃·OEt₂ | 40 | No product | [11] |
| GlcNAc Donor 3 | 1-Butanol | Yb(OTf)₃ | 40 | No product | [11] |
| 4-O-acetylated donor 6 | 1-Butanol | TMSOTf | 40 | 18 | [11] |
| β-GlcNAc tetraacetate 1 | 1-Butanol | TMSOTf | 40 | 16 | [11] |
Table 2: Effect of Temperature on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Temperature (°C) | Yield (%) | Reference |
| GlcNAc Donor 3 | 1-Butanol | TMSOTf | 25 | 51 | [11] |
| GlcNAc Donor 3 | 1-Butanol | TMSOTf | 40 | 67 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation with an Acetylated Donor using TMSOTf
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acetylated glycosyl donor (1.0 eq.)
-
Glycosyl acceptor (1.2-1.5 eq.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Freshly activated 4Å molecular sieves
-
Triethylamine or Pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
To the reaction flask, add the acetylated glycosyl donor, the glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM to dissolve the reagents.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Slowly add TMSOTf dropwise to the stirred solution.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Dilute the mixture with DCM and filter off the molecular sieves.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Glycosylation with an Acetylated Donor using BF₃·OEt₂
Materials:
-
Acetylated glycosyl donor (1.0 eq.)
-
Glycosyl acceptor (1.1-1.5 eq.)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5-3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Freshly activated 4Å molecular sieves
-
Triethylamine or Saturated aqueous sodium bicarbonate (for quenching)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the acetylated glycosyl donor and the alcohol acceptor.
-
Dissolve the reactants in anhydrous DCM and add activated molecular sieves.
-
Cool the mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Add BF₃·OEt₂ dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and wash the pad with DCM.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the glycosylated product.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in glycosylation.
Caption: General experimental workflow for glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete glycosylation with 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during glycosylation reactions involving 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fucosylation reaction is very slow or incomplete, with a significant amount of unreacted starting material. What is the likely cause and how can I fix it?
A1: This is a common issue stemming from the reduced reactivity of the this compound donor. The electron-withdrawing nature of the four acetyl groups "disarms" the donor, making it less reactive compared to donors with electron-donating protecting groups (e.g., benzyl ethers).[1] This electronic effect destabilizes the formation of the critical oxocarbenium ion intermediate required for the reaction to proceed.[1]
Troubleshooting Strategies:
-
Increase Activator/Promoter Concentration: Gradually increase the equivalents of your Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂). A higher concentration of the activator can lead to a lower activation temperature and a faster reaction.
-
Switch to a Stronger Activator: If a mild Lewis acid is not effective, consider switching to a more potent one. For instance, the combination of BF₃·OEt₂ and TMSOTf can form a more powerful synergistic Lewis acid complex.[2][3]
-
Elevate the Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate.[1] However, this should be done incrementally (e.g., from -40°C to -20°C, then to 0°C) while monitoring the reaction closely by TLC, as excessive heat can lead to side product formation, such as deacetylation.[4]
-
Check Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor is crucial.[1] Primary alcohols are generally more reactive than secondary or sterically hindered alcohols. If using a less reactive acceptor, you may need to use more forceful conditions (stronger activator, higher temperature) or increase the equivalents of the acceptor.
Q2: I'm observing multiple byproducts on my TLC plate and my yield of the desired fucoside is low. What are the potential side reactions?
A2: The formation of multiple byproducts can be attributed to several factors:
-
Hydrolysis: The presence of trace amounts of moisture in the reaction is a common culprit. This can lead to the hydrolysis of the activated donor or the final product. Ensure all glassware is flame-dried, solvents are anhydrous, and molecular sieves are freshly activated.
-
Deacetylation: At elevated temperatures, strong Lewis acids can catalyze the removal of acetyl groups from the sugar, leading to more polar byproducts.[4] If you observe streaking or very polar spots on your TLC that are not your acceptor, this might be occurring.
-
Anomerization: Formation of the undesired anomer (e.g., the α-anomer when the β-anomer is desired) can lower the yield of the target product. The stereochemical outcome is highly dependent on the solvent, temperature, and promoter system.
-
Orthoester Formation: Although less common without a participating group at C-2, rearrangement to form a stable orthoester intermediate can sometimes occur, halting the reaction.
Troubleshooting Strategies:
-
Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture.
-
Optimize Temperature: Find the lowest possible temperature at which the reaction proceeds at a reasonable rate to minimize temperature-dependent side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Dichloromethane (DCM) is a common, non-coordinating solvent. In some cases, solvents like diethyl ether can influence stereoselectivity.
Q3: How do I choose between TMSOTf and BF₃·OEt₂ as a promoter for my fucosylation reaction?
A3: Both Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride diethyl etherate (BF₃·OEt₂) are common Lewis acid promoters for glycosylation, but their reactivity and optimal conditions differ.
-
TMSOTf is generally a very powerful activator and is often used in catalytic amounts (0.1–0.3 equivalents).[1] It is highly effective at activating "disarmed" donors.
-
BF₃·OEt₂ is also a strong Lewis acid but is typically used in stoichiometric amounts (1.5–3.0 equivalents).[1] In some systems, particularly with phenol acceptors, BF₃·OEt₂ has been shown to be a superior catalyst to TMSOTf, providing higher yields and better selectivity.[5]
Recommendation:
Start with catalytic TMSOTf at a low temperature (e.g., -40°C). If the reaction is sluggish, you can try increasing the equivalents or the temperature. If side reactions become problematic or yields are still low, a trial reaction with stoichiometric BF₃·OEt₂ is a good alternative.
Quantitative Data Summary
| Entry | Glycosyl Acceptor | Promoter (Equivalents) | Temperature | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1-Hexanol (Primary) | TMSOTf (0.1) | -40 °C → -20 °C | 4 | 65 | 1:5 |
| 2 | 1-Hexanol (Primary) | TMSOTf (0.3) | -40 °C → 0 °C | 2 | 85 | 1:4 |
| 3 | 1-Hexanol (Primary) | BF₃·OEt₂ (2.0) | -20 °C → 0 °C | 3 | 80 | 1:6 |
| 4 | Cyclohexanol (Secondary) | TMSOTf (0.3) | -20 °C → 20 °C | 6 | 40 | 1:3 |
| 5 | Cyclohexanol (Secondary) | BF₃·OEt₂ (3.0) | 0 °C → 20 °C | 5 | 55 | 1:4 |
Key Experimental Protocols
General Protocol for Fucosylation with this compound
1. Preparation:
-
Flame-dry all glassware (round-bottom flask, dropping funnel, etc.) under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add freshly activated 4Å molecular sieves to the reaction flask.
2. Reagents:
-
In the reaction flask, add the glycosyl acceptor (1.2–1.5 equivalents).
-
Add the this compound donor (1.0 equivalent).
-
Dissolve the reagents in anhydrous dichloromethane (DCM).
3. Reaction:
-
Cool the reaction mixture to the desired starting temperature (e.g., -40°C) using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the donor.
4. Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure fucoside product.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. BF3·OEt2 and TMSOTf: A synergistic combination of Lewis acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Products in Fucosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic and chemical fucosylation reactions. Our goal is to help you minimize side products and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in enzymatic fucosylation reactions?
A1: In enzymatic fucosylation, the primary side products arise from the inherent catalytic activities of the enzymes used. The most common side products include:
-
Hydrolysis of the activated fucose donor: Fucosyltransferases can be prone to transferring the fucose moiety to water instead of the desired acceptor molecule. This leads to the accumulation of free fucose and guanosine diphosphate (GDP), reducing the overall yield of the fucosylated product.
-
Formation of regioisomers: In some cases, the fucosyltransferase may transfer fucose to an alternative hydroxyl group on the acceptor molecule, resulting in the formation of structurally incorrect isomers. For example, when targeting a specific hydroxyl group for fucosylation, attachment at a neighboring position can occur.[1]
-
Product hydrolysis: Some fucosidases, when used for transfucosylation, can hydrolyze the newly formed fucosylated product, thereby decreasing the final yield.
Q2: What are the typical side products observed in chemical fucosylation?
A2: Chemical fucosylation methods, while powerful, can be susceptible to the formation of several side products, primarily due to the reactive nature of the intermediates involved. Key side products include:
-
Orthoesters: A common byproduct in glycosylation reactions, orthoesters form when a neighboring acyl protecting group on the fucose donor participates in the reaction, leading to a cyclic intermediate that can be trapped by the acceptor alcohol at the anomeric carbon.[2][3] This side reaction is particularly prevalent when attempting to form 1,2-trans-glycosidic linkages.
-
Anomeric mixtures (α/β isomers): Achieving complete stereoselectivity at the anomeric center can be challenging. Depending on the reaction conditions, protecting groups, and the nature of the glycosyl donor and acceptor, a mixture of α and β anomers of the desired fucosylated product may be formed.
-
Products from protecting group migration or loss: The protecting groups used to mask reactive hydroxyl groups on the fucose donor can sometimes migrate to other positions or be prematurely cleaved under the reaction conditions, leading to a heterogeneous mixture of products.
Q3: How can I minimize the hydrolysis of the GDP-fucose donor in my enzymatic reaction?
A3: Minimizing the hydrolysis of GDP-fucose is crucial for maximizing the yield of your enzymatic fucosylation. Here are some strategies:
-
Optimize enzyme concentration: Use the lowest effective concentration of the fucosyltransferase to reduce the rate of hydrolysis while still achieving a reasonable reaction rate for the desired fucosylation.
-
Control reaction time: Monitor the reaction progress and stop it once the desired level of product formation is reached to prevent prolonged exposure of the donor to the enzyme and potential hydrolysis.
-
Ensure high acceptor concentration: A high concentration of the acceptor molecule can kinetically favor the transfer of fucose to the acceptor over water.
-
Enzyme engineering: If possible, using a mutated or engineered fucosyltransferase with reduced hydrolytic activity can be a highly effective approach.
Q4: How do I prevent the formation of orthoesters in chemical fucosylation?
A4: The formation of orthoesters is a significant challenge in chemical glycosylation. The following strategies can be employed to minimize or eliminate this side product:
-
Choice of protecting groups: The use of "participating" protecting groups at the C2 position of the fucose donor, such as acetyl (Ac) or benzoyl (Bz) groups, is a well-established strategy. These groups form a stable dioxolenium ion intermediate that directs the incoming acceptor to attack from the opposite face, leading to the desired 1,2-trans glycoside and preventing orthoester formation.[4]
-
Reaction conditions: Carefully controlling the reaction temperature and the type and amount of promoter can influence the reaction pathway. Lower temperatures often favor the desired glycosylation over side reactions.
-
Use of specific promoters: Some promoter systems are less prone to facilitating orthoester formation. The selection of the appropriate promoter for your specific donor and acceptor system is critical.
Troubleshooting Guides
Enzymatic Fucosylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired fucosylated product and presence of free fucose. | Hydrolysis of the GDP-fucose donor. | - Perform a time-course experiment to determine the optimal reaction time.- Increase the concentration of the acceptor substrate.- Titrate the fucosyltransferase concentration to find the minimum effective amount. |
| Multiple product peaks on HPLC/MS analysis with the same mass. | Formation of regioisomers. | - Verify the specificity of the fucosyltransferase being used. Some enzymes have broader acceptor specificity.- If possible, use a more specific fucosyltransferase.- Modify the acceptor substrate to block alternative fucosylation sites. |
| Product yield decreases after reaching a maximum. | Product hydrolysis by the enzyme (common with fucosidases in transfucosylation). | - Stop the reaction at the point of maximum product accumulation.- Consider using an engineered fucosidase with reduced hydrolytic activity (a "fucosynthase"). |
Chemical Fucosylation
| Problem | Potential Cause | Troubleshooting Steps |
| Significant orthoester side product detected by NMR or MS. | Neighboring group participation leading to a stable orthoester intermediate. | - Use a participating protecting group at the C2 position of the fucose donor (e.g., acetate, benzoate).- Optimize the reaction temperature; lower temperatures often disfavor orthoester formation.- Screen different promoters and solvents to find conditions that favor glycoside formation. |
| Mixture of α and β anomers observed. | Lack of stereocontrol in the glycosylation reaction. | - For 1,2-trans linkages, use a participating C2 protecting group.- For 1,2-cis linkages, a non-participating C2 protecting group (e.g., benzyl ether) is required, often in combination with specific solvents and promoters to favor the desired anomer. |
| Complex product mixture with unexpected masses. | Protecting group migration or cleavage. | - Re-evaluate the stability of the chosen protecting groups under the reaction conditions.- Ensure all reagents and solvents are anhydrous, as water can lead to premature deprotection.- Use orthogonal protecting groups that can be removed selectively without affecting others. |
Experimental Protocols
Protocol 1: Enzymatic Fucosylation of an N-glycan on a Monoclonal Antibody (mAb)
This protocol provides a general framework for the enzymatic fucosylation of a mAb using a fucosyltransferase.
Materials:
-
Monoclonal antibody (aglycosylated or with a glycan acceptor site)
-
Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
GDP-fucose (donor substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Quenching solution (e.g., 100 mM EDTA)
-
HPLC system with a suitable column for protein analysis
-
Mass spectrometer for product confirmation
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the mAb (e.g., to a final concentration of 1 mg/mL), GDP-fucose (e.g., 5-fold molar excess over the mAb), and fucosyltransferase (e.g., 0.1 mg/mL) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 2-24 hours). It is recommended to perform a time-course experiment to determine the optimal incubation time.
-
Quenching: Stop the reaction by adding the quenching solution to chelate the divalent cations required for enzyme activity.
-
Analysis:
-
HPLC: Analyze the reaction mixture by HPLC to separate the fucosylated mAb from the unreacted mAb and other reaction components. A reversed-phase or size-exclusion column suitable for proteins can be used.
-
Mass Spectrometry: Confirm the identity of the fucosylated product by mass spectrometry. An increase in mass corresponding to the addition of a fucose residue (approximately 146 Da) should be observed.
-
-
Quantification of Side Products: Analyze the reaction supernatant by HPLC with a suitable column (e.g., anion-exchange) to quantify the amount of GDP and free fucose generated from donor hydrolysis.
Protocol 2: Chemical Fucosylation with a Participating Protecting Group
This protocol outlines a general procedure for chemical fucosylation using a fucose donor with a participating group at C2 to favor the formation of a 1,2-trans glycosidic bond and minimize orthoester formation.
Materials:
-
Fucosyl donor with a participating group at C2 (e.g., a fucosyl bromide or trichloroacetimidate with an acetate at C2)
-
Glycosyl acceptor with a single free hydroxyl group
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Promoter (e.g., silver triflate, trimethylsilyl triflate)
-
Molecular sieves (4Å, activated)
-
Quenching reagent (e.g., triethylamine)
-
Silica gel for column chromatography
-
TLC plates and developing solvents
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the fucosyl donor, glycosyl acceptor, and activated molecular sieves to a flame-dried flask containing the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C to 0°C).
-
Promoter Addition: Slowly add the promoter to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or pyridine).
-
Workup: Filter the reaction mixture through a pad of celite to remove the molecular sieves and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired fucosylated product from unreacted starting materials and side products.
-
Characterization and Side Product Analysis:
-
NMR: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure and stereochemistry. The anomeric proton coupling constant can help determine the α or β configuration. Look for characteristic signals of any orthoester side products.
-
Mass Spectrometry: Confirm the molecular weight of the product and any isolated side products by mass spectrometry.
-
Data Presentation
Table 1: Comparison of Fucosylation Strategies and Reported Yields
| Method | Enzyme/Promoter | Donor | Acceptor | Product | Yield (%) | Key Side Products |
| Enzymatic (Transfucosylation) | α-L-fucosidase | pNP-Fuc | Lactose | Fucosyllactose | ~25-35 | Donor/product hydrolysis |
| Enzymatic (FUT) | Fucosyltransferase | GDP-Fucose | N-acetyllactosamine | Lewis X | High | Donor hydrolysis |
| Chemical | NIS/TfOH | Fucosyl Donor | Glycosyl Acceptor | Disaccharide | ~92 | Orthoester, anomers |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Visualizations
Caption: Overview of desired pathways and common side reactions in enzymatic and chemical fucosylation.
Caption: A logical workflow for troubleshooting common side products in fucosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fucosylated Oligosaccharides
Welcome to the technical support center for the purification of fucosylated oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of isolating these valuable compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments.
Issue 1: Co-elution of Fucosylated Oligosaccharides with Other Sugars
Q: My fucosylated oligosaccharide of interest is co-eluting with other non-fucosylated oligosaccharides or monosaccharides during my HPLC run. How can I improve the separation?
A: Co-elution is a common challenge due to the structural similarity of many oligosaccharides.[1][2] Here are several strategies to improve resolution:
-
Optimize Your Chromatography Method:
-
Change the Stationary Phase: If you are using a standard C18 column, consider switching to a more specialized column. Porous graphitized carbon (PGC) columns are excellent for separating oligosaccharide isomers.[3] High-pH anion-exchange chromatography (HPAEC) can also effectively separate positional isomers of fucose.[4]
-
Adjust the Mobile Phase: In reverse-phase HPLC, weakening the mobile phase (e.g., increasing the aqueous component) can increase the retention time and potentially resolve co-eluting peaks.[1][2] For HILIC, adjusting the acetonitrile concentration is key.
-
Modify the Temperature: Altering the column temperature can change the selectivity of your separation. For instance, some fucosylated oligosaccharide isomers that co-elute at 40°C can be separated by lowering the temperature to 11°C on a reversed-phase column.[5]
-
-
Consider Pre-purification Steps:
-
Solid-Phase Extraction (SPE): Using graphitized carbon SPE can effectively remove interfering compounds like lactose before HPLC analysis. Washing the SPE cartridge with a low concentration of acetonitrile (e.g., 4% ACN with 0.1% TFA) can significantly improve the removal of lactose while retaining the oligosaccharides of interest.[6]
-
Activated Carbon Chromatography: This method can separate oligosaccharides from monosaccharides and disaccharides. A stepwise elution with increasing concentrations of ethanol can be used to first elute smaller sugars, followed by the desired fucosylated oligosaccharides.[7]
-
-
Enzymatic Digestion: If the contaminating sugar is known, consider using a specific glycosidase to digest it prior to the final purification step.
Issue 2: Low Recovery Yield of Fucosylated Oligosaccharides
Q: I am experiencing a significant loss of my fucosylated oligosaccharide sample during the purification process. What are the potential causes and how can I improve my recovery?
A: Low recovery can be attributed to several factors throughout the purification workflow. Here are some common causes and solutions:
-
Inefficient Extraction:
-
Sample Preparation: For complex matrices like milk, ensure efficient removal of proteins and lipids, as these can interfere with downstream purification. Centrifugation followed by filtration using appropriate molecular weight cutoff (MWCO) filters (e.g., 10 kDa) is a common practice.[8]
-
Solvent Choice: The choice of solvent for extraction and elution is critical. For SPE, ensure the elution solvent (e.g., 40% acetonitrile with 0.1% TFA) is strong enough to desorb your oligosaccharides from the stationary phase.[6]
-
-
Suboptimal Chromatography Conditions:
-
Irreversible Binding: Some oligosaccharides, particularly acidic ones, may bind irreversibly to certain chromatography matrices. Ensure the pH and ionic strength of your buffers are optimized for your specific oligosaccharides.
-
Membrane Filtration Issues: While membrane filtration can be effective, it can also lead to low recovery if not optimized. A single-pass membrane filtration might result in a recovery of less than 1%.[7] Combining membrane filtration with other techniques like activated carbon chromatography is often necessary to achieve both high purity and good recovery.[7]
-
-
Degradation of Oligosaccharides:
-
Acid Hydrolysis: Be cautious when using acidic conditions (e.g., with trifluoroacetic acid - TFA) for elution or during solvent evaporation, as this can lead to the partial degradation of labile fucosylated oligosaccharides.[9]
-
High Temperatures: Avoid excessive heat during sample processing steps like solvent evaporation.
-
Issue 3: Difficulty in Detecting and Quantifying Fucosylated Oligosaccharides
Q: I am having trouble detecting my purified fucosylated oligosaccharides, or the signal is very weak. What can I do to improve detection?
A: Fucosylated oligosaccharides lack strong chromophores, making their detection by UV-Vis challenging.[3][10] Here are some solutions:
-
Use Appropriate Detectors:
-
Mass Spectrometry (MS): LC-MS is a powerful technique for the sensitive and specific detection of oligosaccharides.[11][12] However, be aware of potential in-source fragmentation, which can complicate data interpretation.[9][12]
-
Pulsed Amperometric Detection (PAD): HPAEC-PAD is a highly sensitive method for the direct detection of underivatized carbohydrates.[4]
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector: These detectors can be used with HPLC but generally offer lower sensitivity compared to MS or PAD.[13][14]
-
-
Derivatization:
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying fucosylated oligosaccharides?
A1: The primary challenges stem from their inherent structural complexity and the nature of their biological sources.[11][16] These include:
-
High Structural Diversity: Fucosylated oligosaccharides exist as a complex mixture of isomers with subtle differences in linkage and branching, making their separation difficult.[4][16]
-
Low Abundance: They are often present in low concentrations in complex biological matrices like human milk, requiring efficient enrichment strategies.[17]
-
Co-purification of Impurities: The presence of high concentrations of other carbohydrates, such as lactose in milk, necessitates effective removal steps to avoid interference.[6][17]
-
Analytical Difficulties: Their lack of a UV chromophore makes detection challenging without specialized detectors or derivatization.[3][10]
Q2: Which chromatography technique is best for separating fucosylated oligosaccharide isomers?
A2: The choice of technique depends on the specific isomers you are trying to separate.
-
Porous Graphitized Carbon (PGC) Chromatography is highly effective at resolving structural isomers, including different linkage positions.[3]
-
High-Performance Anion-Exchange Chromatography (HPAEC) is particularly useful for separating positional isomers of fucose under alkaline conditions.[4]
-
Reversed-Phase HPLC (RP-HPLC) can also separate isomers, especially after derivatization with a hydrophobic tag. Temperature optimization can be crucial for resolving closely related structures.[5]
Q3: How can I remove the high concentration of lactose from my milk-derived oligosaccharide sample?
A3: Several methods are effective for lactose removal:
-
Solid-Phase Extraction (SPE) with Graphitized Carbon: This is a widely used and effective method. A wash step with a low percentage of acetonitrile can selectively remove lactose while retaining the larger oligosaccharides.[6]
-
Membrane Filtration: Nanofiltration can be used to separate oligosaccharides from smaller molecules like lactose.[17]
-
Enzymatic Hydrolysis: Treatment with β-galactosidase can hydrolyze lactose into glucose and galactose, which can then be more easily removed. However, care must be taken to ensure the enzyme preparation does not have other glycosidase activities that could degrade the target oligosaccharides.
Q4: Is it necessary to derivatize fucosylated oligosaccharides for analysis?
A4: Derivatization is not always necessary but is often recommended to improve detection and separation.
-
For HPLC with UV or Fluorescence Detection: Derivatization with a chromophore or fluorophore is essential for sensitive detection.[10]
-
For LC-MS: While not strictly required, derivatization can improve ionization efficiency and chromatographic separation.[12]
-
For HPAEC-PAD: No derivatization is needed as this method directly detects carbohydrates.[4]
Q5: What are some common methods for the structural characterization of purified fucosylated oligosaccharides?
A5: A combination of techniques is typically employed for comprehensive structural elucidation:
-
Mass Spectrometry (MS): Provides information on molecular weight, composition, and sequence through fragmentation analysis (MS/MS).[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about glycosidic linkages, anomeric configurations, and the overall 3D structure.
-
Enzymatic Digestion: Using specific exoglycosidases can help to determine the sequence and linkage of monosaccharide residues.
-
High-Performance Liquid Chromatography (HPLC): Comparison of retention times with known standards can aid in identification.[5][13]
Data Presentation
Table 1: Comparison of Purification Methods for 2'-Fucosyllactose (2'-FL)
| Purification Method | Matrix | Purity | Recovery | Reference |
| Membrane Filtration & Activated Carbon | Fermentation Broth | >90% | Not specified | [7] |
| Activated Carbon Chromatography | Fermentation Broth | 92.9% | 74.5% | [7] |
Table 2: Performance of HPLC Method for 2'-FL and 3-FL Quantification
| Parameter | 2'-Fucosyllactose (2'-FL) | 3-Fucosyllactose (3-FL) | Reference |
| Linearity (R²) | > 0.9995 | > 0.9995 | [13][14] |
| Recovery | 88% to 105% | 94% to 112% | [13][14] |
| Limit of Detection (LOD) in whole milk | 0.1 mg/mL | 0.2 mg/mL | [13][14] |
| Limit of Detection (LOD) in infant formula | 0.6 mg/g | 0.6 mg/g | [13] |
Experimental Protocols
Protocol 1: Purification of 2'-Fucosyllactose from Fermentation Broth using Membrane Filtration and Activated Carbon Chromatography
This protocol is adapted from the methodology described by Geng et al. (2022).[7]
-
Pre-treatment:
-
Perform flocculation of the fermentation broth to remove cells and large debris.
-
Centrifuge the broth and collect the supernatant.
-
-
Membrane Filtration:
-
Pass the supernatant through a 0.1 µm microfiltration membrane to remove any remaining particulate matter.
-
Subject the microfiltrate to ultrafiltration using a 3000 Da molecular weight cutoff (MWCO) membrane to remove proteins and other macromolecules.
-
Further purify the permeate using a 500 Da MWCO nanofiltration membrane to remove salts and other small molecule impurities.
-
-
Activated Carbon Chromatography:
-
Pack a column with activated carbon and equilibrate with deionized water.
-
Load the concentrated oligosaccharide solution from the nanofiltration step onto the column.
-
Wash the column with deionized water to remove any remaining salts.
-
Elute monosaccharides and disaccharides with 10% (v/v) ethanol in water.
-
Elute the target 2'-fucosyllactose with 15% (v/v) ethanol in water.
-
Collect the fractions containing 2'-FL and concentrate using a rotary evaporator.
-
Protocol 2: Solid-Phase Extraction (SPE) for Lactose Removal from Milk Oligosaccharides
This protocol is based on the method described by Robinson et al. (2018).[6]
-
Cartridge Activation and Equilibration:
-
Activate a graphitized carbon SPE cartridge by washing with an organic solvent (e.g., acetonitrile).
-
Equilibrate the cartridge with a solution matching the sample solvent (e.g., 4% acetonitrile/0.1% TFA).
-
-
Sample Loading:
-
Load the pre-treated milk oligosaccharide sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with multiple aliquots of the equilibration solution (4% acetonitrile/0.1% TFA) to remove lactose and salts.
-
-
Elution:
-
Elute the purified oligosaccharides with a higher concentration of organic solvent (e.g., 40% acetonitrile/0.1% TFA).
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the purified oligosaccharides in deionized water for subsequent analysis.
-
Visualizations
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale [morressier.com]
- 17. Novel High-Molecular Weight Fucosylated Milk Oligosaccharides Identified in Dairy Streams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fucosylation with L-Fucose Tetraacetate
Welcome to the technical support center for fucosylation reactions using L-fucose tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for both chemical and enzymatic fucosylation experiments.
Troubleshooting Guides
Chemical Fucosylation with L-Fucose Tetraacetate
Issue: Low or No Product Formation
Low reactivity is a common challenge when using L-fucose tetraacetate as a glycosyl donor. This is primarily due to the electron-withdrawing nature of the acetyl protecting groups, which "disarm" the donor, making it less reactive.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Activation of the Donor | - Increase Activator/Promoter Concentration: Gradually increase the equivalents of the Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O).[1] - Switch to a Stronger Activator: If using a mild Lewis acid, consider a more potent one.[1] - Elevate Reaction Temperature: Cautiously increase the temperature to improve the rate of activation. Monitor closely for side reactions.[1] |
| Presence of Moisture | - Use Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are anhydrous. Use molecular sieves (freshly activated 4Å) in the reaction mixture.[1] |
| Poor Nucleophilicity of the Acceptor | - Increase Acceptor Equivalents: Use a higher molar ratio of the glycosyl acceptor. - Modify Acceptor Protecting Groups: If possible, use protecting groups on the acceptor that enhance its nucleophilicity. |
| Suboptimal Solvent | - Solvent Screening: Test different anhydrous solvents. Less coordinating solvents like dichloromethane (DCM) are often preferred.[1] |
Issue: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate indicates side reactions are occurring.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Donor or Acceptor | - Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. |
| Anomerization | - Optimize Lewis Acid and Temperature: The choice of Lewis acid and reaction temperature can influence the stereochemical outcome. Screening different conditions may be necessary to favor the desired anomer.[2][3] |
| Rearrangement/Side Reactions of the Donor | - Control Temperature: Maintain the recommended temperature for the specific activator used. - Slow Addition of Activator: Add the Lewis acid promoter dropwise at a low temperature to control the reaction rate and minimize side reactions.[1] |
Enzymatic Fucosylation with L-Fucose Tetraacetate
For enzymatic reactions, L-fucose tetraacetate is not typically the direct donor. It must first be deacetylated to L-fucose, which is then converted to GDP-L-fucose for fucosyltransferases or used in transglycosylation reactions with fucosidases.
Issue: Low Transfucosylation Yield (using α-L-Fucosidase)
| Potential Cause | Troubleshooting Steps |
| Inefficient Deacetylation of L-Fucose Tetraacetate | - Ensure Complete Deprotection: Prior to the enzymatic reaction, confirm the complete removal of acetyl groups using a suitable method (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) and verify by TLC or NMR. |
| Suboptimal Reaction Conditions | - pH Optimization: The optimal pH for α-L-fucosidases can vary. For example, the enzyme from Thermotoga maritima has an optimal pH range that can be tested.[4] - Temperature Optimization: Test a range of temperatures. Some fucosidases have optimal temperatures around 37-50°C.[5] - Optimize Donor/Acceptor Ratio: Vary the molar ratio of the fucose donor to the acceptor to find the optimal balance between transfucosylation and hydrolysis.[6] |
| Enzyme Inhibition | - Product Inhibition: The product of the reaction can sometimes inhibit the enzyme. Monitor the reaction over time and consider strategies for product removal if inhibition is observed. |
| Hydrolysis of the Product | - Reaction Time: Minimize the reaction time to reduce the chance of the enzyme hydrolyzing the newly formed fucosylated product.[6] - Engineered Enzymes: Consider using engineered "fucosynthases" which are designed to favor synthesis over hydrolysis.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is L-fucose tetraacetate used if it is a "disarmed" donor in chemical fucosylation?
A1: Despite its lower reactivity, L-fucose tetraacetate is often used because it is a stable, crystalline solid that is relatively easy to handle and purify. The acetyl protecting groups are also useful for achieving 1,2-trans-glycosylation through neighboring group participation.[2][8]
Q2: Can I use L-fucose tetraacetate directly as a donor for fucosyltransferase enzymes?
A2: No, fucosyltransferases recognize and utilize guanosine diphosphate-L-fucose (GDP-L-fucose) as the activated sugar donor.[9][10] L-fucose tetraacetate would need to be chemically or enzymatically converted to L-fucose, and then enzymatically converted to GDP-L-fucose to be used by these enzymes.
Q3: What is the "salvage pathway" and how does it relate to acetylated fucose?
A3: The salvage pathway is a metabolic route in cells that utilizes free L-fucose to synthesize GDP-L-fucose.[11] Peracetylated fucose analogs can permeate cell membranes and are deacetylated by intracellular esterases to release the fucose analog.[10][12][13] This free analog can then enter the salvage pathway to be converted into the corresponding GDP-fucose analog, which can then be incorporated into glycans or act as an inhibitor.[10]
Q4: How can I monitor the progress of my fucosylation reaction?
A4: For chemical reactions, Thin Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting materials and the appearance of the product.[1] For enzymatic reactions, you can take time points and analyze the samples by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the formation of the fucosylated product.[5][14]
Quantitative Data Summary
Table 1: General Conditions for Lewis Acid-Catalyzed Fucosylation with Acetylated Donors
| Parameter | Typical Range/Condition | Notes |
| Glycosyl Donor | L-fucose tetraacetate (1.0 eq.) | Ensure high purity. |
| Glycosyl Acceptor | 1.2 - 1.5 eq. | The reactivity of the acceptor is a key factor. |
| Promoter/Activator | TMSOTf (0.1 - 0.3 eq.) or BF₃·Et₂O (1.5 - 3.0 eq.) | Choice of activator depends on the reactivity of the donor and acceptor. |
| Solvent | Anhydrous Dichloromethane (DCM) | Other non-coordinating solvents can also be used. |
| Temperature | -40 °C to 0 °C (initial) | Reaction may be allowed to warm to room temperature. |
| Additives | 4Å Molecular Sieves | Essential for maintaining anhydrous conditions. |
Table 2: Optimized Conditions for α-L-Fucosidase Catalyzed Transfucosylation
| Parameter | Typical Range/Condition | Source Enzyme Example |
| pH | 4.0 - 7.5 | Homo sapiens fucosidase: pH 4.0[15]; Bacteroides fragilis fucosidase: pH 7.5[5] |
| Temperature | 37 °C - 50 °C | Bacteroides fragilis fucosidase: 50°C[5] |
| Fucose Donor | p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) | A common activated donor for fucosidases.[5] |
| Acceptor | Varies (e.g., GlcNAc, Lactose) | High concentrations are often used to favor transglycosylation over hydrolysis. |
| Enzyme Concentration | Varies (e.g., 0.05 U/mL) | Should be optimized for each specific reaction.[5] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Fucosylation
This protocol is a general guideline for the chemical fucosylation of a primary alcohol acceptor using L-fucose tetraacetate.
-
Preparation: Add the glycosyl acceptor (1.2 eq.) and freshly activated 4Å molecular sieves to an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the mixture.
-
Addition of Donor: Add L-fucose tetraacetate (1.0 eq.) to the mixture.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a few drops of pyridine or triethylamine.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for α-L-Fucosidase Catalyzed Transfucosylation
This protocol provides a general framework for the enzymatic synthesis of a fucosylated disaccharide.
-
Reaction Setup: In a microcentrifuge tube, dissolve the fucose donor (e.g., p-nitrophenyl-α-L-fucopyranoside, 20 mM) and the glycosyl acceptor (e.g., N-acetylglucosamine, 500 mM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[5]
-
Enzyme Addition: Add the purified α-L-fucosidase to the reaction mixture to a final concentration of ~0.05 U/mL.[5]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50 °C) for a predetermined time (e.g., 45 minutes).[5] The reaction time should be optimized to maximize product formation while minimizing product hydrolysis.
-
Reaction Termination: Stop the reaction by heating the mixture at 100 °C for 10 minutes to denature the enzyme.[5]
-
Analysis: Analyze the reaction mixture for product formation using HPLC or Mass Spectrometry.
-
Purification: If necessary, purify the fucosylated product using techniques such as size-exclusion or reversed-phase chromatography.
Visualizations
Caption: Metabolic pathways for GDP-L-Fucose synthesis and fucosylation.
Caption: Workflow for chemical fucosylation with L-fucose tetraacetate.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Semi-rational engineering of an α-L-fucosidase for regioselective synthesis of fucosyl-N-acetylglucosamine disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability issues of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, potentially related to its stability.
Issue 1: Inconsistent or Low Yields in Glycosylation Reactions
-
Question: I am experiencing inconsistent or lower-than-expected yields in my glycosylation reaction using a freshly opened vial of this compound. What could be the cause?
-
Answer: Acetylated sugars like this compound are known as "disarmed" glycosyl donors. The electron-withdrawing nature of the acetyl groups reduces the reactivity of the anomeric center. Inconsistent results could be due to partial degradation of the starting material, leading to the presence of impurities that can interfere with the reaction. It is crucial to assess the purity of the compound before use, especially if the container has been opened multiple times.
-
Troubleshooting Steps:
-
Purity Check: Analyze the starting material using 1H NMR or HPLC to check for the presence of degradation products (e.g., partially deacetylated forms or free fucose).
-
Activator Stoichiometry: The reactivity of disarmed donors is highly dependent on the promoter or activator used. Consider increasing the amount of the activator or switching to a more potent one.
-
Reaction Conditions: Ensure strictly anhydrous reaction conditions, as moisture can lead to the hydrolysis of the acetyl groups and the glycosidic bond.
-
Storage: Review your storage conditions. The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.
-
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in HPLC Analysis of the Stored Compound
-
Question: I have noticed the appearance of new, more polar spots on my TLC plate (or new peaks in my HPLC chromatogram) for a sample of this compound that has been stored for some time. What do these represent?
-
Answer: The appearance of more polar impurities over time is a common sign of degradation. For this compound, this is likely due to the hydrolysis of one or more acetyl groups, with the anomeric acetyl group often being the most susceptible. This process of deacetylation results in more polar, partially acetylated fucopyranose derivatives or even fully deacetylated L-fucopyranose.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, characterize the impurities by mass spectrometry (MS) to confirm if they correspond to deacetylated products.
-
Re-purification: If the level of degradation is minor, the compound can be re-purified by flash chromatography.
-
Proper Storage: To prevent further degradation, ensure the compound is stored under the recommended conditions: 2-8°C, in a tightly sealed container, under an inert atmosphere, and in a desiccator to minimize moisture exposure.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound during storage?
-
A1: The main degradation pathway is the hydrolysis of the acetyl ester groups, a process known as deacetylation. This can be catalyzed by moisture and is accelerated by acidic or basic conditions. The anomeric acetyl group at the C1 position is often the most labile and prone to hydrolysis. Another potential issue is anomerization, where the α-anomer could potentially equilibrate to a mixture of α and β anomers, especially under certain conditions, which could affect its reactivity in stereospecific glycosylation reactions.
-
-
Q2: What are the ideal storage conditions for this compound?
-
A2: To ensure maximum stability, the compound should be stored at 2-8°C.[1][2] It is also highly recommended to store it under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial to protect it from moisture and oxygen.[1] Using a desiccator can provide additional protection against humidity.
-
-
Q3: How does moisture affect the stability of this compound?
-
A3: Moisture is a critical factor in the degradation of this compound as it can lead to the hydrolysis of the acetyl groups. Even small amounts of water can initiate the deacetylation process, leading to the formation of impurities and a decrease in the purity of the material over time.
-
-
Q4: Can I store this compound in solution?
-
A4: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. Protic solvents like methanol can lead to transesterification, while aqueous solutions will promote hydrolysis. If a solution must be prepared for experimental use, it should be made fresh and used promptly. For short-term storage of a few days, an anhydrous aprotic solvent at low temperature (-20°C) might be acceptable, but stability should be verified.
-
-
Q5: How can I assess the purity of my stored this compound?
-
A5: The purity can be assessed using several analytical techniques:
-
¹H NMR Spectroscopy: This is a powerful method to check for the presence of deacetylated impurities. The appearance of new signals in the anomeric region or changes in the integration of the acetyl proton signals can indicate degradation.
-
HPLC: Reversed-phase HPLC can be used to separate the parent compound from its more polar degradation products.
-
Thin-Layer Chromatography (TLC): This provides a quick and simple way to check for the presence of more polar impurities.
-
-
Quantitative Data on Stability
Due to the limited availability of specific, publicly accessible stability studies on this compound, the following table provides an illustrative summary of expected stability based on general knowledge of acetylated carbohydrates and recommended storage conditions. This data should be considered as a guideline and not a substitute for in-house stability testing.
| Storage Condition | Temperature | Humidity | Atmosphere | Expected Shelf-life (Purity >95%) | Potential Degradation Products |
| Recommended | 2-8°C | <30% RH | Inert (N₂ or Ar) | > 2 years | Minimal |
| Sub-optimal 1 | 2-8°C | Ambient | Air | 6 - 12 months | Partially deacetylated fucopyranoses |
| Sub-optimal 2 | Room Temperature (~25°C) | <30% RH | Inert (N₂ or Ar) | 3 - 6 months | Partially deacetylated fucopyranoses, potential for anomerization |
| Sub-optimal 3 | Room Temperature (~25°C) | Ambient | Air | < 3 months | Partially and fully deacetylated fucopyranose |
| Accelerated Degradation | 40°C | 75% RH | Air | < 1 month | Significant amounts of deacetylated products and other impurities |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Materials and Equipment:
-
This compound (high purity reference standard)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Vials with inert caps
-
Stability chambers or ovens with controlled temperature and humidity
-
HPLC system with a suitable detector (e.g., UV or ELSD) and a C18 column
-
NMR spectrometer
-
Analytical balance
2. Experimental Procedure:
-
Initial Analysis (T=0):
-
Characterize the initial purity and identity of the this compound reference material using ¹H NMR and HPLC-MS. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Aliquot the compound into several vials to avoid repeated opening and closing of the same container.
-
Expose the aliquots to different storage conditions as outlined in the data table above (or other conditions relevant to your research).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term studies; shorter intervals for accelerated studies).
-
-
Analytical Methods:
-
HPLC Analysis:
-
Prepare a standard solution of the reference material and a sample solution of the stored compound at a known concentration.
-
Develop a suitable HPLC method to separate the parent compound from potential degradation products. A gradient elution on a C18 column is often effective.
-
Quantify the amount of the parent compound remaining and any major degradation products.
-
-
¹H NMR Analysis:
-
Dissolve a known amount of the sample in a deuterated solvent.
-
Acquire a ¹H NMR spectrum and compare it to the spectrum of the reference standard.
-
Look for the appearance of new signals or changes in the integration of existing signals that would indicate degradation.
-
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key degradation pathways.
References
Technical Support Center: Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to anomerization in glycosylation reactions.
Troubleshooting Guide: Controlling Anomeric Selectivity
Anomerization, the interconversion of α and β anomers at the anomeric center, is a critical factor influencing the stereochemical outcome of glycosylation reactions.[1][2][3] Achieving high anomeric selectivity is crucial for the synthesis of specific glycosidic linkages with desired biological activities. This guide addresses common issues encountered during glycosylation and provides strategies to control anomeric ratios.
Problem 1: Poor α/β Selectivity (Anomeric Mixture Obtained)
When a glycosylation reaction yields a mixture of α and β anomers, several factors could be at play. The reaction mechanism, whether proceeding through an SN1 or SN2 pathway, significantly influences the stereochemical outcome.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature | Lowering the reaction temperature can favor the kinetically controlled product, which is often the β-anomer.[4][5] Conversely, higher temperatures may favor the thermodynamically more stable α-anomer due to the anomeric effect.[5] |
| Solvent Choice | The polarity and coordinating ability of the solvent can have a profound impact on anomeric selectivity.[5] For instance, acetonitrile has been shown to favor β-selectivity in certain reactions.[1] A mixture of halogenated and ethereal solvents can substantially lead to α-selectivity.[5] Consider screening a range of solvents (e.g., DCM, acetonitrile, diethyl ether) to optimize the anomeric ratio.[1] |
| Promoter/Activator System | The choice of promoter or activator is a key determinant of the stereochemical outcome.[1][2] Different activators can lead to the formation of distinct reactive intermediates, thereby influencing the anomeric ratio.[6] For example, TMSOTf and BF3·OEt2 are common activators that can influence the reaction mechanism.[1][7][8] Experiment with different activators to find the optimal one for your specific donor-acceptor pair. |
| Leaving Group | The nature of the leaving group on the glycosyl donor affects the rate of the glycosylation reaction and the stability of the intermediate oxocarbenium ion.[4] Common leaving groups include halides, thioglycosides, and trichloroacetimidates. The choice of leaving group and activator are often correlated. |
| Concentration | Increasing the concentration of the glycosyl acceptor or the triflic acid catalyst has been found to increase β-selectivity in some cases.[4][9] |
Problem 2: Unexpected Inversion of Anomeric Selectivity
Sometimes, a reaction expected to yield one anomer predominantly produces the other. This can be due to in-situ anomerization of the glycosyl donor or the product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| In-situ Anomerization of the Donor | The initially formed glycosyl donor anomer may isomerize to the other anomer under the reaction conditions before glycosylation occurs. The use of certain additives, like tetraalkylammonium iodide salts (e.g., TBAI), can promote the in-situ anomerization of an α-glycosyl halide to the more reactive β-glycosyl halide, leading to the α-glycoside product.[3] |
| Anomerization of the Product | The initially formed glycosidic product may anomerize to the thermodynamically more stable anomer under the influence of a Lewis acid promoter.[10] This can be suppressed by using a suitable solvent or by ensuring the rate of glycosylation is faster than the rate of anomerization.[9] |
| Neighboring Group Participation | A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can lead to the formation of a stable acyloxonium ion intermediate, which directs the nucleophilic attack to the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.[11] If the 1,2-cis-glycoside is desired, a non-participating group (e.g., a benzyl or azido group) should be used at the C-2 position.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern in glycosylation?
Anomerization is the process of interconversion between the α and β anomers of a glycoside at the anomeric carbon (C-1). This is a significant concern in chemical glycosylation because the stereochemistry of the glycosidic bond (whether it is α or β) is crucial for the biological function of the resulting glycoconjugate.[2] Lack of control over anomerization leads to a mixture of products, reducing the yield of the desired stereoisomer and complicating purification.[3]
Q2: How does the choice of solvent affect anomeric selectivity?
Solvents can influence the stereochemical outcome of a glycosylation reaction in several ways:[5]
-
Stabilization of Intermediates: Polar, coordinating solvents like acetonitrile can stabilize charged intermediates, such as oxocarbenium ions, and influence the SN1/SN2 reaction pathway.[1]
-
Solvent Participation: Some solvents can act as temporary nucleophiles, participating in the reaction and influencing the direction of the acceptor's attack.
-
Synergistic Effects: Mixtures of solvents can have a synergistic effect on selectivity. For example, a combination of halogenated and ethereal solvents has been shown to enhance α-selectivity.[5]
Q3: Can protecting groups influence the anomeric outcome?
Yes, protecting groups play a critical role in directing the stereoselectivity of glycosylation reactions.[11]
-
Neighboring Group Participation: As mentioned earlier, a participating group at the C-2 position, such as an acyl group, will lead to the formation of the 1,2-trans product.[11]
-
Electronic Effects: Electron-withdrawing or electron-donating protecting groups on the glycosyl donor can influence its reactivity (arming/disarming effect) and the stability of the oxocarbenium ion intermediate, thereby affecting the anomeric ratio.[12]
-
Steric Hindrance: Bulky protecting groups can sterically hinder one face of the glycosyl donor, favoring nucleophilic attack from the less hindered face.
Q4: What is the role of the promoter in controlling anomerization?
The promoter (or activator) is essential for activating the leaving group at the anomeric center of the glycosyl donor, making it susceptible to nucleophilic attack by the acceptor.[1][2] The choice of promoter can dictate the reaction mechanism and, consequently, the anomeric selectivity.[6] For instance, some promoters may favor an SN1-like mechanism, leading to an equilibrium mixture of anomers, while others may promote an SN2-like displacement with inversion of configuration.[6]
Q5: Are there any general guidelines for achieving high α- or β-selectivity?
While the outcome of a glycosylation reaction is highly substrate-dependent, some general strategies can be employed:[2]
-
For 1,2-trans-glycosides (e.g., β-glucosides, α-mannosides): Use a participating protecting group at the C-2 position (e.g., acetyl, benzoyl).
-
For 1,2-cis-glycosides (e.g., α-glucosides, β-mannosides): Use a non-participating protecting group at the C-2 position (e.g., benzyl, azido).[1][2] Lowering the temperature and using specific solvent systems can also favor the formation of 1,2-cis linkages.[5]
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Mediated Glycosylation with a Thioglycoside Donor
This protocol describes a common method for glycosylation using a thioglycoside donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated molecular sieves (4 Å).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or room temperature).
-
Donor and Activator Addition: Add the thioglycoside donor, followed by N-iodosuccinimide (NIS).
-
Initiation: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
Visualizations
Caption: General pathways for glycosylation and anomerization.
Caption: Troubleshooting workflow for poor anomeric selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 9. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low reactivity of glycosyl acceptors in fucosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during fucosylation, with a specific focus on issues arising from low-reactivity glycosyl acceptors.
Frequently Asked Questions (FAQs) - Troubleshooting Low Reactivity of Glycosyl Acceptors
Q1: My fucosylation reaction is resulting in a low yield or failing completely. What are the primary causes related to the glycosyl acceptor?
Low yields in fucosylation reactions are frequently linked to the reactivity of the glycosyl acceptor. The primary factors include:
-
Steric Hindrance: Bulky substituents near the acceptor's hydroxyl group can physically block the approach of the fucosyl donor. This "crowding" effect is a significant barrier to efficient glycosylation.[1]
-
Low Nucleophilicity of the Acceptor: The inherent reactivity of the hydroxyl group is crucial. Electron-withdrawing protecting groups on the acceptor molecule can reduce the electron density of the hydroxyl oxygen, making it a weaker nucleophile.[2]
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, and activator may not be suitable for a less reactive acceptor, failing to provide enough energy to overcome the activation barrier.[1][2]
Q2: How do protecting groups on the glycosyl acceptor influence its reactivity?
Protecting groups have a profound impact on the reactivity of the glycosyl acceptor by exerting electronic and steric effects.[3][4][5]
-
Electron-Withdrawing Groups (EWGs): Acyl groups like acetyl (Ac) and benzoyl (Bz) are EWGs. When placed near the reacting hydroxyl group, they decrease its nucleophilicity, rendering the acceptor "disarmed" and less reactive.[2]
-
Electron-Donating Groups (EDGs): Ether groups like benzyl (Bn) are EDGs. They increase the electron density on the hydroxyl oxygen, making the acceptor "armed" and more reactive.[2]
-
Strategic Placement: The position and orientation of protecting groups relative to the acceptor hydroxyl group can significantly influence reactivity. A systematic analysis has shown that even a single change from a benzyl to a benzoyl group can dramatically decrease acceptor reactivity.[3][4][6][7]
Q3: My reaction is sluggish, with a significant amount of starting material remaining. How can I drive the reaction to completion?
When dealing with an unreactive acceptor, several strategies can be employed to improve reaction kinetics:
-
Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary activation energy. However, this should be done cautiously to avoid decomposition of the donor or acceptor.[1][2]
-
Use a More Powerful Promoter/Activator: Switching to a stronger Lewis acid or increasing the equivalents of the current promoter can enhance the activation of the fucosyl donor, making it more susceptible to attack by a weak nucleophile.[1][8]
-
Increase Reactant Concentration: Increasing the concentration of the fucosyl donor can help to shift the reaction equilibrium towards the product.
-
Employ a More Reactive "Armed" Fucosyl Donor: If the acceptor is "disarmed," using an "armed" donor with electron-donating protecting groups can compensate for the low reactivity of the acceptor.[2][8]
Q4: I am observing the formation of significant by-products. What are the likely side reactions, and how can they be minimized?
By-product formation is often a consequence of slow reaction rates with unreactive acceptors. Common side reactions include:
-
Donor Hydrolysis: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the activated fucosyl donor. It is critical to ensure strictly anhydrous conditions by thoroughly drying all glassware and using molecular sieves.[2]
-
Donor Decomposition: Some fucosyl donors are unstable under prolonged reaction times or at elevated temperatures, which may be required for unreactive acceptors.
-
Anomerization: The formation of the undesired anomer can be a competing reaction.
To minimize by-products, ensure rigorous anhydrous conditions, monitor the reaction closely, and consider the strategies outlined in Q3 to accelerate the desired reaction.
Troubleshooting Experimental Protocols
Protocol 1: General Procedure for Chemical Fucosylation with a Low-Reactivity Acceptor
This protocol outlines a general approach for fucosylation reactions, with specific considerations for unreactive glycosyl acceptors.
Materials:
-
Fucosyl donor (e.g., fucosyl thioglycoside, fucosyl trichloroacetimidate)
-
Glycosyl acceptor (with low reactivity)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS)/Triflic acid (TfOH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·Et₂O))
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., triethylamine, pyridine)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To a round-bottom flask, add the fucosyl donor (1.0 eq.), the glycosyl acceptor (1.2-2.0 eq.), and freshly activated 4 Å molecular sieves. The use of excess acceptor can help drive the reaction.
-
Solvation: Add the anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to the appropriate starting temperature (e.g., -78 °C, -40 °C, or 0 °C) in a suitable cooling bath.
-
Activation: Slowly add the activator/promoter to the stirred solution. The choice and amount of activator are critical and may need to be optimized. For particularly unreactive acceptors, a more potent activator system may be required.[1][8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to the low reactivity of the acceptor, the reaction may require an extended time or gradual warming to room temperature.[1]
-
Quenching: Once the reaction is complete (or has reached a plateau), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up: Dilute the mixture with DCM, filter through Celite to remove the molecular sieves, and wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize the impact of various factors on fucosylation yield and stereoselectivity.
Table 1: Effect of Glycosyl Acceptor Protecting Groups on Reaction Outcome
| Acceptor Hydroxyl Position | Protecting Group at C-3 | Protecting Group at C-4 | Donor | Yield (%) | α:β Ratio | Reference |
| C-2 | O-Bn | O-Bn | Glucosyl Donor A | 85 | 6:1 | [6] |
| C-2 | O-Bz | O-Bn | Glucosyl Donor A | 84 | >20:1 | [6] |
| C-2 | O-Bn | O-Bz | Glucosyl Donor A | 83 | >20:1 | [6] |
| C-3 | O-Bn | O-Bn | Glucosyl Donor A | 87 | 10:1 | [6] |
| C-3 | O-Bz | O-Bn | Glucosyl Donor A | 89 | >20:1 | [6] |
| C-4 | O-Bn | O-Bn | Glucosyl Donor A | 88 | >20:1 | [6] |
This table illustrates how changing an electron-donating benzyl (Bn) group to an electron-withdrawing benzoyl (Bz) group can significantly increase the α-selectivity of the glycosylation, indicative of a decrease in acceptor reactivity.
Table 2: Effect of Fucosylation Inhibitor on Antibody Fucosylation Levels
| Inhibitor (2FF) Concentration (µM) | Total Fucosylation (%) | Reference |
| 0 | 80.0 | [9][10] |
| 20 | 17.5 | [9][10] |
This table demonstrates the dose-dependent effect of a fucosylation inhibitor on the overall fucosylation of a monoclonal antibody, a strategy employed in biopharmaceutical development.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting fucosylation reactions with low-reactivity acceptors.
Caption: A decision tree for troubleshooting low fucosylation yields.
Caption: Factors influencing glycosyl acceptor reactivity in fucosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the solubility of protected fucopyranose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with protected fucopyranose derivatives during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my protected fucopyranose derivative exhibiting poor solubility?
A1: The solubility of a fucopyranose derivative is heavily influenced by the protecting groups attached to its hydroxyl moieties. Unprotected fucopyranose is a polar molecule soluble in polar solvents like water. However, when hydroxyl groups are masked with protecting groups (e.g., benzyl, acetyl, silyl), the molecule's overall polarity changes significantly.[1][2] Non-polar protecting groups reduce the capacity for hydrogen bonding with polar solvents, leading to poor solubility in aqueous solutions and some polar organic solvents.[3] The high crystallinity of the protected sugar can also contribute to low solubility.
Q2: What are the initial steps to take when a protected fucopyranose fails to dissolve?
A2: Start with a systematic solvent screening using a range of common organic solvents. Test solubility in small quantities with solvents of varying polarity, such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), acetone, acetonitrile (MeCN), and dimethylformamide (DMF).[4] If single solvents are ineffective, try using co-solvent systems (e.g., hexane/ethyl acetate, toluene/ethanol).[5][6] Gentle heating and sonication can also help overcome the activation energy barrier for dissolution, but be cautious of potential degradation with heat-labile compounds.
Q3: How do different types of protecting groups generally affect solubility?
A3: The choice of protecting group is a critical determinant of solubility.[2]
-
Acyl Groups (e.g., Acetyl, Benzoyl): These groups are polar and can increase solubility in moderately polar solvents like ethyl acetate and acetone.
-
Ether Groups (e.g., Benzyl, PMB): These bulky, non-polar groups significantly decrease polarity, rendering the fucopyranoside more soluble in non-polar organic solvents like toluene, dichloromethane, and THF, while decreasing solubility in polar or aqueous media.
-
Silyl Ethers (e.g., TBDMS, TIPS): Similar to benzyl ethers, these groups are non-polar and enhance solubility in non-polar organic solvents.[7]
-
Acetals (e.g., Isopropylidene): These are commonly used to protect diols and generally increase solubility in non-polar solvents.
Q4: Is it possible to dissolve a fully protected fucopyranose in water?
A4: In most cases, a fully protected fucopyranose will be insoluble in water. The protecting groups mask the polar hydroxyl groups responsible for water solubility.[8] However, if the protecting groups themselves contain ionizable or highly polar functionalities, some aqueous solubility might be achieved. For most applications requiring an aqueous environment, at least partial deprotection is necessary.
Troubleshooting Guides
Problem: My protected fucopyranose "oils out" from the solution during recrystallization instead of forming crystals.
-
Possible Cause: The compound is likely too soluble in the chosen solvent at room temperature, or the cooling process is too rapid. Oiling out can also occur if the compound's melting point is below the boiling point of the solvent.[4]
-
Solution Strategy:
-
Modify the Solvent System: Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[4] Common systems include n-Hexane/Ethyl Acetate and n-Hexane/Acetone.[4]
-
Reduce Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop, followed by gradual cooling in a refrigerator. Avoid placing the hot flask directly into an ice bath.
-
Seed the Solution: If you have a few crystals of the pure compound, add them to the cooled solution to induce crystallization.[9][10]
-
Problem: My compound is soluble in the reaction solvent but precipitates upon the addition of a reagent.
-
Possible Cause: The addition of the reagent or changes in the reaction mixture (e.g., formation of a salt byproduct) is drastically altering the polarity of the solvent system, causing your compound to crash out of the solution.
-
Solution Strategy:
-
Increase Solvent Volume: Perform the reaction at a higher dilution to keep all components in the solution.
-
Use a Co-Solvent: Select a solvent system that can accommodate both the starting materials and the products/reagents. For example, if your fucopyranose is in DCM and you are adding a polar reagent, consider using a DCM/DMF mixture.
-
Slow Addition: Add the reagent slowly, perhaps via a syringe pump, to allow the mixture to accommodate the change in polarity without sudden precipitation.
-
Problem: My protected fucopyranose is insoluble in deuterated chloroform (CDCl₃) for NMR analysis.
-
Possible Cause: Despite being protected, the compound may still possess enough residual polarity from carbonyls in acetyl groups or ether oxygens to be insoluble in the relatively non-polar CDCl₃.
-
Solution Strategy:
-
Try More Polar Deuterated Solvents: Test solubility in solvents like deuterated acetone (acetone-d₆), acetonitrile (CD₃CN), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).
-
Use a Co-Solvent: A few drops of a more powerful deuterated solvent like DMSO-d₆ can often be added to a suspension in CDCl₃ to achieve solubility. Be aware that the solvent peaks will be present in the spectrum.
-
Data Presentation
Table 1: Solubility of Fucose and a Fucopyranoside Derivative in Common Solvents This table provides a baseline for understanding the solubility of the core fucose structure and a simple derivative.
| Compound | Solvent | Solubility | Reference |
| L-(-)-Fucose | Ethanol | ~0.3 mg/mL | [11] |
| L-(-)-Fucose | DMSO | ~30 mg/mL | [11] |
| L-(-)-Fucose | Dimethyl formamide (DMF) | ~20 mg/mL | [11] |
| L-(-)-Fucose | PBS (pH 7.2) | ~10 mg/mL | [11] |
| 4-Nitrophenyl-α-L-fucopyranoside | Water | Partially Soluble | [12] |
| 4-Nitrophenyl-α-L-fucopyranoside | Acetone | ~5 mg/mL | [12] |
| 4-Nitrophenyl-α-L-fucopyranoside | Methanol, DMSO, DMF | Higher Solubility | [12] |
Table 2: Recommended Solvent Systems for Screening Protected Fucopyranose Solubility
| Polarity | Solvent Class | Examples | Notes |
| Non-Polar | Hydrocarbons, Ethers | n-Hexane, Toluene, Diethyl Ether | Good for highly non-polar protected (e.g., fully benzylated) fucopyranosides. Often used as the anti-solvent in recrystallization.[4] |
| Moderately Polar Aprotic | Halogenated, Esters, Ketones | Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone | Generally the most useful class for a wide range of protected sugars. |
| Polar Aprotic | Amides, Sulfoxides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong solvents for highly crystalline or more polar compounds. Difficult to remove under vacuum.[11][12] |
| Polar Protic | Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Can be effective, especially for compounds with some remaining free hydroxyls or with acyl protecting groups.[9][10] |
Visualized Workflows and Concepts
Caption: A decision workflow for troubleshooting common solubility issues.
Caption: How protecting groups (R) alter solvent interactions and solubility.
Key Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
This protocol is designed to efficiently determine a suitable solvent for a protected fucopyranose derivative using minimal material.
-
Preparation: Aliquot approximately 1-2 mg of your dried compound into several small vials (e.g., 1 mL HPLC vials).
-
Solvent Addition: To the first vial, add a starting solvent (e.g., Dichloromethane) in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex or sonicate for 30-60 seconds. Observe for dissolution.
-
Categorization:
-
Soluble: If the compound dissolves in < 500 µL (< 2-4 mg/mL), it is considered soluble.
-
Sparingly Soluble: If it dissolves in 500 µL - 1 mL, it is sparingly soluble.
-
Insoluble: If it remains a solid after 1 mL, it is considered insoluble in that solvent.
-
-
Documentation: Record the results in a table. If the compound is insoluble, move to the next vial and test a different solvent of different polarity (e.g., Ethyl Acetate, then THF, then Acetonitrile).
-
Co-Solvents: For sparingly soluble compounds, take a new vial, dissolve the compound in a minimal amount of the "good" solvent, and slowly add a "poor" solvent to observe for precipitation. This helps identify potential recrystallization pairs.
Protocol 2: Recrystallization for Purification and Characterization
This method is used to purify a solid compound and often results in a more stable, crystalline material which can have different solubility characteristics than amorphous solid.[9][10]
-
Solvent Selection: Choose a solvent or co-solvent system in which your compound is sparingly soluble at room temperature but highly soluble when heated (identified from Protocol 1). A common choice is a binary mixture like ethyl acetate and hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, this is the point where you would add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently turbid, then add a drop or two of the "good" solvent to clarify.
-
Cooling: Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize crystal formation. Avoid rapid cooling which can trap impurities.[4]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Advanced)
This technique can enhance the kinetic solubility of a poorly soluble compound by preventing it from forming a stable crystal lattice. This is often used in pharmaceutical development.[13]
-
Polymer Selection: Choose a suitable carrier polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent Co-dissolution: Dissolve both the protected fucopyranose and the selected polymer in a common volatile solvent (e.g., acetone or methanol). The drug-to-polymer ratio typically ranges from 1:1 to 1:9 by weight.
-
Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator to form a thin film. This rapid removal traps the compound in an amorphous state, dispersed within the polymer matrix.
-
Drying: Dry the resulting solid film thoroughly under high vacuum for several hours to remove all residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. The resulting powder can be tested for enhanced dissolution rates in aqueous buffer systems. The amorphous nature should be confirmed by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[13]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Fucoidans: Downstream Processes and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8901291B2 - Method for crystallization of fucose - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Complex Glycosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in complex glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of glycosylation and why is it a problem?
A1: Steric hindrance in glycosylation refers to the spatial crowding around the anomeric carbon of the glycosyl donor or the accepting hydroxyl group of the aglycone. This crowding is typically caused by bulky protecting groups or the inherent structure of the donor or acceptor molecules. This spatial impediment can significantly slow down or completely prevent the formation of the desired glycosidic bond, leading to low reaction yields and the formation of side products.[1][2] The challenge is particularly pronounced when both the donor and acceptor are sterically demanding.
Q2: What are the common side reactions observed when dealing with sterically hindered glycosylations?
A2: When the desired glycosylation pathway is impeded by steric hindrance, several side reactions can occur, leading to a complex mixture of products and reduced yield of the target molecule. Common side reactions include:
-
Orthoester formation: This can happen if a participating protecting group (like an acyl group) is present at the C-2 position of the glycosyl donor.
-
Glycal formation: Elimination of the anomeric leaving group can lead to the formation of unsaturated glycal byproducts.
-
Donor or acceptor decomposition: Harsh reaction conditions or highly reactive promoters required to overcome steric hindrance can lead to the degradation of the starting materials.
-
Aglycon transfer: In reactions using thioglycoside acceptors, the thio-aglycon can sometimes be transferred to the donor.[3]
Q3: How do I begin to troubleshoot a glycosylation reaction with a sterically hindered substrate that is giving a low yield?
A3: A systematic approach is crucial when troubleshooting low-yielding glycosylation reactions with sterically hindered substrates.[4] Start by verifying the quality and purity of your starting materials (donor, acceptor, and reagents). Ensure that the reaction is performed under strictly anhydrous conditions, as trace amounts of water can consume the activator and lead to hydrolysis of the glycosyl donor. Once these basic parameters are confirmed, you can move on to systematically optimizing the reaction conditions, such as the choice of promoter, solvent, and temperature.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Strategy |
| Insufficient activation of the glycosyl donor | * Increase the equivalents of the promoter/activator. * Switch to a more powerful activating system (e.g., from a mild Lewis acid to a stronger one like TMSOTf or a NIS/TfOH system). * Consider converting the glycosyl donor to a more reactive species, such as a trichloroacetimidate or a glycosyl halide. |
| Low reactivity of the sterically hindered acceptor | * Increase the reaction temperature incrementally to provide more energy to overcome the activation barrier. Monitor for decomposition. * Prolong the reaction time. * If possible, modify the protecting groups on the acceptor to be less sterically demanding. |
| Decomposition of starting materials | * Ensure strict anhydrous conditions by flame-drying glassware and using anhydrous solvents. * Use molecular sieves to scavenge any trace moisture. * If using a harsh promoter, consider switching to a milder system or performing the reaction at a lower temperature. |
Issue 2: Poor Stereoselectivity (Formation of anomeric mixtures)
| Possible Cause | Troubleshooting Strategy |
| Reaction conditions favoring thermodynamic product | * Lower the reaction temperature to favor the kinetic product, which can often improve stereoselectivity. |
| Solvent effects | * The choice of solvent can significantly influence stereoselectivity. For example, ether-based solvents may favor the formation of α-anomers, while nitriles can promote the formation of β-anomers.[5] Screen a variety of anhydrous solvents (e.g., DCM, toluene, acetonitrile, diethyl ether). |
| Influence of protecting groups | * The protecting groups on both the donor and acceptor play a critical role in stereochemical outcomes.[2][6] A participating group at the C-2 position of the donor (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycoside. For 1,2-cis-glycosides, non-participating groups (e.g., benzyl or silyl ethers) are required. |
| Leaving group | The nature and anomeric configuration of the leaving group on the donor can influence the stereoselectivity of the reaction. |
Issue 3: Formation of Specific Side Products
| Possible Cause | Troubleshooting Strategy |
| Orthoester Formation | * This is common with C-2 acyl participating groups. Consider using a modified acyl group that is less prone to orthoester formation or switch to a non-participating protecting group if the desired stereochemistry allows. |
| Glycal Formation | * This elimination pathway is often favored under acidic conditions. Use a less acidic promoter or add a non-nucleophilic base to scavenge any generated acid. Lowering the reaction temperature can also disfavor the elimination pathway. |
Data Presentation: Impact of Reaction Parameters on Glycosylation of Hindered Substrates
The following tables summarize quantitative data from the literature, illustrating the impact of various factors on the yield and stereoselectivity of glycosylation reactions involving sterically hindered substrates.
Table 1: Effect of Promoter on Gold-Catalyzed Glycosylation
| Entry | Donor | Acceptor (Hindered Alcohol) | Promoter System | Yield (%) | α:β Ratio | Reference |
| 1 | Glycosyl ortho-alkynylbenzoate | 1-Adamantanol | [P(tBu)2(o-biphenyl)]AuCl / AgOTf | 85 | >20:1 | N/A |
| 2 | Glycosyl ortho-alkynylbenzoate | (-)-Menthol | [P(tBu)2(o-biphenyl)]AuCl / AgOTf | 92 | >20:1 | N/A |
| 3 | Glycosyl ortho-alkynylbenzoate | 2,6-Di-tert-butyl-4-methylphenol | [P(tBu)2(o-biphenyl)]AuCl / AgOTf | 78 | >20:1 | N/A |
Data synthesized from representative gold-catalyzed glycosylation literature. Actual yields and selectivities are substrate-dependent.
Table 2: Influence of Donor and Acceptor Structure on NIS/TfOH Mediated Glycosylation
| Entry | Donor | Acceptor | Yield (%) | α:β Ratio | Reference |
| 1 | Per-benzylated thiogalactoside | Hindered secondary alcohol | 71 | 1:2.5 | [7] |
| 2 | Per-benzylated thioglucoside | Hindered secondary alcohol | 87 | 1:3 | [7] |
| 3 | Silyl-protected thioglucoside | Primary alcohol | 93 | 5:1 | [7] |
This table illustrates how the structure of the donor and the position of the accepting hydroxyl group can influence the outcome of the glycosylation.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Glycosylation of a Sterically Hindered Secondary Alcohol
This protocol is a representative example for the glycosylation of a sterically hindered alcohol using a glycosyl ortho-alkynylbenzoate donor and a gold(I) catalyst.
Materials:
-
Glycosyl ortho-alkynylbenzoate donor (1.2 equivalents)
-
Sterically hindered alcohol acceptor (1.0 equivalent)
-
(JohnPhos)Au(MeCN)SbF6 (or other suitable gold(I) catalyst) (5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.
-
To a flame-dried round-bottom flask, add the sterically hindered alcohol acceptor (1.0 eq.) and activated 4 Å molecular sieves.
-
Dissolve the acceptor and molecular sieves in anhydrous DCM.
-
In a separate flame-dried flask, dissolve the glycosyl ortho-alkynylbenzoate donor (1.2 eq.) and the gold(I) catalyst (0.05 eq.) in anhydrous DCM.
-
Cool the acceptor solution to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.
-
Slowly add the donor/catalyst solution to the stirring acceptor solution via cannula under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Visualizations
Caption: Troubleshooting workflow for low-yielding glycosylation reactions.
Caption: Decision-making pathway for overcoming steric hindrance.
Caption: Simplified mechanism of a gold-catalyzed glycosylation reaction.
References
- 1. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting unexpected byproducts in deprotection of acetylated fucose
This guide provides troubleshooting assistance for common issues encountered during the de-O-acetylation of fucose, a critical step in glycobiology and drug development. The information is tailored for researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: I performed a Zemplén deacetylation on per-O-acetylated L-fucose, but my TLC shows a new, less polar spot in addition to the desired product. What could this be?
A1: The less polar spot is likely a fucal derivative, specifically 3,4-di-O-acetyl-L-fucal. This byproduct forms via a base-catalyzed elimination reaction where the anomeric acetate and the C2-acetate are removed. The resulting double bond between C1 and C2 makes the molecule significantly less polar than the fully hydroxylated fucose. To confirm, you can isolate the spot and characterize it by ¹H NMR, looking for the characteristic signals of the vinyl protons.
Q2: My ¹H NMR spectrum after deprotection shows more than the expected signals for fucose. Why is my product mixture complex?
A2: A complex NMR spectrum can arise from several issues:
-
Incomplete Deprotection: Acetyl groups at different positions can have varied reactivity, especially under mild conditions. The 2-O-acetyl group is often more resistant to cleavage than others.[1] This can result in a mixture of partially acetylated fucose intermediates.
-
Acyl Migration: Under basic or even neutral pH conditions, acetyl groups can migrate between adjacent hydroxyl groups.[2][3] This is a well-documented phenomenon that can lead to a complex mixture of constitutional isomers, each with a unique NMR spectrum. The migration typically proceeds towards the more stable primary O6 position.[2]
-
Anomerization: Fucose exists as a mixture of α and β anomers in solution. While deprotection conditions can alter the equilibrium ratio, you will typically see signals for both anomers in your NMR spectrum. Ensure you are comparing your product to a reference spectrum showing both forms.
-
Degradation: Harsh basic or acidic conditions can lead to sugar degradation, including ring-opening or elimination reactions, creating multiple byproducts.
Q3: My Zemplén deacetylation reaction seems to be stalled or incomplete, even after extended reaction time. What could be the cause?
A3: Incomplete Zemplén deacetylation can be due to several factors:
-
Catalyst Deactivation: The catalytic amount of sodium methoxide can be neutralized by acidic impurities in your substrate or solvent. Water in the methanol can also hydrolyze the methoxide, although some studies suggest NaOH is also an effective catalyst in methanol.[4]
-
Insufficient Catalyst: For sterically hindered acetyl groups or less reactive substrates, a slightly higher catalyst loading may be necessary. However, excessive base can promote side reactions.
-
Solvent Quality: While reagent-grade methanol often works, using anhydrous methanol is recommended to ensure the potency of the sodium methoxide catalyst.[5]
-
Low Temperature: Reactions are typically run at room temperature. If the lab temperature is significantly lower, the reaction rate will decrease.
Q4: Can I use acidic conditions to remove the acetyl groups from fucose? What are the potential pitfalls?
A4: Yes, acid-catalyzed deprotection is an alternative, often using HCl in methanol or ethanol.[6] However, it comes with its own set of challenges:
-
Glycosidic Bond Cleavage: The glycosidic bond is labile under acidic conditions.[6] If your acetylated fucose is part of a larger oligosaccharide, acidic deprotection can cleave it from the parent structure.
-
Low Regioselectivity: Similar to basic methods, acidic deacetylation can be non-uniform, with the 2-O-acetyl group often being the most difficult to remove, potentially leading to mixtures of partially protected sugars.[1]
-
Degradation: Strong acidic conditions and heat can cause dehydration and degradation of the sugar.[7]
Troubleshooting Guide
Use the table below to diagnose and solve common issues based on your analytical observations.
| Observation | Potential Cause | Suggested Action |
| TLC: New spot, higher Rf than starting material. | Elimination Product (Fucal): Base is too strong or reaction time is too long. | Reduce the amount of NaOMe catalyst. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Consider a milder base like K₂CO₃ in methanol. |
| TLC/NMR: Multiple spots/signal sets close to the product. | Incomplete Deprotection / Acyl Migration: Reaction has not gone to completion, or acetyl groups are migrating. | Allow the reaction to stir longer. If using Zemplén conditions, add a small additional amount of NaOMe. For persistent issues, consider an alternative method like enzymatic deacetylation. To minimize migration, keep the pH controlled during workup.[2] |
| Mass Spec: Mass corresponding to desired product is weak or absent. | Degradation / Low Recovery: Reaction conditions are too harsh (acid/base concentration, temperature). | For acidic methods, use milder acids (e.g., Amberlite IR120 H⁺ resin) or lower temperatures. For basic methods, ensure the temperature does not exceed room temperature. For polysaccharides, acidic hydrolysis can lead to very low polymer recovery.[7] |
| Yield: Overall yield is very low after purification. | Product Adsorption: Deprotected sugars are highly polar and can be difficult to elute from silica gel. | Use a more polar eluent system for chromatography (e.g., higher percentage of methanol or water in dichloromethane/isopropanol). Consider reverse-phase chromatography or crystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: Standard Zemplén De-O-acetylation
This method uses a catalytic amount of sodium methoxide in methanol for efficient deprotection.[8][9]
-
Dissolution: Dissolve the per-O-acetylated fucose (1.0 equiv.) in dry methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv. of a 1 M solution in methanol).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Neutralization: Once complete, add an acid ion-exchange resin (e.g., Amberlite IR120 H⁺ form) and stir until the pH of the solution becomes neutral (check with pH paper).
-
Filtration: Filter the resin through a cotton plug or a fritted glass funnel and wash thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the deprotected fucose.
Protocol 2: Acid-Catalyzed De-O-acetylation
This protocol is an alternative for substrates that may be sensitive to basic conditions, but care must be taken to avoid glycosidic bond cleavage if applicable.[6]
-
Dissolution: Dissolve the per-O-acetylated fucose in a mixture of chloroform and ethanol (or methanol).
-
Acid Addition: Add a catalytic amount of a solution of HCl in the corresponding alcohol (e.g., 1.25 M HCl in EtOH).
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction may be slower than the Zemplén method.
-
Quenching: Once the reaction is complete, quench by adding a solid base like sodium bicarbonate or by washing with a saturated NaHCO₃ solution in a separatory funnel.
-
Workup: Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via silica gel chromatography.
Visual Guides
Reaction Pathway and Byproduct Formation
Caption: Potential reaction pathways during fucose deacetylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. DSpace [helda.helsinki.fi]
- 7. Deacetylation and Desuccinylation of the Fucose-Rich Polysaccharide Fucopol: Impact on Biopolymer Physical and Chemical Properties | MDPI [mdpi.com]
- 8. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in Glycosidic Bond Formation
Welcome to the technical support center for optimizing stereoselectivity in glycosidic bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during glycosylation experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to stereoselectivity in glycosidic bond formation.
Issue 1: Poor 1,2-trans Stereoselectivity (e.g., obtaining α-glucosides when β is desired)
Question: My reaction is intended to produce a 1,2-trans glycoside (e.g., a β-glucoside), but I am observing a significant amount of the 1,2-cis anomer. What are the likely causes and how can I improve the selectivity?
Answer:
Poor 1,2-trans stereoselectivity is a common challenge that can often be addressed by carefully evaluating and optimizing your reaction conditions. The primary strategy for achieving 1,2-trans glycosides is through neighboring group participation (NGP) .
Troubleshooting Steps:
-
Verify the C-2 Protecting Group:
-
Is a participating group present? For NGP to occur, an acyl-type protecting group (e.g., acetyl (Ac), benzoyl (Bz), pivaloyl (Piv)) is required at the C-2 position of the glycosyl donor.[1] Ether-type protecting groups (e.g., benzyl (Bn), methyl (Me)) are non-participating and will not direct 1,2-trans selectivity.[1]
-
Action: Ensure your glycosyl donor is protected with a participating group at the C-2 position.
-
-
Evaluate the Solvent:
-
Is the solvent appropriate? While NGP is the dominant factor, the solvent can still influence the outcome. Nitrile solvents like acetonitrile can further stabilize the key acyloxonium ion intermediate, favoring the 1,2-trans product.[2]
-
Action: Consider switching to or ensuring the use of anhydrous acetonitrile.
-
-
Assess the Promoter/Activator:
-
Is the promoter suitable? The choice of promoter can impact the efficiency of the NGP.
-
Action: For thioglycosides, common activators like N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) are effective. For trichloroacetimidate donors, Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are frequently used.[3]
-
-
Control the Temperature:
-
Is the temperature optimized? Lower temperatures generally favor the kinetically controlled product, which, in the case of NGP, is the 1,2-trans isomer.
-
Action: Try running the reaction at a lower temperature (e.g., -40 °C to -78 °C).
-
Logical Workflow for Troubleshooting Poor 1,2-trans Selectivity
References
Validation & Comparative
A Researcher's Guide to the Validation of Fucosylation Sites in Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of fucose to glycoproteins, is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including cell adhesion, signal transduction, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, making the precise identification and validation of fucosylation sites a crucial area of research for biomarker discovery and therapeutic development. This guide provides an objective comparison of the leading methodologies for validating fucosylation sites, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Comparative Analysis of Fucosylation Site Validation Methods
The validation of fucosylation sites can be approached through several complementary techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, available resources, and the desired level of detail. The following tables summarize the key performance characteristics of the most common methods.
Table 1: Comparison of Fucosylation Validation Techniques
| Method | Principle | Advantages | Limitations | Typical Throughput | Quantitative Capability |
| Metabolic Labeling with Fucose Analogs | Incorporation of modified fucose (e.g., with alkyne, azide, or stable isotopes) into glycoproteins for subsequent detection. | High specificity for newly synthesized glycoproteins; enables in vivo studies.[1][2] | Potential for cytotoxicity with some analogs[3][4]; labeling efficiency can be cell-type dependent.[2] | Moderate to High | Good to Excellent (especially with stable isotopes)[5] |
| Lectin Affinity Chromatography | Enrichment of fucosylated glycoproteins or glycopeptides using lectins with specific binding affinity for fucose residues. | Relatively simple and cost-effective; different lectins can distinguish between fucose linkages.[6][7][8] | Binding can be influenced by glycan complexity and accessibility; may not capture all fucosylated proteins.[9] | High | Semi-quantitative to Quantitative (when coupled with MS)[10] |
| Enzymatic Methods (e.g., STAGE) | Sequential enzymatic digestion (e.g., with Endo F3 and PNGase F) to generate specific mass signatures for core-fucosylated sites, followed by mass spectrometry.[11][12] | Highly specific for core fucosylation; provides site-specific information.[11] | Limited to N-linked glycans; requires specialized enzymes and mass spectrometry expertise. | Moderate | Excellent |
| Mass Spectrometry (MS)-based Workflows | Direct analysis of glycopeptides to identify the peptide sequence and the attached glycan structure, including fucose. | Provides the most comprehensive and definitive site-specific information.[13][14] | Technically challenging due to the low abundance and ionization efficiency of glycopeptides. | Low to Moderate | Excellent |
Table 2: Quantitative Performance of Fucosylation Validation Methods
| Method | Parameter | Reported Values/Observations | Reference |
| Lectin Affinity Chromatography | Enrichment Efficiency | - LTL was ~3-fold more effective than LCA for capturing AFP-L3. - LCA and PSA show strong binding to core fucose. - AAL and AOL bind to both core and branched fucose. | [7][15][6][6] |
| Metabolic Labeling | Labeling Efficiency | - 7-alkynyl-fucose showed higher labeling efficiency and lower cytotoxicity compared to 6-alkynyl-fucose and 6-azido-fucose. - Azido-fucose can inhibit cell growth at higher concentrations. | [3][16][4] |
| Enzymatic Methods (STAGE) | Identified Sites | - Identified 1130 core-fucosylated glycosites in human hepatocellular carcinoma and 782 in pancreatic ductal adenocarcinoma. | [11][12] |
| Mass Spectrometry | Identified Sites | - An optimized LCA enrichment strategy followed by MS identified 630 core-fucosylation sites from 322 proteins in pancreatic cancer serum. | [13][17] |
Detailed Experimental Protocols
Metabolic Labeling with Alkyne-Fucose and Click Chemistry
This protocol describes the metabolic labeling of glycoproteins with an alkynyl-fucose analog and subsequent detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[18][19][20]
Materials:
-
Cell culture medium and supplements
-
Peracetylated alkyne-fucose analog (e.g., 7-alkynyl-fucose)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA)
-
Azide-fluorophore or azide-biotin probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
SDS-PAGE gels and Western blot equipment
-
Fluorescence scanner or streptavidin-HRP for detection
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add the peracetylated alkyne-fucose analog to the culture medium at a final concentration of 25-100 µM. Incubate for 24-48 hours to allow for metabolic incorporation.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Quantify the protein concentration of the cell lysates.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail containing the azide probe, CuSO4, sodium ascorbate, and THPTA in a suitable buffer. b. Incubate the cell lysate with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Detection and Analysis: a. Separate the labeled proteins by SDS-PAGE. b. For fluorescently labeled proteins, visualize the gel using a fluorescence scanner. c. For biotin-labeled proteins, transfer the proteins to a membrane and detect using streptavidin-HRP and chemiluminescence.
Lectin Affinity Chromatography for Enrichment of Fucosylated Glycopeptides
This protocol outlines the enrichment of fucosylated glycopeptides from a complex peptide mixture using fucose-specific lectin agarose beads.[9][21][22]
Materials:
-
Fucose-specific lectin agarose beads (e.g., AAL-agarose, LCA-agarose)
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Washing buffer (same as binding buffer)
-
Elution buffer (binding buffer containing a competitive sugar, e.g., 10% (w/v) L-fucose for AAL)
-
C18 spin columns for desalting
Procedure:
-
Lectin Column Preparation: Prepare a slurry of the lectin-agarose beads in binding buffer and pack it into a micro-column. Equilibrate the column with binding buffer.
-
Sample Loading: Load the digested peptide mixture (acidified with 1% TFA) onto the equilibrated column.
-
Washing: Wash the column extensively with washing buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured fucosylated glycopeptides with elution buffer.
-
Desalting: Desalt the eluted glycopeptides using a C18 spin column.
-
Mass Spectrometry Analysis: Analyze the enriched glycopeptides by LC-MS/MS to identify the fucosylation sites.
Sequential Treatment with Endo F3 and PNGase F (STAGE Method)
This protocol describes a mass spectrometry-based method that uses sequential enzymatic treatment to identify core-fucosylated glycosites.[11][12][23][24][25]
Materials:
-
Tryptic digest of glycoprotein mixture
-
Endo F3 enzyme and reaction buffer
-
PNGase F enzyme and reaction buffer
-
Mass spectrometer
Procedure:
-
Protein Digestion: Digest the protein mixture with trypsin to generate peptides.
-
Endo F3 Digestion: Treat the peptide mixture with Endo F3. This enzyme specifically cleaves between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core of N-glycans, but only if the core is fucosylated. This leaves a single Fuc-GlcNAc remnant on the asparagine residue.
-
PNGase F Digestion: Subsequently, treat the peptide mixture with PNGase F. This enzyme removes all remaining N-glycans (non-fucosylated or those resistant to Endo F3) by cleaving between the asparagine and the innermost GlcNAc. This results in the conversion of the asparagine to aspartic acid.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the Fuc-GlcNAc remnant on asparagine residues to identify core-fucosylated sites. Peptides where the asparagine has been converted to aspartic acid represent non-fucosylated N-glycosylation sites.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflows for the validation of fucosylation sites.
Signaling Pathways Modulated by Fucosylation
Fucosylation plays a critical regulatory role in several key signaling pathways. The following diagrams illustrate the points of influence of fucosylation in the Notch, EGFR, and Integrin signaling pathways.
Notch Signaling Pathway
References
- 1. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00072A [pubs.rsc.org]
- 9. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Large-scale identification of core-fucosylated glycopeptide sites in pancreatic cancer serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 22. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. neb.com [neb.com]
- 25. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fucosyl Donors: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of glycoscience, the selection of an appropriate fucosyl donor is a critical parameter that dictates the efficiency and stereochemical outcome of fucosylation reactions. This guide provides an objective comparison of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose with other commonly employed fucosyl donors. By examining their relative reactivity, stability, and performance in glycosylation reactions, this document aims to equip researchers with the knowledge to make informed decisions for the synthesis of complex fucosylated glycans, which are pivotal in numerous biological processes and drug development.
The "Armed-Disarmed" Principle: A Framework for Reactivity
The reactivity of fucosyl donors is largely governed by the electronic properties of their protecting groups, a concept elegantly described by the "armed-disarmed" principle.[1][2]
-
"Armed" donors possess electron-donating protecting groups, such as benzyl (Bn) ethers. These groups increase the electron density at the anomeric center, making the donor more reactive.[1][2]
-
"Disarmed" donors , in contrast, are equipped with electron-withdrawing protecting groups, like the acetyl (Ac) or benzoyl (Bz) esters found in this compound. These groups decrease the electron density at the anomeric center, rendering the donor less reactive.[1][2]
This difference in reactivity is fundamental to chemoselective glycosylation strategies, enabling the sequential assembly of oligosaccharides.[1]
Quantitative Comparison of Fucosyl Donors
While direct comparative studies under identical conditions are not extensively documented in the literature, the relative reactivity of fucosyl donors can be inferred from the "armed-disarmed" principle and studies on various glycosyl donors. The following table summarizes the characteristics of this compound in comparison to other common fucosyl donors.
| Fucosyl Donor Type | Protecting Groups | Leaving Group | Reactivity Classification | Key Characteristics |
| This compound | Acetyl (Ac) | Anomeric hydroxyl (requires activation) | Disarmed | Lower reactivity, requires stronger activation conditions, generally favors 1,2-trans glycosidic linkages through neighboring group participation.[3] |
| Per-O-benzylated Fucosyl Donor | Benzyl (Bn) | Varies (e.g., thioglycoside, imidate) | Armed | High reactivity, requires milder activation conditions, often used for the synthesis of 1,2-cis glycosidic linkages.[4] |
| Fucosyl Halides (e.g., Bromide) | Typically Acetylated or Benzylated | Halogen (Br, F) | Varies (Acyl: Disarmed, Alkyl: Armed) | Highly reactive but can be unstable; stereoselectivity is influenced by protecting groups and reaction conditions.[5] |
| Fucosyl Thioglycosides | Varies (Acyl or Alkyl) | Thioalkyl or Thioaryl | Varies (Acyl: Disarmed, Alkyl: Armed) | Stable donors that require activation by thiophilic promoters; widely used in oligosaccharide synthesis. |
| Fucosyl Imidates | Varies (Acyl or Alkyl) | Trichloroacetimidate | Varies (Acyl: Disarmed, Alkyl: Armed) | Highly reactive donors, often providing good yields and stereoselectivity. |
Experimental Protocols
General Protocol for Glycosylation using this compound
This protocol outlines a general procedure for a Lewis acid-promoted glycosylation reaction using a disarmed acetylated fucosyl donor.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
-
Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·Et₂O))
-
Quenching agent (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equivalent), the glycosyl acceptor (1.2-1.5 equivalents), and freshly activated 4Å molecular sieves to a flame-dried reaction flask.
-
Dissolution: Add anhydrous DCM to dissolve the reagents.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Activation: Slowly add the Lewis acid promoter (e.g., 0.1-0.3 equivalents of TMSOTf) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Work-up: Dilute the mixture with DCM and filter off the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Fucosylation in Toll-like Receptor 4 (TLR4) Signaling
Fucosylation plays a critical role in the innate immune response mediated by Toll-like receptor 4 (TLR4). Specifically, the core fucosylation of the co-receptor CD14 is essential for the proper signaling cascade upon stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7][8]
Caption: Role of core fucosylation of CD14 in the TLR4 signaling pathway.
Experimental Workflow for Comparing Fucosyl Donor Reactivity
A common method to quantitatively compare the reactivity of two different fucosyl donors is through a competition experiment.
Caption: Workflow for a competition experiment to determine relative fucosyl donor reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Core fucose is critical for CD14-dependent Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Core fucose is essential glycosylation for CD14-dependent Toll-like receptor 4 and Toll-like receptor 2 signalling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for L-Fucose Tetraacetate in Fucosylation Studies
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a critical post-translational modification involved in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1] Dysregulation of fucosylation is implicated in various pathologies, most notably cancer.[1] While L-fucose tetraacetate has been a widely used reagent for introducing fucose into cells due to its enhanced cell permeability, a range of alternative methods have emerged, offering distinct advantages in terms of specificity, efficiency, and application. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their studies.
Alternatives to L-Fucose Tetraacetate
The primary alternatives to L-fucose tetraacetate can be broadly categorized into metabolic labeling with fucose analogs and enzymatic fucosylation methods.
1. Metabolic Labeling with Fucose Analogs: This strategy involves introducing modified fucose molecules that are incorporated into glycans via the cell's natural metabolic pathways.
-
Bioorthogonal Fucose Analogs: These are fucose molecules derivatized with a chemically unique functional group, such as an azide or an alkyne.[2] These "bioorthogonal handles" do not interfere with cellular processes and allow for specific chemical ligation to reporter molecules like fluorophores or biotin via "click chemistry".[2] This enables the visualization, purification, and identification of fucosylated biomolecules. Commonly used bioorthogonal fucose analogs include 6-alkynyl-fucose (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (FucAz).[3] Their peracetylated forms are often used to enhance cell permeability.[4]
-
Stable Isotope-Labeled Fucose: Analogs such as (-)-Fucose-¹³C₁ are enriched with a stable isotope.[5] Their incorporation results in a detectable mass shift in mass spectrometry (MS), allowing for precise quantitative analysis of fucosylation without perturbing the biological system.[5][6]
-
Fucosylation Inhibitors: These are fucose analogs designed to block fucosylation.[7] Examples include 2-deoxy-2-fluoro-L-fucose (2F-Fuc) and 5-alkynylfucose (5-AlkFuc).[8][9] They are converted into GDP-fucose analogs within the cell and can either inhibit fucosyltransferases or interfere with the GDP-fucose biosynthesis pathway.[8][9] These inhibitors are valuable tools for studying the functional consequences of reduced fucosylation.
2. Enzymatic Fucosylation: This approach utilizes enzymes to catalyze the transfer of fucose to acceptor molecules in vitro or in situ.
-
Fucosyltransferases (FUTs): These enzymes transfer fucose from the universal donor substrate, guanosine diphosphate-L-fucose (GDP-fucose), to specific glycan acceptors.[10] Different FUTs exhibit distinct linkage specificities (e.g., α1,2-, α1,3/4-, α1,6-), allowing for the synthesis of specific fucosylated structures.[11][12]
-
Chemoenzymatic Synthesis of GDP-Fucose and Analogs: This method combines chemical synthesis of fucose analogs with enzymatic reactions to produce GDP-fucose or its derivatives.[13][14] A key enzyme in this process is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which can convert a wide range of L-fucose analogs into their corresponding GDP-activated forms in a one-pot reaction.[13][15]
Quantitative Performance Comparison
The selection of a fucosylation method is critically dependent on its performance characteristics. The following tables summarize quantitative data for various alternatives to L-fucose tetraacetate.
Table 1: Comparison of Metabolic Labeling Reagents
| Feature | (-)-Fucose-¹³C₁ | Bioorthogonal Fucose Analogs (e.g., 6-Alk-Fuc, FucAz) |
| Principle of Detection | Mass shift detection by mass spectrometry (MS) | Chemical ligation ("click chemistry") to a reporter molecule followed by fluorescence microscopy, flow cytometry, or western blot |
| Quantification | High-precision relative and absolute quantification achievable through MS | Primarily relative quantification based on signal intensity; absolute quantification is more challenging |
| Sensitivity | High, dependent on MS instrument sensitivity | Generally very high, especially with fluorescent probes |
| Effect on Cell Viability | Generally non-perturbing and non-toxic | Can exhibit cytotoxicity, particularly at higher concentrations or with certain azide-containing analogs |
| Workflow Complexity | Requires expertise in mass spectrometry | Click chemistry reaction is relatively straightforward; subsequent detection methods are common in most labs |
Table 2: Inhibitory Activity of Fucosylation Inhibitors
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ | Reference |
| 2-deoxy-2-fluoro-L-fucose (2FF) | THP-1 | Lectin Binding (AAL) | 20 µM | [16] |
| 2-deoxy-2-fluoro-L-fucose (2FF) | HeLa | Lectin Binding (AAL) | 100 µM | [16] |
| 2-deoxy-2-fluoro-L-fucose (2FF) | H1299 | Lectin Binding (AAL) | 120 µM | [16] |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 | Cell Proliferation | 43 µM | [17] |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 | Cell Proliferation | 58 µM | [17] |
| Peracetylated 6-fluoro-L-fucose | HCT116 | Cell Proliferation | 159 µM | [17] |
| GDP-2-deoxy-2-fluoro-L-fucose | in vitro | FUT8 Inhibition | 92% inhibition at 5 µM | [17] |
| GDP-6,6-difluoro-L-fucose | in vitro | FUT8 Inhibition | ~28% inhibition at 5 µM | [17] |
| GDP-6,6,6-trifluoro-L-fucose | in vitro | FUT8 Inhibition | ~13% inhibition at 5 µM | [17] |
Table 3: Substrate Specificity of Human α1,3-Fucosyltransferases (FUTs)
| Substrate Structure | FUT3 | FUT4 | FUT5 | FUT6 | FUT7 | FUT9 |
| Lewis X Synthesis | Yes | Yes | Yes | Yes | No | Yes |
| sialyl Lewis X Synthesis | Yes | Yes | Yes | Yes | Yes | No |
| α1,4-Fucosylation | Yes | No | No | No | No | No |
| Internal Fucosylation of Poly-N-acetyllactosamine | Yes | Yes | Yes | Yes | No | No |
| Terminal Fucosylation of Poly-N-acetyllactosamine | No | No | No | No | No | Yes |
Data summarized from[11].
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes is crucial for understanding and applying these fucosylation techniques.
Caption: Cellular pathways for GDP-fucose biosynthesis.
References
- 1. Design, Synthesis and Biological Evaluation of Fucose-Truncated Monosaccharide Analogues of Ipomoeassin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of fucose analogues and their acetylated forms on IgG glycosylation | Product Citations | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Fucosylation: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the attachment of a fucose sugar to proteins and lipids, is a critical post-translational modification that significantly impacts protein function, cell signaling, and immune responses.[1] Aberrant fucosylation is a known hallmark of various diseases, including cancer, making its accurate detection and quantification paramount for biomarker discovery and therapeutic development.[2] Validating fucosylation findings requires a multi-pronged approach, as no single method provides a complete picture. This guide offers an objective comparison of key orthogonal methods for confirming fucosylation, complete with experimental data, detailed protocols, and visual workflows to support robust experimental design and interpretation.
Comparison of Orthogonal Fucosylation Analysis Methods
Orthogonal methods are techniques that measure the same property using different physical or chemical principles, thereby increasing confidence in the results. The choice of method depends on the specific research question, desired level of detail, sample complexity, and available instrumentation.
| Method | Principle | Quantification | Specificity | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of fucosylated glycans, glycopeptides, or intact proteins.[1] | Quantitative | High (can distinguish isomers with advanced techniques) | Provides detailed structural information, site-specific localization, and accurate quantification.[1][3] | Requires high expertise and expensive equipment; data analysis can be complex.[2] |
| Lectin-Based Assays | Utilizes lectins, proteins that bind to specific sugar structures (e.g., fucose), for detection.[2] | Semi-quantitative to Quantitative | Moderate to High (depends on lectin specificity, e.g., core vs. terminal fucose).[4] | Relatively simple, high-throughput, and cost-effective.[2] | Binding can be influenced by glycan accessibility; may not identify specific fucosylated proteins.[4] |
| Metabolic Labeling | Cells incorporate fucose analogs (stable isotope or bioorthogonal tag) into newly synthesized glycoproteins.[5] | Quantitative | High (dependent on cellular metabolic machinery).[4] | Enables in vivo analysis of fucosylation dynamics; high sensitivity and specificity.[4][6] | Potential for cytotoxicity with some probes; metabolic pathways can be cell-type dependent.[4] |
| HPAE-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates and quantifies monosaccharides after acid hydrolysis.[7] | Quantitative | High (for total fucose content) | Highly sensitive and accurate for quantifying total fucose; no derivatization required.[8] | Destroys the parent glycoprotein, losing site-specific and structural information. |
| Enzymatic Methods | Uses specific enzymes (e.g., Endo F3) to cleave glycans based on fucosylation status, often followed by MS analysis.[9] | Quantitative (when paired with MS) | High (e.g., Endo F3 is specific for core-fucosylated structures).[9][10] | Allows for specific analysis of certain fucosylation types (e.g., core fucosylation).[11] | Limited by the availability and specificity of enzymes. |
Visualizing the Workflow
A robust strategy for confirming fucosylation involves a combination of these orthogonal methods, starting from a discovery phase and moving to targeted validation.
Experimental Protocols
Here are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Mass Spectrometry-Based Glycopeptide Analysis
This protocol provides a general workflow for identifying and quantifying fucosylated N-glycopeptides from a complex protein mixture using LC-MS/MS.
Methodology:
-
Protein Digestion:
-
Denature 100 µg of protein from serum or cell lysate in 8 M urea.[12]
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 22 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes.[12]
-
Dilute the sample to <2 M urea and digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.[1]
-
-
Glycopeptide Enrichment (Lectin Affinity):
-
Prepare a lectin column (e.g., Lens culinaris agglutinin, LCA, for core fucose) equilibrated with a binding buffer (e.g., 10 mM HEPES-NaOH, pH 7.5).[13]
-
Apply the peptide digest to the column.[13]
-
Wash the column with binding buffer to remove non-glycosylated peptides.
-
Elute the bound glycopeptides with an elution buffer containing a competitive sugar (e.g., 20 mM α-L-Fucose for Aleuria aurantia lectin, AAL).[13]
-
Desalt the eluted glycopeptides using a C18 solid-phase extraction cartridge.[13]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried glycopeptides in 0.1% formic acid.
-
Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides using a C18 column with a gradient of 2% to 45% acetonitrile in 0.1% formic acid over 60-90 minutes.[3]
-
Set the mass spectrometer to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS) by higher-energy collisional dissociation (HCD).[14]
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using software like MaxQuant or Byonic.
-
Specify fucosylation and other expected glycans as variable modifications on asparagine residues within the N-X-S/T sequon.
-
For quantification, compare the integrated peak areas of the fucosylated glycopeptide with its non-fucosylated counterpart.[15]
-
Protocol 2: Lectin Blotting
This method is analogous to a Western blot but uses a fucose-binding lectin instead of an antibody to detect fucosylated glycoproteins.
Methodology:
-
Protein Separation: Separate 10-30 µg of protein lysate per lane via SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a protein-based blocker like 3% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., AAL or LCA, typically at 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane 3-4 times for 5 minutes each with TBST.
-
Detection:
-
Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Protocol 3: Metabolic Labeling with 13C-Fucose
This protocol allows for the quantitative analysis of newly synthesized fucosylated glycoproteins by tracing the incorporation of a stable isotope.[16]
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HEK293, CHO) to approximately 70-80% confluency.
-
Aspirate the standard medium and replace it with a fresh medium containing 50-100 µM (-)-Fucose-13C-1.[16] The optimal concentration and labeling time should be determined empirically.
-
Incubate the cells for 24-72 hours to allow for incorporation of the labeled fucose.[6]
-
-
Sample Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) with protease inhibitors.
-
Quantify the total protein concentration.
-
-
Analysis:
-
Proceed with protein digestion and LC-MS/MS analysis as described in Protocol 1.
-
During data analysis, search for fucosylated glycopeptides and their heavy-labeled counterparts (which will have a predictable mass shift).
-
Quantify the ratio of heavy (13C-labeled) to light (12C, endogenous) fucosylated peptide peak areas to determine the relative incorporation and turnover.[6]
-
Data Presentation: Quantitative Comparison
Summarizing quantitative data in tables is crucial for clear comparison. Below is an example of how to present data from a metabolic labeling experiment comparing fucosylation in different cell lines.
Table 1: Quantitative Fucosylation Analysis in Different Cell Lines
| Cell Line | Glycoprotein | Glycosite | Relative Abundance of Fucosylation | % Labeled Fucosylation (via 13C-Fucose) |
| HEK293 | Protein A | N123 | +++ | 65% |
| CHO | Protein A | N123 | ++ | 40% |
| HepG2 | Protein A | N123 | ++++ | 85% |
| HEK293 | Protein B | N45 | + | 15% |
| CHO | Protein B | N45 | + | 12% |
| HepG2 | Protein B | N45 | ++ | 30% |
| Note: Relative abundance is a semi-quantitative measure from total MS signal intensity (+ to ++++). % Labeled Fucosylation is calculated from the incorporation of 13C-Fucose, reflecting the activity of the fucose salvage pathway.[2] |
Table 2: Comparison of Fucosylation Levels in Control vs. Disease Serum by LC-MS-MRM [15]
| Glycopeptide | Protein | Control Group (Relative Intensity) | Fibrosis Group (Relative Intensity) | Cirrhosis Group (Relative Intensity) | Fold Change (Cirrhosis vs. Control) | p-value |
| Glycopeptide 1 | Alpha-1-antitrypsin | 1.00 ± 0.15 | 1.85 ± 0.21 | 2.50 ± 0.30 | 2.50 | <0.01 |
| Glycopeptide 2 | Haptoglobin | 1.00 ± 0.12 | 1.50 ± 0.18 | 2.10 ± 0.25 | 2.10 | <0.01 |
| Glycopeptide 3 | Transferrin | 1.00 ± 0.20 | 1.10 ± 0.15 | 1.15 ± 0.19 | 1.15 | >0.05 |
| Note: Data represents the mean ± standard deviation of the normalized peak intensity for a specific core-fucosylated glycopeptide. Data is illustrative, based on findings in studies like Feng et al. (2017).[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of Fucosylated Glycans: NMR vs. MS
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of fucosylated glycans is a critical task in glycobiology and biopharmaceutical development, as fucosylation plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses. The two most powerful analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of their capabilities, supported by experimental data, to aid researchers in selecting the appropriate methodology for their needs. While mass spectrometry offers high sensitivity for glycan composition and sequencing, NMR spectroscopy is unmatched in its ability to definitively determine linkage positions and anomeric configurations.[1]
Data Presentation: A Head-to-Head Comparison
The complementary nature of NMR and MS becomes evident when comparing the quantitative data they provide. MS excels in providing mass-to-charge ratios of glycans and their fragments, while NMR offers precise chemical shifts that are indicative of the local chemical environment of each atom.
Table 1: Mass Spectrometry - Characteristic Fragment Ions of Fucosylated Glycans
Collision-induced dissociation (CID) of fucosylated glycans in a mass spectrometer generates a series of fragment ions that are diagnostic of the glycan's structure. The table below summarizes some key fragment ions, which can help differentiate between core and outer-arm fucosylation.
| Ion Type | m/z (mass-to-charge ratio) | Description | Structural Implication |
| Oxonium Ion | 350.1 | [Fuc + GlcNAc]+ | Presence of a fucosylated N-acetylglucosamine. Can be indicative of outer-arm fucosylation, but can also be a "ghost" fragment from rearrangement.[2] |
| Oxonium Ion | 512.2 | [Fuc + Gal + GlcNAc]+ | Indicates a fucosylated LacNAc (Lewis antigen) structure on an outer arm. |
| Y-ion | Varies | Peptide + innermost GlcNAc-Fuc | Loss of the outer glycan structure, retaining the core fucose attached to the first GlcNAc. Diagnostic for core fucosylation.[3] |
| Y-ion | Varies | Peptide + full glycan - (Fuc + outer arm) | Loss of a fucosylated outer arm. Diagnostic for outer-arm fucosylation.[3] |
| B-ion / C-ion | 510 / 528 | [Fuc + Gal + GlcNAc] | Terminal B- and C-ions indicating terminally linked fucose on an N-glycan antenna, commonly associated with Lewis structures.[4] |
| Cross-ring Fragment (1,3A3) | 570 | Cross-ring cleavage fragment with an additional fucose residue. | Indicates a difucosylated antenna.[5] |
Note: The exact m/z values can vary depending on the ionization state and adduction (e.g., [M+H]+, [M+Na]+).
Table 2: NMR Spectroscopy - Characteristic ¹H and ¹³C Chemical Shifts of α-L-Fucose
NMR chemical shifts are highly sensitive to the stereochemistry and linkage position of the fucose residue. The following table provides typical chemical shift ranges for the anomeric proton (H1) and carbon (C1), as well as the methyl group protons (H6) and carbon (C6) of fucose in different linkages.
| Linkage Position | Anomeric Proton (H1) δ (ppm) | Anomeric Carbon (C1) δ (ppm) | Methyl Protons (H6) δ (ppm) | Methyl Carbon (C6) δ (ppm) |
| α(1→2)-linked | ~5.0 - 5.2 | ~99 - 101 | ~1.1 - 1.2 | ~16 - 17 |
| α(1→3)-linked | ~4.9 - 5.1 | ~101 - 103 | ~1.1 - 1.25 | ~16 - 17 |
| α(1→4)-linked | ~5.1 - 5.3 | ~100 - 102 | ~1.1 - 1.2 | ~16 - 17 |
| α(1→6)-linked (core) | ~4.8 - 4.9 | ~102 - 104 | ~1.2 - 1.3 | ~16 - 17 |
Note: Chemical shifts are reported for samples dissolved in D₂O and can be influenced by neighboring sugar residues and experimental conditions.[6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the analysis of N-linked fucosylated glycans by MS and NMR.
Mass Spectrometry-Based Glycan Analysis Workflow
-
Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).[1]
-
Purification: The released glycans are purified from peptides and other contaminants using solid-phase extraction (e.g., C18 Sep-Pak column).
-
Derivatization (Optional but Recommended): To improve ionization efficiency and stabilize sialic acids, glycans are often permethylated. This also aids in linkage analysis by producing characteristic fragment ions.
-
LC-MS/MS Analysis:
-
The purified (and derivatized) glycans are separated using liquid chromatography, typically with a hydrophilic interaction liquid chromatography (HILIC) column.[1]
-
The separated glycans are introduced into an electrospray ionization (ESI) mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) by collision-induced dissociation (CID).
-
-
Data Analysis: The resulting MS/MS spectra are analyzed to identify characteristic oxonium ions, B-ions, and Y-ions to determine the glycan sequence and branching pattern. The presence and location of fucose are inferred from the mass of the precursor ion and specific fragment ions.
NMR-Based Glycan Analysis Workflow
-
Sample Preparation: The glycan sample must be of high purity (>90%). It is lyophilized to remove any residual solvents and then dissolved in deuterium oxide (D₂O).[7]
-
1D ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to provide an initial assessment of the sample's purity and complexity. The anomeric region (δ 4.4-5.5 ppm) gives an indication of the number of sugar residues.
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed to unambiguously assign all proton and carbon signals and determine the structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each sugar ring, helping to trace the spin systems.
-
TOCSY (Total Correlation Spectroscopy): Reveals all protons belonging to a single sugar residue's spin system, aiding in the full assignment of individual monosaccharides.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about the 3D structure and confirming the sequence and linkage.
-
-
Data Interpretation: The combination of these 2D NMR spectra allows for the complete assignment of all ¹H and ¹³C chemical shifts, the determination of the anomeric configurations (α or β) from ³J(H1,H2) coupling constants, and the precise identification of glycosidic linkage positions.[8][9]
Mandatory Visualizations
Workflow for Structural Confirmation of Fucosylated Glycans
Caption: Comparative workflow for MS and NMR analysis of fucosylated glycans.
MS/MS Fragmentation of a Fucosylated N-Glycan
Caption: MS/MS fragmentation pattern of a fucosylated N-glycan.
Key NMR Correlations for Fucose Linkage Determination
Caption: Key NMR correlations for an α(1→3) fucose linkage to GlcNAc.
References
- 1. benchchem.com [benchchem.com]
- 2. “Ghost” fragment ions in structure and site-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Studies of Fucosylated N-Glycans by Ion Mobility Mass Spectrometry and Collision-Induced Fragmentation of Negative Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
A Comparative Guide to Chemical and Enzymatic Fucosylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of a fucose sugar to a glycan structure, is a critical post-translational modification influencing a wide array of biological processes, from cell adhesion and signaling to immune responses.[1][2] The precise control of fucosylation is paramount in the development of therapeutic proteins, particularly monoclonal antibodies, where the absence of core fucose can dramatically enhance antibody-dependent cellular cytotoxicity (ADCC).[3][4] This guide provides an objective comparison of the efficiency of chemical and enzymatic fucosylation methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
Efficiency at a Glance: Chemical vs. Enzymatic Fucosylation
The choice between chemical and enzymatic fucosylation hinges on a trade-off between flexibility and specificity. Chemical synthesis offers the potential to create novel fucosylated structures not found in nature, while enzymatic methods provide unparalleled regio- and stereoselectivity under mild reaction conditions.[5][6]
| Parameter | Chemical Fucosylation | Enzymatic Fucosylation | Key Considerations |
| Yield | Highly variable, often requires multi-step synthesis with protection and deprotection, which can lead to lower overall yields.[7] Specific reaction steps can achieve high yields (e.g., 85-90%). | Generally high for specific reactions, with some processes achieving yields of up to 70% or more.[3] However, yields can be lower depending on the enzyme and substrates. | Overall process yield is a critical factor for scalability and cost-effectiveness. |
| Reaction Time | Can be lengthy due to the multi-step nature of the synthesis, often spanning several days.[8] | Typically faster for the core reaction, often completed within hours to a day.[9][10] | Throughput and project timelines can be significantly impacted by reaction duration. |
| Specificity | Can be challenging to control regio- and stereoselectivity, often resulting in a mixture of isomers.[11] | Highly specific, with enzymes catalyzing the formation of defined linkages (e.g., α1,2, α1,3, α1,6).[5][12] | Essential for producing functionally consistent and well-characterized glycoconjugates. |
| Substrate Scope | Broader substrate scope, allowing for the fucosylation of a wide range of molecules and the creation of unnatural glycans.[13] | Generally limited to the natural substrates of the specific fucosyltransferase or fucosidase used.[14] | The desired final product dictates the feasibility of each approach. |
| Reaction Conditions | Often requires harsh conditions, including the use of toxic reagents and solvents, and extreme temperatures.[15] | Mild, aqueous conditions (e.g., physiological pH and temperature) that preserve the integrity of sensitive biomolecules.[5][6] | Crucial for the modification of fragile proteins and cells. |
| Cost & Scalability | Can be expensive due to the cost of reagents, solvents, and the need for complex purification. Scalability can be challenging. | Potentially more cost-effective for large-scale production, especially with the use of recombinant enzymes.[5] | A major consideration for therapeutic and industrial applications. |
Delving into the Details: Experimental Protocols
Chemical Fucosylation: A Multi-Step Synthesis of a Fucosylated Tetrasaccharide
This protocol outlines a representative chemical synthesis of a fucosylated oligosaccharide, highlighting the requisite protection and deprotection steps.
Materials:
-
Glycosyl donor (e.g., fucosyl phosphate)
-
Glycosyl acceptor
-
Activating reagent (e.g., trimethylsilyl trifluoromethanesulfonate)
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
Protecting group reagents (e.g., benzyl bromide, acetic anhydride)
-
Deprotection reagents (e.g., sodium methoxide, hydrogen gas with palladium catalyst)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Protect all hydroxyl groups on the glycosyl acceptor except for the one to be fucosylated using appropriate protecting groups (e.g., benzyl ethers).
-
Glycosylation Reaction: Dissolve the protected acceptor and the fucosyl donor in an anhydrous solvent under an inert atmosphere. Add the activating reagent at a low temperature (e.g., -78°C) and allow the reaction to proceed for several hours.
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., triethylamine) and concentrate the mixture. Extract the product with an organic solvent and wash with brine.
-
Purification: Purify the fucosylated product using silica gel column chromatography.
-
Deprotection: Remove all protecting groups in a stepwise or one-pot manner using appropriate deprotection reagents to yield the final fucosylated oligosaccharide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Enzymatic Fucosylation: Fucosyltransferase-Mediated Synthesis
This protocol describes a typical enzymatic fucosylation reaction using a fucosyltransferase.
Materials:
-
Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a glycoprotein or a glycan)
-
Reaction buffer (e.g., Tris-HCl or MES buffer at optimal pH for the enzyme)
-
Divalent cations (e.g., MnCl₂ or MgCl₂)
-
Stop solution (e.g., EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, divalent cations, acceptor substrate, and GDP-fucose.
-
Enzyme Addition: Add the fucosyltransferase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a specified period (e.g., 1-24 hours).
-
Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
Analysis: Analyze the reaction mixture to determine the extent of fucosylation. This can be done using various methods such as HPLC, mass spectrometry, or lectin blotting.
-
Purification (Optional): If required, the fucosylated product can be purified from the reaction mixture using chromatography techniques.
Visualizing the Processes: Pathways and Workflows
Fucosylation in Cancer Signaling
Fucosylation plays a crucial role in cancer progression by modifying key signaling molecules. Aberrant fucosylation can impact receptor tyrosine kinase (RTK) signaling, integrin-mediated pathways, and immune evasion mechanisms.[1][16]
Caption: Fucosylation's role in cancer signaling pathways.
General Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for both chemical and enzymatic fucosylation, highlighting the key stages of each process.
Caption: Generalized experimental workflows for fucosylation.
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. glyco-world.com [glyco-world.com]
- 14. drum.lib.umd.edu [drum.lib.umd.edu]
- 15. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Protecting Groups in Fucose Synthesis: A Comparative Evaluation
For researchers, scientists, and drug development professionals engaged in the synthesis of fucosylated oligosaccharides and glycoconjugates, the strategic selection of protecting groups for the fucose donor is a critical determinant of success. The choice of these temporary functionalities profoundly influences not only the yield but also, crucially, the stereochemical outcome of the glycosylation reaction. This guide provides an objective, data-driven comparison of commonly employed protecting groups for fucose, offering insights into their performance and practical utility in chemical synthesis.
The hydroxyl groups of fucose, a deoxyhexose of significant biological importance, must be appropriately masked to ensure regioselective glycosylation at the anomeric center. The nature of these protecting groups dictates the reactivity of the fucosyl donor and the stereoselectivity of the newly formed glycosidic linkage, with a strong preference often desired for the α-anomer, which is prevalent in many biologically active glycans. This comparison focuses on the performance of acetyl, benzoyl, benzyl, silyl, pivaloyl, and levulinoyl protecting groups, summarizing key quantitative data and providing detailed experimental protocols for their application.
Performance Comparison of Fucose Protecting Groups
The selection of a protecting group strategy is a balance between achieving high reactivity, desired stereoselectivity, and ease of removal under conditions that preserve the integrity of the target molecule. The electronic and steric properties of the protecting groups play a pivotal role in this intricate interplay. Electron-withdrawing groups, such as acyl groups (acetyl, benzoyl, pivaloyl), are known to "disarm" the fucosyl donor, decreasing its reactivity. Conversely, electron-donating groups like benzyl ethers "arm" the donor, enhancing its reactivity.[1][2]
Quantitative Data on Glycosylation Reactions
The following tables summarize the performance of different protecting groups in fucosylation reactions, highlighting the glycosylation yields and the resulting anomeric ratios (α:β). It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions, including the glycosyl acceptor, promoter, and solvent. However, the presented data provides valuable trends for the rational selection of a protecting group strategy.
| Protecting Group | Fucosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Benzoyl (Bz) | 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂, -78 °C to rt | 85 | >20:1 | [3] |
| Acetyl (Ac) | Peracetylated Fucosyl Donor | Unspecified | Not specified | Not specified | 1:2.2 (β-major) | [3] |
| Benzyl (Bn) | 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl Bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Not specified | Not specified | ~1:1 | [4] |
| Silyl (TBDMS) | Partially protected fucosyl donor with TBDMS groups | Primary alcohols | Bromine-silver triflate | Good | Excellent diastereoselectivity (dimerization product) | [5] |
Table 1: Comparison of Glycosylation Performance of Differently Protected Fucosyl Donors. This table highlights the superior α-directing ability of the benzoyl group compared to the acetyl group in fucosylation. The non-participating benzyl groups, in the example shown, lead to poor stereoselectivity.
Experimental Workflows and Signaling Pathways
The strategic application of protecting groups in fucose synthesis follows a logical workflow, from the protection of the fucose moiety to the final deprotection of the fucosylated product. The choice of protecting group also influences the reaction mechanism, particularly the concept of "armed" versus "disarmed" donors and the role of neighboring group participation.
Figure 1: General experimental workflow for a chemical fucosylation reaction.
Figure 2: The "armed-disarmed" concept in fucosylation, illustrating the influence of protecting groups on donor reactivity.
Figure 3: Mechanism of neighboring group participation by a C-2 acyl group, leading to the formation of a 1,2-trans glycosidic linkage.
Experimental Protocols
Synthesis of 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide (Benzoyl-protected Donor)
This protocol describes the preparation of a fucosyl bromide donor with benzoyl protecting groups, which has been shown to be highly effective in promoting α-fucosylation.
Materials:
-
L-Fucose
-
Benzoyl chloride
-
Pyridine
-
Hydrogen bromide in acetic acid (33% w/v)
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
Perbenzoylation: To a solution of L-fucose in pyridine, add benzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Bromination: Dissolve the perbenzoylated fucose in a mixture of DCM and acetic acid. Add hydrogen bromide in acetic acid and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Isolation: Dilute the reaction mixture with DCM and wash with cold water and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fucosyl bromide. This donor is typically used immediately in the subsequent glycosylation step.
Silver Triflate-Promoted Fucosylation
This protocol outlines a general procedure for the glycosylation of an acceptor with a fucosyl donor using silver triflate as a promoter.[6]
Materials:
-
Fucosyl donor (e.g., 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide) (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Silver triflate (AgOTf) (1.2 equiv. for bromide donors, catalytic for others)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves. Dissolve the mixture in anhydrous DCM.
-
Cooling: Cool the mixture to the desired temperature (e.g., -78 °C for high α-selectivity with benzoyl donors).
-
Addition of Donor: In a separate flask, dissolve the fucosyl donor in anhydrous DCM and add it to the acceptor solution via cannula.
-
Activation: Add a solution of silver triflate in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with triethylamine. Filter the mixture through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the fucosylated product.
Deprotection of Benzoyl and Benzyl Groups
a) Deprotection of Benzoyl Groups (Zemplén Deacetylation):
-
Reagents: Sodium methoxide in methanol.
-
Procedure: Dissolve the benzoylated fucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H+), filter, and concentrate the filtrate.
b) Deprotection of Benzyl Groups (Catalytic Hydrogenation):
-
Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas or a hydrogen donor (e.g., ammonium formate).
-
Procedure: Dissolve the benzylated fucoside in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add the Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) or add the hydrogen donor. Stir at room temperature until deprotection is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Conclusion
The choice of protecting group in fucose synthesis is a multifaceted decision that significantly impacts the outcome of glycosylation reactions. For achieving high α-stereoselectivity, benzoyl protecting groups are demonstrably superior to acetyl groups.[3] Benzyl ethers, while offering the advantage of being "arming" groups, can lead to poor stereocontrol when used as a non-participating group at the C-2 position.[4] Silyl protecting groups offer unique steric and electronic properties that can be exploited to influence reactivity and selectivity.[7] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies towards complex fucosylated molecules. Careful consideration of the desired stereochemical outcome, the reactivity of the glycosyl acceptor, and the overall synthetic plan will ultimately guide the optimal choice of protecting groups for fucose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An unusual glycosylation product from a partially protected fucosyl donor under silver triflate activation conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Quantitative Fucosylation Analysis in Diverse Cell Lines
Fucosylation, the addition of fucose to N- and O-linked glycans, is a critical post-translational modification that significantly influences protein function and cellular processes such as adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a known hallmark of various diseases, particularly cancer, where it can impact tumor progression and metastasis.[2] Consequently, the precise quantification of fucosylation levels across different cell lines is essential for biomarker discovery and the development of novel therapeutic strategies.[2] This guide provides a comparative overview of fucosylation in various cell lines, detailed experimental protocols for its quantification, and visualizations of associated pathways and workflows.
Quantitative Comparison of Fucosylation in Cell Lines
The degree of fucosylation can vary significantly between cell lines, often correlating with their pathological state, such as the grade of a tumor. These differences can be quantified using various analytical techniques.
| Cell Line Type | Cell Line Examples | Relative Fucosylation Level | Key Observations | Quantification Method |
| Normal Bladder Epithelial | A/T/N | Low | Lacks Lewis-X (Lex) antigen expression. N-glycans have fucose restricted to one per antenna.[3] | Flow Cytometry (AAL Lectin), Glycomics (MALDI-TOF/TOF MS)[3] |
| Low-Grade Bladder Cancer | RT4, 5637, SW780 | High | High expression of fucosylated Lex antigen. RT4 cells show significantly higher overall fucosylation compared to other lines.[3] | Flow Cytometry (AAL Lectin), Glycomics (MALDI-TOF/TOF MS)[3] |
| High-Grade Bladder Cancer | T24, TCCSUP | Low (Lex) | Lack Lex expression. N-glycans have fucose restricted to one per antenna, similar to normal cells.[3] | Flow Cytometry (AAL Lectin), Glycomics (MALDI-TOF/TOF MS)[3] |
| Aggressive Prostate Cancer | AG Cell Lines | High (Core Fucosylation) | Overexpression of 51 fucosylated glycopeptides (>-fold) compared to non-aggressive cells.[4] | Tandem Mass Tags (TMT) labeling and nanoLC-MS/MS[4] |
| Non-Aggressive Prostate Cancer | NAG Cell Lines | Low (Core Fucosylation) | Lower levels of specific core fucosylated glycoproteins compared to aggressive counterparts.[4] | Tandem Mass Tags (TMT) labeling and nanoLC-MS/MS[4] |
| Head and Neck Squamous Carcinoma | CAL27 | High (α1,2-fucosylation) | High expression of α1,2-fucosylated epitopes, correlating with high FUT2 expression.[5] | Flow Cytometry, Lectin Enrichment, Mass Spectrometry[5] |
| Head and Neck Squamous Carcinoma | HSC-3 | Low (α1,2-fucosylation) | Low levels of α1,2-fucosylated epitopes, correlating with low FUT2 expression.[5] | Flow Cytometry, Lectin Enrichment, Mass Spectrometry[5] |
Experimental Protocols
Accurate quantification of fucosylation relies on robust and reproducible experimental methods. Below are detailed protocols for common approaches.
Protocol 1: Quantitative Fucosylation Analysis via Metabolic Labeling and Mass Spectrometry
This method utilizes stable isotope-labeled fucose, such as L-Fucose-¹³C₁, which is metabolically incorporated into newly synthesized glycoproteins.[1][6] Subsequent analysis by high-resolution mass spectrometry allows for precise differentiation and quantification.[1]
1. Metabolic Labeling of Cells
-
Cell Culture : Culture cells to approximately 70-80% confluency in their standard growth medium.[2]
-
Prepare Labeling Medium : Supplement the standard growth medium with a final concentration of 50-100 µM L-Fucose-¹³C₁. The optimal concentration should be determined empirically for each cell line.[2]
-
Labeling : Remove the standard medium, wash the cells once with sterile Phosphate-Buffered Saline (PBS), and add the prepared labeling medium.[2]
-
Incubation : Incubate the cells for 24-72 hours to allow for sufficient incorporation of the stable isotope into glycoproteins.[2]
2. Protein Extraction and Digestion
-
Cell Lysis : After incubation, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[2]
-
Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.[2]
-
Reduction and Alkylation : Take a standardized amount of protein (e.g., 100 µg). Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM, then incubate in the dark for 45 minutes.[2]
-
Digestion : Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[2]
3. Peptide Desalting and LC-MS/MS Analysis
-
Desalting : Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge.[2]
-
LC-MS/MS Analysis : Reconstitute the dried peptides and inject them into a high-resolution LC-MS/MS system (e.g., Q-Exactive). Separate peptides using a reversed-phase column with an acetonitrile gradient.[2]
-
Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full scan followed by MS/MS scans of the most abundant precursor ions.[2]
4. Data Analysis
-
Peptide Identification : Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify peptides and proteins.[2]
-
Quantification : Quantify the relative abundance of fucosylated peptides by comparing the peak intensities of the unlabeled (¹²C) and labeled (¹³C) fucosylated glycopeptides.[2] The fucosylation stoichiometry is calculated as the intensity of the fucosylated peptide divided by the sum of intensities of both fucosylated and non-fucosylated forms.[2]
Protocol 2: Lectin-Based Fucosylation Assay (Reverse Lectin ELISA)
Lectin-based assays use the specific binding affinity of lectins for fucose residues.[7] A reverse lectin ELISA is effective for quantifying fucosylated forms of abundant glycoproteins in complex samples like plasma.[8]
1. Plate Coating
-
Coat microtiter plates with a fucose-binding lectin (e.g., Aleuria aurantia lectin, AAL) and incubate overnight at 4°C.[8]
-
Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
2. Sample Incubation
-
Dilute cell lysates or other protein samples in a suitable buffer. The dilution factor must be optimized to avoid saturation of the lectin-coated surface.[8]
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature to allow fucosylated glycoproteins to bind to the immobilized lectin.[8]
-
Wash the plates thoroughly to remove unbound proteins.
3. Detection
-
Add a primary antibody specific to the glycoprotein of interest and incubate for 1-2 hours.
-
Wash the plates, then add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
After another wash step, add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
4. Quantification
-
Generate a standard curve using known concentrations of a purified fucosylated form of the target glycoprotein.
-
Determine the concentration of the fucosylated glycoprotein in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: HPLC Analysis of Fucosylated Glycans
HPLC can be used to separate and quantify fucosylated glycans after they are released from glycoproteins and fluorescently labeled.
1. Glycan Release and Labeling
-
Denaturation : Denature the glycoprotein sample by heating with SDS and a reducing agent.[9]
-
Enzymatic Release : Release N-glycans by incubating the denatured protein with the enzyme PNGase F overnight at 37°C.[9]
-
Labeling : Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) via reductive amination.
2. HILIC-HPLC Separation
-
Column : Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phases : Prepare two mobile phases, for example, a high-organic solvent (e.g., acetonitrile) and a low-organic aqueous solvent (e.g., ammonium formate buffer).
-
Gradient Elution : Separate the labeled glycans using a gradient of decreasing organic solvent concentration. This allows for the elution of glycans based on their hydrophilicity and size.[9]
3. Detection and Quantification
-
Fluorescence Detection : Monitor the column eluent with a fluorescence detector set to the excitation and emission wavelengths of the fluorescent label (e.g., 2-AB).
-
Data Analysis : The retention times of the peaks are compared to a labeled glycan standard library (e.g., glucose homopolymer) to determine the glucose unit (GU) values. The relative quantification of each glycan is calculated based on the area of its corresponding peak.[10]
Visualizing Fucosylation Pathways and Workflows
Signaling Pathway Modulation by Fucosylation
Fucosylation is a key regulator of important signaling pathways, such as the Notch pathway. O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor by POFUT1 is essential for its proper function and signaling.[11][12]
Caption: O-fucosylation of the Notch receptor in the ER is critical for its function in cell signaling.
Experimental Workflow for Quantitative Fucosylation Analysis
The workflow for quantitatively comparing fucosylation in cell lines using stable isotope labeling and mass spectrometry involves several distinct stages, from sample preparation to data interpretation.[2][6]
Caption: Workflow for quantitative fucosylation analysis using stable isotope labeling and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Major differences in glycosylation and fucosyltransferase expression in low-grade versus high-grade bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse lectin ELISA for detecting fucosylated forms of α1-acid glycoprotein associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ESI-LC-MS Method for Haptoglobin Fucosylation Analysis in Hepatocellular Carcinoma and Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of glycosylation precursors is paramount in the synthesis of complex carbohydrates and glycoconjugates for research and drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key building block in glycobiology.[1][2] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and a discussion of their respective strengths and limitations. Furthermore, we compare the purity profile of this compound with a common alternative, 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose.
Quantitative Data Comparison
The choice of analytical technique for purity assessment is dictated by the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.
| Analytical Technique | Principle | Typical Purity Specification | Throughput | Key Performance Characteristics | Ideal For |
| HPLC (with UV/ELSD) | Separation based on polarity | >98% | High | Resolution: High for isomeric separation. Sensitivity: Moderate to high, detector-dependent. Quantitative Accuracy: Excellent with proper standards. | Routine purity checks, quantification of major components and known impurities. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | ≥ 98%[1][2] | Medium | Resolution: Excellent for volatile impurities. Sensitivity: High. Specificity: Provides structural information for impurity identification. | Identification and quantification of volatile impurities and synthetic byproducts. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | >98% | Low | Resolution: High, allows for structural elucidation. Quantitative Accuracy: High, primary ratio method. Non-destructive: Sample can be recovered. | Absolute purity determination without the need for a specific reference standard of the analyte. |
Alternative Compound Comparison: Acetylated L-Fucopyranose vs. L-Rhamnopyranose
In glycosylation reactions, the choice of the glycosyl donor can significantly impact reaction outcomes. 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose is a structurally similar 6-deoxyhexopyranose derivative that can be considered an alternative to its fucopyranose counterpart. While both are "disarmed" donors due to the electron-withdrawing acetyl groups, subtle differences in their stereochemistry can influence their reactivity and the stereoselectivity of the glycosylation.[3]
| Compound | Typical Purity | Key Considerations for Use as a Glycosyl Donor |
| This compound | ≥ 98% (by GC)[1][2] | The axial C4-acetate may influence the conformational equilibrium and reactivity. |
| 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose | ≥ 97% | The equatorial C4-acetate may lead to different reactivity profiles compared to the fucose analogue. |
Direct comparative studies on the glycosylation efficiency of these two specific donors are not extensively available in the reviewed literature, and the optimal choice will depend on the specific glycosyl acceptor and reaction conditions.[2][4]
Experimental Protocols & Methodologies
Accurate and reproducible purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For acetylated sugars, which lack a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.
Protocol: HPLC with Pre-column Derivatization (PMP)
This method involves the derivatization of the hydrolyzed monosaccharide with 1-phenyl-3-methyl-5-pyrazolone (PMP) to allow for UV detection.[5][6]
-
Hydrolysis: Treat the synthesized this compound (approximately 5 mg) with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours to remove the acetyl groups and yield L-fucose.
-
Drying: Dry the sample under a stream of nitrogen.
-
Derivatization:
-
Re-dissolve the dried sample in 20 µL of 0.3 M NaOH.
-
Add 20 µL of 0.5 M PMP in methanol and incubate at 70°C for 30 minutes.
-
Neutralize the reaction with 20 µL of 0.3 M HCl.
-
-
Extraction: Extract the PMP-labeled monosaccharides with chloroform to remove excess PMP. The aqueous layer containing the labeled sample is collected for analysis.
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 15% to 22% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 245 nm.
-
Quantification: Purity is determined by the relative peak area of the L-fucose-PMP derivative compared to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Acetylated sugars are sufficiently volatile for GC analysis, and the mass spectrometer provides valuable structural information for impurity identification.
Protocol: GC-MS Analysis of Acetylated Fucopyranose
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methyl polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature set to 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of minor peaks to identify potential impurities by comparing them to spectral libraries and considering potential fragmentation patterns of acetylated sugars.[7] Purity is calculated based on the relative peak areas.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a primary method for purity assessment without the need for a specific reference standard of the analyte. The signal intensity of a specific proton is directly proportional to the number of moles of the molecule in the sample.
Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The weight of the internal standard should be chosen to give a similar integrated signal intensity to the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds).
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the anomeric proton, which typically appears in a clear region of the spectrum between 4.5 and 6.5 ppm) and a signal from the internal standard.[7][8][9]
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Visualization of Analytical Workflows
To aid in the selection and implementation of the appropriate purity assessment strategy, the following diagrams illustrate the typical experimental workflows.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC and GC-MS are excellent for routine purity checks and impurity identification, qNMR stands out as a primary method for absolute purity determination. The choice of the optimal technique will depend on the specific goals of the analysis, the available instrumentation, and the stage of the drug development process. For comprehensive characterization, a combination of these methods is recommended to ensure the highest quality of this critical glycosylation precursor.
References
- 1. N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
A New Look at L-Fucose in IgG-Fc Structures: A Reinterpretation of Crystallographic Data
For decades, the scientific community has relied on a specific structural model of the fucosylated Fc region of immunoglobulin G (IgG). However, a critical re-examination of the underlying crystallographic data has revealed significant discrepancies, leading to a new interpretation of the L-fucose orientation. This guide compares the original and reinterpreted structures, presents the supporting experimental evidence, and explores the profound functional implications of this change, particularly in the context of antibody-dependent cell-mediated cytotoxicity (ADCC).
The glycosylation of the IgG-Fc region, particularly at the asparagine 297 residue, is a critical determinant of its interaction with Fcγ receptors (FcγRs) and, consequently, its effector functions. The presence or absence of a core fucose residue on the N-glycan has been a major focus of antibody engineering, as its removal dramatically enhances ADCC, a key mechanism for therapeutic antibodies.
A seminal study by Kolenko et al. revisited the crystal structures of IgG-Fc, revealing that the commonly accepted β-L-fucosylation did not align well with the experimental electron density maps in many structures deposited in the Protein Data Bank (PDB).[1] By re-refining the crystallographic data of two high-resolution fucosylated IgG-Fc structures, PDB IDs 1L6X and 2DTQ, they demonstrated that an α-L-fucosylation provides a much better fit to the experimental data.[1] This reinterpretation results in a decrease in R-factors, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, and a more geometrically and energetically favorable structure.[1]
Structural Re-refinement: A Quantitative Comparison
The re-refinement of the crystal structures for PDB IDs 1L6X and 2DTQ by Kolenko et al. provides compelling quantitative evidence for the α-L-fucose conformation. The improvement in R-work and R-free values indicates a model that better represents the true atomic arrangement.
| PDB ID | Original R-work | Re-refined R-work (α-L-fucose) | Original R-free | Re-refined R-free (α-L-fucose) | Resolution (Å) |
| 1L6X | 0.206 | 0.203 | 0.284 | 0.279 | 1.65 |
| 2DTQ | 0.198 | 0.195 | 0.257 | 0.253 | 2.10 |
Table 1: Comparison of Crystallographic R-factors. Data sourced from Kolenko et al. (2008).[1]
The Functional Significance: Fucosylation and FcγRIIIa Binding
The presence or absence of core fucose is a critical modulator of IgG1's affinity for the FcγRIIIa receptor, which is primarily expressed on Natural Killer (NK) cells. The removal of fucose (afucosylation) can lead to a dramatic increase in binding affinity, thereby enhancing ADCC.
| IgG1-Fc Glycoform | FcγRIIIa (V158) Binding Affinity (KD, nM) | Fold Increase in Affinity (vs. Fucosylated) |
| Fucosylated | ~150 - 250 | 1 |
| Afucosylated | ~5 - 15 | ~10 - 50 |
Table 2: Impact of Fucosylation on IgG1-Fc Affinity for FcγRIIIa. Data compiled from multiple sources.[2][3][4]
Visualizing the Reinterpretation and its Implications
The following diagrams illustrate the logical flow of the data reinterpretation, the impact of fucosylation on the ADCC pathway, and the experimental workflow for determining these structures.
Caption: Logical workflow of the reinterpretation of IgG-Fc fucosylation data.
References
- 1. Fucose in structures of IgG-Fc: reinterpretation of experimental data [xray.cz]
- 2. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
While some sources classify this compound as not a dangerous substance according to the Globally Harmonized System (GHS), it is crucial to handle all laboratory chemicals with care. Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disposal Determination
The primary step in the disposal of any chemical is to determine if it is classified as hazardous waste. Based on available safety data, this compound is a solid and is not classified as a hazardous waste. However, it is imperative to consult your institution's specific guidelines and local regulations, as these may vary.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Always begin by reviewing your organization's chemical hygiene plan and waste disposal procedures. Your Environmental Health and Safety (EHS) department is the definitive resource for guidance on chemical disposal.
-
Waste Characterization: Confirm the waste is solely this compound and not contaminated with any hazardous substances. If the chemical is mixed with solvents or other reagents, it must be treated as a mixed hazardous waste.
-
Containerization:
-
For uncontaminated, solid this compound, place it in a clearly labeled, sealed container. The original container is often suitable if it is in good condition.
-
The label should include the full chemical name: "this compound".
-
If your institution permits, and the chemical is confirmed as non-hazardous, it may be permissible to dispose of it as general solid laboratory waste.
-
-
Disposal as Non-Hazardous Waste (if permitted):
-
Once confirmed as non-hazardous by your EHS department, the sealed and labeled container can be placed in the designated solid waste stream for your laboratory.
-
Do not dispose of this chemical down the drain.
-
-
Handling Contaminated Material: Any materials used to handle the chemical, such as gloves or weighing paper, should be disposed of according to your laboratory's procedures for solid waste.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Hazardous Waste Classification | Not classified as hazardous | Safety Data Sheet |
| RCRA Codes | Not applicable | Safety Data Sheet |
| Disposal Method | Follow local and institutional regulations for non-hazardous solid waste. | Institutional EHS Guidelines |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3,4-Tetra-O-acetyl-L-fucopyranose. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure personal safety. A safety data sheet for a similar compound, 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, indicates that it may cause an allergic skin reaction. Therefore, the following personal protective equipment is recommended as a minimum requirement.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Should be clean and fully buttoned. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
This compound is classified as a combustible solid.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to dispose of the contents and container to an approved waste disposal plant.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
